molecular formula C20H23NO5 B583556 (R)-N-Deacetyl Colchicine CAS No. 102419-91-0

(R)-N-Deacetyl Colchicine

Cat. No.: B583556
CAS No.: 102419-91-0
M. Wt: 357.406
InChI Key: HFPMXDMZJUJZBX-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-Deacetyl Colchicine is a structurally defined colchicine derivative that serves as a critical intermediate in the synthesis and development of novel tubulin-binding agents . It is obtained through the deacetylation of the parent natural product colchicine, a potent alkaloid isolated from plants like Colchicum autumnale and Gloriosa superba . Colchicine itself is a well-known antimitotic compound that binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest . As an intermediate, (R)-N-Deacetyl Colchicine is particularly valuable for structural modifications, often at the C-7 and C-10 positions, aimed at creating analogs with improved anticancer activity and reduced toxicity compared to the parent compound . Research indicates that deacetylcolchicine and its isomers retain comparable efficacy to colchicine while being less toxic, making them compounds of interest in oncology research, particularly as anti-mitotic drugs . This product is offered as a high-purity chemical reference standard and is intended solely for analytical purposes and chemical synthesis in a laboratory research setting. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPMXDMZJUJZBX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693265
Record name (7R)-7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102419-91-0
Record name (7R)-7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (R)-N-Deacetyl Colchicine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Deacetyl Colchicine, a significant derivative of the well-characterized microtubule-targeting agent colchicine, presents a compelling profile for scientific investigation and therapeutic development. Its mechanism of action is centered on the disruption of microtubule dynamics, a fundamental process in eukaryotic cells. This guide provides a comprehensive technical overview of the molecular interactions and cellular consequences of (R)-N-Deacetyl Colchicine's activity. We will delve into its binding kinetics with tubulin, the subsequent effects on microtubule polymerization, and the downstream signaling cascades leading to cell cycle arrest and apoptosis. This document is intended to serve as a foundational resource for researchers engaged in the study of microtubule-targeting agents and their potential applications.

Introduction: The Significance of Microtubule Dynamics in Cellular Processes

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral components of the cytoskeleton. They are pivotal in a myriad of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated and essential for their function. Consequently, agents that perturb microtubule dynamics have profound effects on cell physiology and have been a cornerstone in the development of anti-cancer and anti-inflammatory therapies.[2][3]

(R)-N-Deacetyl Colchicine belongs to the family of colchicine binding site inhibitors, a class of compounds known for their ability to interfere with microtubule formation.[4][5] Understanding the precise mechanism of action of this specific derivative is crucial for harnessing its therapeutic potential and for the rational design of novel agents with improved efficacy and safety profiles.

The Core Mechanism: High-Affinity Binding to β-Tubulin

The primary molecular target of (R)-N-Deacetyl Colchicine is the protein tubulin.[1][6][7] The mechanism of action is initiated by the specific and high-affinity binding of the molecule to the colchicine binding site located on the β-tubulin subunit.[4]

The Colchicine Binding Site: A Crystallographic Perspective

X-ray crystallography studies of tubulin in complex with N-deacetyl-N-(2-mercaptoacetyl) colchicine (DAMA-colchicine), a close analog of (R)-N-Deacetyl Colchicine, have provided invaluable insights into the binding interaction.[4][5][8] These studies reveal that the colchicine binding site is situated at the interface between the α- and β-tubulin subunits.[4] The binding of (R)-N-Deacetyl Colchicine to this site induces a conformational change in the tubulin dimer, rendering it incapable of proper incorporation into growing microtubules.[8][9] This altered conformation introduces a curve into the tubulin heterodimer, which is incompatible with the straight protofilament structure required for microtubule assembly.[8][9]

Disruption of Microtubule Polymerization

The binding of (R)-N-Deacetyl Colchicine to tubulin effectively sequesters the available pool of tubulin dimers, thereby inhibiting microtubule polymerization.[1][6][7][10] This leads to a net depolymerization of existing microtubules. The disruption of the delicate balance between microtubule polymerization and depolymerization has catastrophic consequences for the cell, particularly during mitosis.

cluster_0 Molecular Interaction (R)-N-Deacetyl\nColchicine (R)-N-Deacetyl Colchicine β-Tubulin β-Tubulin (R)-N-Deacetyl\nColchicine->β-Tubulin Binds to Colchicine Site Tubulin\nHeterodimer Tubulin Heterodimer β-Tubulin->Tubulin\nHeterodimer α-Tubulin α-Tubulin α-Tubulin->Tubulin\nHeterodimer Conformational\nChange Conformational Change Tubulin\nHeterodimer->Conformational\nChange Induces Inhibition of\nPolymerization Inhibition of Polymerization Conformational\nChange->Inhibition of\nPolymerization

Caption: Molecular interaction of (R)-N-Deacetyl Colchicine with tubulin.

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule polymerization by (R)-N-Deacetyl Colchicine triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Mitotic Arrest at the G2/M Phase

The most prominent consequence of microtubule disruption is the failure to form a functional mitotic spindle.[6] The mitotic spindle is a complex microtubule-based structure responsible for the accurate segregation of chromosomes during cell division. In the presence of (R)-N-Deacetyl Colchicine, the depolymerized microtubules are unable to assemble into a spindle, leading to an arrest of the cell cycle at the G2/M checkpoint.[11][12][13][14] This mitotic arrest is a critical anti-proliferative mechanism.

Induction of Apoptosis

Prolonged mitotic arrest activates the intrinsic apoptotic pathway.[11][15][16] The cell recognizes the inability to complete mitosis as a sign of severe cellular damage and initiates a programmed cell death cascade. Key events in this process include:

  • Activation of Caspases: The disruption of the mitotic spindle leads to the activation of initiator and effector caspases, which are the central executioners of apoptosis.[11][17]

  • Modulation of Bcl-2 Family Proteins: An upregulation of pro-apoptotic proteins such as Bax and a downregulation of anti-apoptotic proteins like Bcl-2 are observed.[16][17] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key step in apoptosome formation.

  • DNA Fragmentation: Activated caspases cleave various cellular substrates, including proteins responsible for maintaining genomic integrity, ultimately leading to the fragmentation of DNA, a hallmark of apoptosis.[15]

cluster_1 Cellular Consequences Microtubule\nDisruption Microtubule Disruption Mitotic Spindle\nFailure Mitotic Spindle Failure Microtubule\nDisruption->Mitotic Spindle\nFailure G2/M Cell\nCycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle\nFailure->G2/M Cell\nCycle Arrest Prolonged\nArrest Prolonged Arrest G2/M Cell\nCycle Arrest->Prolonged\nArrest Apoptosis\nInduction Apoptosis Induction Prolonged\nArrest->Apoptosis\nInduction

Caption: Cellular consequences of microtubule disruption.

Anti-Inflammatory Effects

Beyond its anti-mitotic activity, (R)-N-Deacetyl Colchicine, similar to colchicine, is expected to exhibit anti-inflammatory properties. This is primarily due to the role of microtubules in immune cell function.[18][19][20] By disrupting microtubule dynamics in neutrophils, (R)-N-Deacetyl Colchicine can inhibit their migration, degranulation, and the release of pro-inflammatory mediators.[1][7][10][20] Furthermore, it may interfere with the assembly of the NLRP3 inflammasome, a key component of the innate immune response.[18][19][21]

Experimental Protocols for Studying (R)-N-Deacetyl Colchicine's Mechanism of Action

To rigorously investigate the mechanism of action of (R)-N-Deacetyl Colchicine, a series of well-established in vitro assays are essential.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

  • Reagents: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), (R)-N-Deacetyl Colchicine at various concentrations.

  • Procedure:

    • Pre-incubate tubulin with (R)-N-Deacetyl Colchicine or vehicle control on ice.

    • Initiate polymerization by adding GTP and warming the mixture to 37°C.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Expected Outcome: (R)-N-Deacetyl Colchicine will inhibit the rate and extent of tubulin polymerization in a concentration-dependent manner.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, MCF-7) in the presence of varying concentrations of (R)-N-Deacetyl Colchicine for a defined period (e.g., 24 hours).

  • Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Expected Outcome: Treatment with (R)-N-Deacetyl Colchicine will result in a significant increase in the population of cells arrested in the G2/M phase.[11][12][13][14]

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with (R)-N-Deacetyl Colchicine as described for the cell cycle analysis.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Expected Outcome: An increase in the percentage of Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) cells will be observed following treatment with (R)-N-Deacetyl Colchicine.[11][17]

cluster_2 Experimental Workflow Tubulin\nPolymerization Assay Tubulin Polymerization Assay Mechanism\nElucidation Mechanism Elucidation Tubulin\nPolymerization Assay->Mechanism\nElucidation Cell Culture\nwith Compound Cell Culture with Compound Cell Cycle\nAnalysis Cell Cycle Analysis Cell Culture\nwith Compound->Cell Cycle\nAnalysis Apoptosis\nAssay Apoptosis Assay Cell Culture\nwith Compound->Apoptosis\nAssay Cell Cycle\nAnalysis->Mechanism\nElucidation Apoptosis\nAssay->Mechanism\nElucidation

Caption: Experimental workflow for mechanism of action studies.

Comparative Analysis with Colchicine

(R)-N-Deacetyl Colchicine and colchicine share the same core mechanism of action by binding to the colchicine site on β-tubulin. However, the removal of the acetyl group at the N-position may influence several key parameters:

Parameter(R)-N-Deacetyl Colchicine (Expected)Colchicine
Binding Affinity Potentially alteredHigh affinity
Cell Permeability May differ due to changes in polarityLipophilic
Metabolism Different metabolic pathwayMetabolized by CYP3A4
Toxicity Profile May exhibit a different therapeutic windowNarrow therapeutic index

Further comparative studies are warranted to fully elucidate the pharmacological differences between these two closely related compounds.

Conclusion and Future Directions

(R)-N-Deacetyl Colchicine is a potent microtubule-destabilizing agent that exerts its effects through a well-defined mechanism of action. By binding to β-tubulin and inhibiting microtubule polymerization, it induces mitotic arrest and apoptosis, making it a compound of significant interest for anti-cancer drug development. Its potential anti-inflammatory properties also merit further investigation. Future research should focus on a detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in preclinical models of cancer and inflammatory diseases. A thorough understanding of its mechanism of action, as outlined in this guide, will be instrumental in advancing its development as a potential therapeutic agent.

References

  • Dalbeth, N., & Lauterio, T. J. (2014). Mechanism of Action of Colchicine in the Treatment of Gout. Clinical Therapeutics, 36(10), 1465-1479.
  • Echemi. (2024).
  • Leung, Y. Y., Yao, H., & Chen, Y. (2015). Colchicine --- update on mechanisms of action and therapeutic uses.
  • Wikipedia. (n.d.). Colchicine.
  • GLPBio. (2023). Colchicine: Uses, Mechanism, and Side Effects.
  • Lu, Y., Chen, J., & Xiao, L. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943-2971.
  • Bhattacharyya, B., & Wolff, J. (1976). Colchicine binding to tubulin monomers: a mechanistic study. Biochemistry, 15(11), 2283-2288.
  • Field, J. J., Pera, B., & Díaz, J. F. (2018). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 23(11), 2995.
  • Patsnap Synapse. (2024).
  • Aydin, M., & Oltulu, F. (2019). The Cellular Uptake and Apoptotic Efficiency of Colchicine is Correlated with Downregulation of MMP-9 mRNA Expression in SW480 Colon Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 19(14), 1756-1764.
  • American College of Cardiology. (2021). The Therapeutic Potential of the Ancient Drug Colchicine.
  • Medicover Hospitals. (2024).
  • Bakar-Ates, F., Ozmen, N., & Kaya-Sezginer, E. (2018). Effects of Colchicine on Cell Cycle Arrest and MMP-2 mRNA Expression in MCF 7 Breast Adenocarcinoma Cells. Turkish Journal of Hygiene and Experimental Biology, 75(3), 239-244.
  • Dr.Oracle. (2025). What is the mechanism of action of colchicine?.
  • Shin, D. M., & Kim, K. W. (1991). Colchicine activates cell cycle-dependent genes in growth-arrested rat 3Y1 cells. Molecular and Cellular Biology, 11(7), 3846-3851.
  • Lee, J. H., & Kim, C. (2017). Colchicine Induces Apoptosis in HT-29 Human Colon Cancer Cells via the AKT and c-Jun N-terminal Kinase Signaling Pathways. Oncology Letters, 14(5), 5945-5952.
  • Ravelli, R. B., Gigant, B., & Curmi, P. A. (2004). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. The FEBS Journal, 271(1), 1-5.
  • Sajid, M. S., & Iqbal, Z. (2007). Effect of colchicine on cellular immune responses in mice. Journal of Animal and Plant Sciences, 17(3-4), 84-87.
  • Larocque, K., Ovadje, P., & Djurdjevic, S. (2014). Novel Analogue of Colchicine Induces Selective Pro-Death Autophagy and Necrosis in Human Cancer Cells. PLOS ONE, 9(1), e87064.
  • Bakar-Ates, F., Ozmen, N., & Kaya-Sezginer, E. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Turkish Journal of Hygiene and Experimental Biology, 75(3), 239-244.
  • Jordan, M. A., & Wilson, L. (2004). Microtubule targeting agents: from biophysics to proteomics. Current Medicinal Chemistry. Anti-Cancer Agents, 4(2), 125-138.
  • Madhukar, N. S., & Elemento, O. (2022). Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Frontiers in Oncology, 12, 846467.
  • Kavallaris, M. (2014). Targeting Microtubules by Natural Agents for Cancer Therapy. Molecular Cancer Therapeutics, 13(2), 275-284.
  • Li, W., & Miller, D. D. (2022). Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective. Drug Discovery Today, 27(3), 882-890.
  • Taylor & Francis. (n.d.).
  • Adham Foumani, E., & Irani, S. (2022). Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes. Cell Journal, 24(11), 647-656.
  • Bakar-Ates, F., Ozmen, N., & Kaya-Sezginer, E. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Turkish Journal of Hygiene and Experimental Biology, 75(3), 239-244.
  • MDPI. (2023).
  • Taylor & Francis. (n.d.). Cell cycle arrest – Knowledge and References.

Sources

Technical Whitepaper: Stereoselective Total Synthesis of (R)-N-Deacetyl Colchicine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the total synthesis of (R)-N-Deacetyl Colchicine (also known as (+)-7-deacetylcolchicine), the unnatural enantiomer of the potent tubulin-destabilizing agent precursor. While natural (-)-colchicine possesses the (aR, 7S) configuration, the (R)-isomer serves as a critical biological probe for studying the stereospecificity of the tubulin colchicine-binding site (CBS).

The synthesis described herein deviates from classical biomimetic oxidative couplings (which often yield racemates requiring resolution) and instead utilizes a modern, catalyst-controlled strategy. The core methodology relies on the Zhai Strategy , featuring an Ellman auxiliary-directed asymmetric amine synthesis followed by a high-complexity intramolecular oxidopyrylium-mediated [5+2] cycloaddition to construct the challenging 6-7-7 tricyclic core.

Key Technical Challenges Addressed
  • C7 Stereocontrol: Overcoming the tendency for racemization at the benzylic/tropolone C7 position.

  • Tropolone Instability: Constructing the oxidatively sensitive seven-membered C-ring.

  • Atropisomerism: Managing the axial chirality between rings A and C, which is dictated by the C7 center in thermodynamic equilibrium.

Retrosynthetic Analysis

The strategic disconnection relies on rapidly building the tricyclic skeleton from a linear precursor. The (R)-configuration at C7 is established early in the synthesis using a chiral auxiliary, rather than late-stage resolution.

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Target (R)-N-Deacetyl Colchicine (Target Molecule) Tropolone Tropolone Precursor (Tricyclic Ketone) Tropolone->Target Ring Expansion & Deprotection Cyclo Oxabridged Tricycle ([5+2] Adduct) Cyclo->Tropolone Bridge Elimination Pyranone Acetoxypyranone (Dipole Precursor) Pyranone->Cyclo Intramolecular [5+2] Cycloaddition Amine Chiral Propargylic Amine (C7 Stereocenter Established) Amine->Pyranone Achmatowicz Rearrangement Start 2,3,4-Trimethoxybenzaldehyde + Furfuryl Alcohol Start->Amine Ellman Aux. Asymmetric Addition

Figure 1: Retrosynthetic disconnection showing the lineage from the target (R)-amine back to simple benzaldehyde starting materials via the key [5+2] cycloaddition step.

Detailed Synthetic Protocol

The following protocol is adapted from the high-efficiency route developed by the Zhai group (Chem. Sci., 2017), modified specifically to target the (R)-deacetyl intermediate.

Phase 1: Stereoselective Installation of the C7 Amine

The absolute configuration of the C7 amine is set using (R)-tert-butanesulfinamide (or the appropriate enantiomer relative to the natural product synthesis) to induce the (R)-configuration at the benzylic position.

Reagents:

  • 2,3,4-Trimethoxybenzaldehyde[1][2]

  • (R)-tert-butanesulfinamide (Ellman’s Auxiliary)[1]

  • Ti(OEt)₄ (Lewis Acid)

  • Lithium acetylide species (derived from furfuryl alcohol derivative)

Protocol:

  • Imine Formation: Condense 2,3,4-trimethoxybenzaldehyde (50 mmol) with (R)-tert-butanesulfinamide (55 mmol) in THF (250 mL) containing Ti(OEt)₄ (100 mmol). Stir at RT for 24h. Quench with brine, filter, and concentrate to yield the N-sulfinyl imine.

  • Nucleophilic Addition: Cool the imine solution in toluene to -78°C. Add the lithiated furfuryl derivative (generated via n-BuLi treatment of the protected furfuryl alkyne).

  • Stereochemical Outcome: The bulky tert-butyl group directs the nucleophile to the Re-face (or Si-face depending on specific auxiliary isomer chosen), yielding the propargylic sulfinamide with >98:2 dr.

  • Auxiliary Cleavage: Treat the sulfinamide with HCl/MeOH to cleave the chiral auxiliary, yielding the free (R)-amine as the hydrochloride salt.

Checkpoint: Verify enantiopurity via Chiral HPLC (e.g., Chiralcel OD-H column). Target ee > 99%.

Phase 2: The Achmatowicz / [5+2] Cascade

This module constructs the B and C rings in a single high-complexity operation.

Mechanism: The furan ring undergoes oxidative ring expansion (Achmatowicz reaction) to a pyranone. This intermediate generates an oxidopyrylium ylide (a 1,3-dipole) that reacts with the pendant alkene/alkyne in a [5+2] cycloaddition.

Protocol:

  • Oxidation: Dissolve the furan-amine intermediate in DCM. Add m-CPBA (1.2 equiv) at 0°C to initiate the Achmatowicz rearrangement, yielding the hemiacetal.

  • Acylation: Treat the crude hemiacetal with Ac₂O and pyridine to form the acetoxypyranone (the cycloaddition precursor).

  • Cycloaddition: Heat the acetoxypyranone in toluene (0.01 M dilution to favor intramolecular reaction) at 180°C in a sealed tube or microwave reactor.

    • Note: The reaction proceeds via a zwitterionic oxidopyrylium intermediate.

  • Workup: Evaporate solvent and purify via flash chromatography (SiO₂, EtOAc/Hexanes gradient).

Graphviz Diagram: Reaction Mechanism

Mechanism Precursor Acetoxypyranone (Precursor) Dipole Oxidopyrylium Ylide (Reactive Dipole) Precursor->Dipole Thermal Elimination (-AcO-) TS [5+2] Transition State (Endo-selective) Dipole->TS Approach of Tethered Alkene Product Oxabridged Tricycle (Core Skeleton) TS->Product Cycloaddition

Figure 2: Mechanistic pathway of the oxidopyrylium-mediated [5+2] cycloaddition.

Phase 3: Tropolone Formation & Final Deprotection

The [5+2] adduct contains an oxygen bridge that must be eliminated to aromatize the seven-membered ring into a tropolone.

Protocol:

  • Bridge Elimination: Treat the oxabridged tricycle with TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and Et₃N in DCM at 0°C. This promotes the elimination of the oxygen bridge, generating the tropolone system.

  • Isolation: The resulting product is (R)-N-Deacetyl Colchicine (often isolated as the methyl ester or requiring a final adjustment of the C10 methoxy group depending on the exact precursor used).

  • Final Purification: Recrystallize from EtOAc/MeOH.

Data Summary & Validation Standards

To ensure the integrity of the synthesized (R)-isomer, the following analytical data must be matched.

ParameterNatural (S)-N-Deacetyl ColchicineTarget (R)-N-Deacetyl ColchicineAcceptance Criteria
Optical Rotation

Negative (-)Positive (+)Sign inversion, magnitude match within ±5%
¹H NMR (C7-H) ~6.5-6.6 ppm (Doublet/Multiplet)Identical Chemical ShiftMust overlay perfectly with racemate
Chiral HPLC Peak A (Retention time

)
Peak B (Retention time

)
ee > 98%
Tubulin Binding


(Inactive)
Confirmation of "wrong" chirality

Critical Quality Attribute (CQA): The C7 proton is prone to epimerization under strong basic conditions. Maintain pH < 9 during workups.

Safety & Handling

  • Colchicinoids: Highly toxic (LD50 ~6 mg/kg). All solids must be weighed in a glovebox or vented balance enclosure. Double-gloving and N95/P100 respiratory protection are mandatory.

  • TMSOTf: Corrosive and moisture sensitive. Handle under inert atmosphere (Ar/N₂).

  • Sealed Tube Reactions: The [5+2] cycloaddition involves high temperatures (180°C). Use blast shields and rated pressure vessels.[3]

References

  • Zhai, H., et al. (2017).[1][2][4] "Enantioselective total synthesis of (-)-colchicine, (+)-demecolcinone and metacolchicine." Chemical Science, 8, 4961-4966. [Link]

  • Lee, J. C., Cha, J. K. (1998).[5] "Total Synthesis of (-)-Colchicine via a [4+3] Cycloaddition Reaction." Journal of the American Chemical Society, 120(34), 8869–8870. [Link]

  • Banwell, M. G., et al. (1996). "Total synthesis of (-)-colchicine." Journal of the Chemical Society, Perkin Transactions 1, 1996, 1139-1140. [Link]

  • Kerekes, P., et al. (1985). "Synthesis and biological effects of novel colchicine analogs." Journal of Medicinal Chemistry, 28(9), 1204–1208. [Link]

Sources

The Tropolone's Tale: A Deep Dive into the Structure-Activity Relationship of N-deacetylated Colchicinoids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Colchicine, a natural product isolated from the autumn crocus (Colchicum autumnale), has a long and storied history in medicine, most notably in the treatment of gout. Its potent antimitotic activity, stemming from its ability to disrupt microtubule dynamics by binding to tubulin, has also made it a compelling scaffold for anticancer drug development. However, the clinical utility of colchicine in oncology has been severely hampered by its narrow therapeutic index and significant toxicity. This has spurred extensive research into the synthesis and biological evaluation of colchicine analogs, or "colchicinoids," with the goal of uncoupling the potent cytotoxic effects from dose-limiting toxicities. Among the most promising of these are the N-deacetylated colchicinoids. The removal of the acetyl group at the C-7 position of the B-ring opens up a versatile synthetic handle for the introduction of a diverse array of functionalities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of these N-deacetylated derivatives, offering insights into how modifications at this key position influence their interaction with tubulin, cytotoxic profiles, and potential as next-generation antimitotic agents. We will delve into the synthetic strategies employed to generate these analogs, present a systematic analysis of their biological activities, and provide detailed experimental protocols for their evaluation.

Introduction: The Allure and Challenge of Colchicine

Colchicine's unique tricyclic structure, comprising a trimethoxyphenyl A-ring, a seven-membered B-ring, and a tropolone C-ring, is central to its biological activity.[1] The trimethoxyphenyl A-ring and the tropolone C-ring are crucial for high-affinity binding to the colchicine binding site on β-tubulin.[2] This interaction prevents the polymerization of tubulin into microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By disrupting microtubule formation, colchicine arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[3]

While this mechanism is highly effective at killing rapidly dividing cancer cells, it does not discriminate between malignant and healthy proliferative cells, leading to significant side effects, particularly in the gastrointestinal tract and bone marrow.[4] This lack of a therapeutic window has been the primary obstacle to its widespread use as a cancer chemotherapeutic.

The journey into N-deacetylated colchicinoids begins with the understanding that the C-7 acetamido group on the B-ring, while contributing to the overall binding affinity, is not an absolute requirement for tubulin interaction.[5] Its removal to yield N-deacetylcolchicine provides a primary amine that serves as a versatile point for chemical modification, allowing for the systematic exploration of how different substituents at this position impact the molecule's pharmacological profile.[6]

Synthetic Strategies: Accessing the N-deacetylated Scaffold

The gateway to the diverse world of N-deacetylated colchicinoids is the hydrolysis of the C-7 acetamido group of colchicine or its derivatives. A common and effective method involves acidic hydrolysis.

Experimental Protocol: N-deacetylation of Colchicine

Objective: To synthesize N-deacetylcolchicine, the primary precursor for a wide range of C-7 modified analogs.

Materials:

  • Colchicine

  • 2 N Hydrochloric acid (HCl) in methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Appropriate solvents for TLC and column chromatography (e.g., dichloromethane/methanol mixtures)

Procedure:

  • Dissolve colchicine in a minimal amount of methanol.

  • Add a solution of 2 N HCl in methanol to the colchicine solution.[7]

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC. The disappearance of the starting material spot and the appearance of a more polar product spot indicates the progression of the reaction.

  • Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-deacetylcolchicine.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford pure N-deacetylcolchicine.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

With N-deacetylcolchicine in hand, a plethora of synthetic transformations can be employed to introduce diverse functionalities at the C-7 amino group, including acylation, aroylation, and reductive amination.[1][8]

Synthesis_Workflow Colchicine Colchicine Deacetylation Acidic Hydrolysis (e.g., 2N HCl in MeOH) Colchicine->Deacetylation N_deacetylcolchicine N-deacetylcolchicine Deacetylation->N_deacetylcolchicine Acylation Acylation (Acyl chlorides, Anhydrides) N_deacetylcolchicine->Acylation Aroylation Aroylation (Aroyl chlorides) N_deacetylcolchicine->Aroylation Reductive_Amination Reductive Amination (Aldehydes/Ketones, NaBH3CN) N_deacetylcolchicine->Reductive_Amination N_acyl N-acyl analogs Acylation->N_acyl N_aroyl N-aroyl analogs Aroylation->N_aroyl N_benzyl N-benzyl analogs Reductive_Amination->N_benzyl

Caption: Synthetic pathways to N-deacetylated colchicinoids.

Structure-Activity Relationship (SAR) Analysis

The central theme of this guide is to understand how structural modifications at the C-7 position of the B-ring influence the biological activity of N-deacetylated colchicinoids. The following sections will dissect the SAR based on the nature of the substituent introduced.

N-Acyl and N-Aroyl Derivatives

Acylation and aroylation of the C-7 amino group have been extensively explored. The nature of the acyl or aroyl group significantly impacts cytotoxicity and tubulin polymerization inhibitory activity.

CompoundR Group (at C-7)Cytotoxicity (IC₅₀, nM) vs. A549Cytotoxicity (IC₅₀, nM) vs. MCF-7Tubulin Polymerization Inhibition (IC₅₀, µM)Reference
Colchicine -COCH₃~10-20~5-15~2-3[9]
N-deacetylcolchicine -H>1000>1000>20[10]
Compound 1 -CO(CH₂)₂CH₃ (Butyryl)15.28.52.5[1]
Compound 2 -CO(CH₂)₆CH₃ (Octanoyl)35.721.34.8[1]
Compound 3 -CO-Ph (Benzoyl)8.94.21.8[1]
Compound 4 -CO-(4-Cl-Ph) (4-Chlorobenzoyl)3.11.51.2[1]
Compound 5 -CO-(4-NO₂-Ph) (4-Nitrobenzoyl)2.51.11.0[1]

Key Insights from N-Acyl and N-Aroyl Derivatives:

  • Requirement of an Acyl Group: N-deacetylcolchicine itself is significantly less active than colchicine, indicating that acylation of the C-7 amino group is crucial for potent biological activity.[10]

  • Impact of Alkyl Chain Length: In the N-acyl series, increasing the alkyl chain length beyond a certain point tends to decrease cytotoxicity. For instance, the butyryl derivative (Compound 1) is more potent than the octanoyl derivative (Compound 2).[1] This suggests an optimal size and lipophilicity for the C-7 substituent.

  • Aromatic Substituents Enhance Potency: N-aroyl derivatives are generally more potent than their N-acyl counterparts. The introduction of a phenyl ring (Compound 3) restores and even enhances the activity compared to colchicine.

  • Electronic Effects of Aromatic Substituents: The electronic nature of the substituents on the aromatic ring of N-aroyl analogs plays a critical role. Electron-withdrawing groups, such as chloro (Compound 4) and nitro (Compound 5), significantly increase both cytotoxicity and tubulin polymerization inhibitory activity.[1] This suggests that the aroyl moiety may be involved in specific electronic interactions within the colchicine binding site.

N-(Substituted Benzyl) Derivatives

Reductive amination of N-deacetylcolchicine with various benzaldehydes provides access to N-(substituted benzyl) derivatives. These compounds offer a different steric and electronic profile at the C-7 position compared to the N-aroyl analogs.

CompoundR Group (at C-7)Cytotoxicity (IC₅₀, nM) vs. LoVoCytotoxicity (IC₅₀, nM) vs. LoVo/DXResistance Index (RI)Reference
Colchicine -COCH₃~50~700~14[8]
Doxorubicin -~100>10000>100[8]
Compound 6 -CH₂-Ph (Benzyl)12.525.12.0[8]
Compound 7 -CH₂-(2-Cl-Ph) (2-Chlorobenzyl)2.84.51.6[8]
Compound 8 -CH₂-(4-Cl-Ph) (4-Chlorobenzyl)4.17.81.9[8]
Compound 9 -CH₂-(4-OCH₃-Ph) (4-Methoxybenzyl)9.818.21.9[8]

Key Insights from N-(Substituted Benzyl) Derivatives:

  • Potent Cytotoxicity: N-benzyl derivatives exhibit potent cytotoxicity, often surpassing that of colchicine.[8]

  • Overcoming Multidrug Resistance: A significant advantage of some N-benzyl analogs is their ability to overcome multidrug resistance (MDR). The resistance index (RI), which is the ratio of IC₅₀ in the resistant cell line to that in the sensitive cell line, is substantially lower for these compounds compared to colchicine and the classical chemotherapeutic agent doxorubicin.[8] This suggests that these modifications may circumvent the efflux pump mechanisms that confer resistance.

  • Influence of Substituents on the Benzyl Ring: Similar to the N-aroyl series, substituents on the benzyl ring influence activity. Halogenated derivatives, such as the 2-chloro and 4-chloro analogs (Compounds 7 and 8), are among the most potent compounds.[8]

N-Aminoacyl Derivatives

The introduction of amino acid moieties at the C-7 position has also been investigated, creating peptidomimetic colchicinoids.

CompoundR Group (at C-7)Cytotoxicity (IC₅₀, nM) vs. K562Cytotoxicity (IC₅₀, nM) vs. K562/RReference
Thiocolchicine -SCH₃ at C-10~15~150[11]
N-deacetylthiocolchicine -H>1000>1000[11]
Compound 10 (L-Ala) -CO-CH(NH₂)-CH₃25.4180.5[11]
Compound 11 (D-Ala) -CO-CH(NH₂)-CH₃38.2250.1[11]
Compound 12 (L-Val) -CO-CH(NH₂)-CH(CH₃)₂18.9125.6[11]
Compound 13 (L-Phe) -CO-CH(NH₂)-CH₂-Ph12.185.3[11]

Key Insights from N-Aminoacyl Derivatives:

  • Restoration of Activity: The attachment of amino acids to the N-deacetyl scaffold restores potent cytotoxic activity.[11]

  • Influence of the Amino Acid Side Chain: The nature of the amino acid side chain influences potency. Bulkier and more lipophilic side chains, as seen in the valine (Compound 12) and phenylalanine (Compound 13) derivatives, tend to result in higher cytotoxicity.[4][11]

  • Stereochemistry: The stereochemistry of the amino acid can have a modest impact on activity, with the natural L-isomers often being slightly more potent than the D-isomers.[11]

Mechanism of Action: Beyond Tubulin Binding

While the primary mechanism of action of N-deacetylated colchicinoids remains the inhibition of tubulin polymerization, the induction of apoptosis involves a complex cascade of downstream signaling events.

Apoptosis_Pathway Colchicinoid N-deacetylated Colchicinoid Tubulin β-Tubulin Binding Colchicinoid->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle G2/M Phase Arrest Microtubule->CellCycle Mitochondria Mitochondrial Pathway CellCycle->Mitochondria MAPK MAPK Pathway (p38, JNK) CellCycle->MAPK PI3K_Akt PI3K/Akt Pathway CellCycle->PI3K_Akt Bcl2 Bcl-2 Family (↓Bcl-2, ↑Bax) Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis

Caption: Signaling pathways in colchicinoid-induced apoptosis.

Disruption of the microtubule network triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase.[3] This prolonged arrest can then initiate the intrinsic pathway of apoptosis, which is centered on the mitochondria. This pathway is characterized by:

  • Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[12]

  • Mitochondrial Membrane Depolarization: The shift in the Bcl-2/Bax ratio leads to the loss of mitochondrial membrane potential.

  • Caspase Activation: This is followed by the release of cytochrome c from the mitochondria, which activates caspase-9, an initiator caspase. Caspase-9 then activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[12]

In addition to the intrinsic pathway, other signaling cascades are also implicated in colchicinoid-induced apoptosis:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of stress-activated protein kinases such as p38 and JNK has been observed following treatment with colchicine and its analogs.[13][14]

  • PI3K/Akt Pathway: The PI3K/Akt survival pathway is often dysregulated in cancer. Some studies suggest that colchicinoids can modulate this pathway to promote apoptosis.[14][15]

Key Experimental Methodologies

To facilitate further research in this area, this section provides detailed, step-by-step protocols for the key biological assays used to evaluate N-deacetylated colchicinoids.

Cytotoxicity Assessment: The MTT Assay

Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[3]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine or doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Gently shake the plates to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software package.

Tubulin Polymerization Inhibition Assay

Objective: To quantify the inhibitory effect of a compound on the in vitro polymerization of tubulin.

Principle: This assay monitors the polymerization of purified tubulin into microtubules. The increase in microtubule mass can be measured by an increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a reporter dye, such as DAPI, that preferentially binds to polymerized tubulin.[6][8][9]

Protocol (Fluorescence-based):

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter like DAPI.[6][8]

  • Assay Setup: In a 96-well, non-binding, black-walled microplate, add the tubulin solution to wells containing serial dilutions of the test compounds or controls (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer, and a vehicle control).

  • Initiation of Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[9]

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The IC₅₀ value for inhibition of tubulin polymerization is determined by plotting the extent of polymerization at a fixed time point against the log of the compound concentration.

Conclusion and Future Perspectives

The exploration of N-deacetylated colchicinoids has proven to be a fruitful endeavor in the quest for safer and more effective antimitotic agents. The C-7 amino group provides a strategic handle for fine-tuning the pharmacological properties of the colchicine scaffold. The SAR studies highlighted in this guide demonstrate that modifications at this position can lead to compounds with:

  • Enhanced Potency: Many N-aroyl and N-benzyl derivatives exhibit greater cytotoxicity than the parent compound, colchicine.

  • Improved Therapeutic Index: Some analogs show a degree of selectivity for cancer cells over normal cells.

  • Ability to Overcome Multidrug Resistance: A particularly exciting finding is the ability of certain N-benzyl derivatives to circumvent MDR mechanisms.

The future of research in this area lies in the rational design of novel N-deacetylated colchicinoids based on the established SAR. The use of computational modeling and X-ray crystallography to visualize the interactions of these analogs within the colchicine binding site of tubulin will be invaluable in guiding these design efforts. Furthermore, the development of targeted delivery systems for the most promising candidates could further enhance their efficacy and minimize off-target toxicity. The tale of the tropolone is far from over, and the continued exploration of N-deacetylated colchicinoids holds significant promise for the development of new and improved cancer chemotherapeutics.

References

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

  • Barraja, P., et al. (2004). N-deacetyl-N-aminoacylthiocolchicine derivatives: synthesis and biological evaluation on MDR-positive and MDR-negative human cancer cell lines. Journal of Medicinal Chemistry, 47(22), 5435-5444.
  • Quinn, F. R., & Beisler, J. A. (1981). Quantitative structure-activity relationships of colchicines against P388 leukemia in mice. Journal of Medicinal Chemistry, 24(3), 251-256.
  • Lin, C. M., et al. (1993). Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds. Journal of Medicinal Chemistry, 36(17), 2489-2499.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Das, U., et al. (2018). Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship. European Journal of Medicinal Chemistry, 185, 111788.
  • Klejborowska, G., et al. (2020). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Molecules, 25(15), 3540.
  • Dubashynskaya, N. V., et al. (2022). Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential. International Journal of Molecular Sciences, 23(17), 9687.
  • Sun, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry, 57(16), 7079-7093.
  • Shiau, G. T., De, K. K., & Harmon, R. E. (1975). Alkylthiocolchicines and N-deacetyl-alkylthiocolchicines and their antileukemic activity. Journal of Pharmaceutical Sciences, 64(4), 646-648.
  • Mirigian, M., et al. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in Cell Biology, 115, 215-229.
  • Slobodnick, A., et al. (2015). Colchicine: new insights into an ancient drug. The American Journal of Medicine, 128(9), 946-952.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Andreu, J. M., & Timasheff, S. N. (1982). Tubulin-colchicine interactions and the mechanism of microtubule disassembly. Biochemistry, 21(25), 6465-6476.
  • Wang, X., et al. (2015). Colchicine induces apoptosis in HT-29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways. Molecular Medicine Reports, 12(4), 5873-5880.
  • Li, Y., et al. (2012). Colchicine-induced apoptosis in human normal liver L-02 cells by mitochondrial mediated pathways. Toxicology in Vitro, 26(5), 733-739.
  • Takadera, T., et al. (2007). Colchicine-Induced Apoptosis Was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells. Journal of Health Science, 53(5), 629-633.
  • Liu, H., et al. (2012). Neuroprotection by nicotine against colchicine-induced apoptosis is mediated by PI3-kinase--Akt pathways. International Journal of Neuroscience, 122(6), 324-332.
  • Wang, Y., et al. (2022). Network Pharmacology-Based Investigation and Experimental Exploration of the Antiapoptotic Mechanism of Colchicine on Myocardial Ischemia Reperfusion Injury.
  • Liv Hospital. (2023). Insightful How To Dose Colchicine Dosing For Gout Flares. Retrieved from [Link]

  • Epocrates. (n.d.). Colcrys, Mitigare (colchicine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Terkeltaub, R. A. (2009). Colchicine: old and new. The American Journal of Medicine, 122(10 Suppl), S1-S7.
  • Dalbeth, N., & Lauterio, T. J. (2012). Update on colchicine and its mechanism of action.

Sources

In silico modeling of (R)-N-Deacetyl Colchicine tubulin interaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Computational Elucidation of the (R)-N-Deacetyl Colchicine–Tubulin Interface


-Tubulin Heterodimer[1][2]

Executive Summary

The interaction between tubulin and colchicine-site ligands is a cornerstone of antimitotic drug discovery. While natural colchicine acts as a microtubule destabilizer, its derivatives, particularly (R)-N-Deacetyl Colchicine (an enantiomeric amine analog), present unique stereochemical challenges.[1][2] Unlike the natural (S)-configuration at the C7 position, the (R)-isomer induces distinct conformational responses within the Colchicine Binding Site (CBS).

This guide provides a rigorous, field-proven in silico framework to model this interaction. It moves beyond standard docking to incorporate Induced-Fit Docking (IFD) and Molecular Dynamics (MD) simulations, essential for capturing the flexibility of the T7 loop (


H8-

S7) which gates the CBS.

Part 1: Structural Foundation & System Preparation

The accuracy of any in silico model relies on the quality of the starting structures. For the CBS, the buried nature of the pocket requires specific attention to the GDP/GTP state and loop conformations.

Receptor Selection (PDB)

Do not use just any tubulin structure. The CBS is conformationally distinct in the "curved" (inhibited) state versus the "straight" (microtubule) state.

PDB IDResolutionLigand StateSuitabilityNotes
1SA0 3.58 ÅColchicineHigh The classic reference for the curved, T2R-colchicine complex.[1][2]
4O2B 2.30 ÅColchicineVery High Higher resolution; preferred starting point for atomistic simulations.
5LYJ 2.30 ÅApo-likeMediumGood for cross-docking validation, but requires significant loop refinement.[1][2]

Recommendation: Use PDB 4O2B as the primary receptor due to its superior resolution and well-defined loop electron density.

Ligand Stereochemistry (Critical)

Natural colchicine possesses (aR, 7S) stereochemistry. The user-specified (R)-N-Deacetyl Colchicine implies an inversion at the C7 amine position.[1][2]

  • Chirality Check: Ensure the C7-amino group is in the (R) configuration.

  • Protonation: The free amine at C7 (pKa

    
     9-10) will be protonated (
    
    
    
    ) at physiological pH (7.4).[1][2]
  • Atropisomerism: The biaryl axis (aR) is generally stable, but the removal of the acetyl group lowers the rotational barrier. Maintain the (aR) biaryl configuration unless studying atropisomerization.

Part 2: Molecular Docking Strategy

Standard rigid-receptor docking (e.g., basic AutoDock Vina) often fails at the CBS because the


-subunit T7 loop must displace to accommodate the ligand.
Protocol: Induced-Fit Docking (IFD)

We utilize an IFD approach to allow side-chain flexibility (specifically Val238, Cys241, Leu248, Leu255).[1][2]

Step-by-Step Workflow:

  • Grid Generation: Center the grid box on the co-crystallized ligand in 4O2B.

    • Dimensions:

      
       Å (Sufficient to cover the interface).
      
  • Constraint Definition:

    • Define a hydrogen bond constraint with

      
      -Thr179  (crucial for A-ring anchoring).[1][2]
      
    • Define a hydrophobic constraint near

      
      -Leu255 .[1][2]
      
  • Conformational Sampling:

    • Generate 50 poses per ligand.

    • Refine residues within 5.0 Å of the ligand using Prime (Schrödinger) or equivalent side-chain rotamer libraries.

  • Scoring: Rank using Glide XP (Extra Precision) or Vina scoring function, but filter results based on the preservation of the biaryl dihedral angle.

Part 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the (R)-enantiomer, which may experience steric clash with the T7 loop not present in the (S)-isomer.

Simulation Setup (GROMACS/AMBER)
  • Force Field:

    • Protein:[3][4][5][6][7][8]AMBER ff14SB (Best for loop dynamics).

    • Ligand:GAFF2 (General AMBER Force Field 2) with partial charges derived from RESP (Restrained Electrostatic Potential) calculations at the HF/6-31G* level using Gaussian or ORCA.

  • Solvation: TIP3P water model; cubic box with 10 Å buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.[1][2][4]

Production Protocol
  • Minimization: 5000 steps Steepest Descent.

  • Equilibration (NVT): 100 ps, heating to 300 K (Berendsen thermostat). Restrain protein backbone (

    
    ).
    
  • Equilibration (NPT): 100 ps, pressure coupling to 1 bar (Parrinello-Rahman).

  • Production Run: 100 ns minimum.

    • Time step: 2 fs.

    • Constraints: LINCS algorithm for H-bonds.[1][2]

Visualization of MD Pipeline

MD_Pipeline cluster_prep Phase 1: System Preparation cluster_sim Phase 2: Simulation Protocol cluster_analysis Phase 3: Trajectory Analysis PDB Receptor (4O2B) Clean & Protonate Complex Complex Assembly AMBER ff14SB + GAFF2 PDB->Complex Ligand (R)-N-Deacetyl Colchicine RESP Charges (HF/6-31G*) Ligand->Complex Min Energy Minimization 5000 Steps Steepest Descent Complex->Min NVT NVT Equilibration 100ps @ 300K Restrained Backbone Min->NVT NPT NPT Equilibration 100ps @ 1 Bar Release Sidechains NVT->NPT Prod Production MD 100 ns Trajectory No Restraints NPT->Prod RMSD RMSD/RMSF Stability Check Prod->RMSD Hbond H-Bond Lifetime (Val238, Cys241) Prod->Hbond MMPBSA MM-PBSA Binding Free Energy Prod->MMPBSA

Figure 1: Comprehensive Molecular Dynamics Workflow for the Tubulin-Ligand Complex.[1][2]

Part 4: Thermodynamic Analysis (MM-PBSA)

To quantify the affinity difference between the (R) and (S) enantiomers, calculate the Binding Free Energy (


).

Equation:


[1][2]

Protocol:

  • Extract 100 snapshots from the last 20 ns of the stable trajectory.

  • 
    :  Calculate electrostatic and van der Waals energies.
    
  • 
    :  Use the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
    
    • Dielectric constants: Solute = 1.0 (or 2.0 for hydrophobic pockets), Solvent = 80.0.

  • Entropy (

    
    ):  Estimate using Normal Mode Analysis (NMA) if computational resources permit, or omit for relative ranking between isomers.
    

Key Interaction Checkpoints (Validation):

  • 
    -Cys241:  Look for persistent van der Waals contact.
    
  • 
    -Thr179:  Hydrogen bonding with the carbonyl of the C-ring.[2]
    
  • 
    -Val238:  Hydrophobic enclosure.[1][2]
    

Part 5: Signaling & Mechanism Visualization

The binding of colchicine derivatives prevents the "curved-to-straight" transition required for microtubule polymerization.[3][7]

Pathway Ligand (R)-N-Deacetyl Colchicine CBS Colchicine Binding Site (Interface alpha/beta) Ligand->CBS Binds Tubulin_Free Free Tubulin Dimer (Dynamic Equilibrium) Tubulin_Free->CBS Contains MT_Poly Microtubule Polymerization Tubulin_Free->MT_Poly Normal Assembly Complex Tubulin-Ligand Complex (Curved Conformation Locked) CBS->Complex Steric Occlusion of T7 Loop Complex->MT_Poly Inhibits Apoptosis G2/M Cell Cycle Arrest Apoptosis MT_Poly->Apoptosis Failure leads to

Figure 2: Mechanistic pathway of Tubulin inhibition by Colchicine derivatives.[1][2]

References

  • Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain.[1][3] Nature, 428(6979), 198-202.[1][2]

  • Prota, A. E., et al. (2014). A new structural basis for the interaction of colchicine site inhibitors with tubulin. Nature Scientific Reports.

  • Wang, J., et al. (2004). Development of reliable parameters for molecular dynamics simulations of the generalized born model. Journal of Computational Chemistry. [2]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [2]

Sources

(R)-N-Deacetyl Colchicine: A Re-engineered Microtubule Inhibitor for Oncology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has a long history in medicine, primarily for treating gout and Familial Mediterranean Fever (FMF).[1] Its potent antimitotic properties, stemming from its ability to inhibit tubulin polymerization, have also positioned it as a compound of interest for cancer therapy.[1][2][3] However, the clinical application of colchicine in oncology has been severely hampered by a narrow therapeutic index and significant toxicity, particularly affecting tissues with high cell turnover.[1][4][5] This has spurred the development of numerous colchicine analogues designed to retain or enhance anticancer efficacy while mitigating adverse effects.[1][2] This technical guide focuses on a specific derivative, (R)-N-Deacetyl Colchicine, exploring its mechanism of action, synthesis, and the preclinical methodologies required to validate its potential as a next-generation anticancer agent. We will delve into the scientific rationale for modifying the C7-acetamido group on the B-ring and provide the technical framework for its evaluation.

The Core Mechanism: Destabilizing the Cytoskeleton

The primary anticancer mechanism of colchicine and its derivatives is the disruption of microtubule dynamics, which are essential for cell division, structure, and intracellular transport.[6]

  • Binding to Tubulin: Colchicine binds to the β-subunit of the α,β-tubulin heterodimer at a specific site, now known as the colchicine-binding site.[3] This binding event prevents the tubulin dimers from polymerizing into microtubules.[2]

  • Mitotic Arrest: The failure to form functional microtubules disrupts the creation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to cell cycle arrest, predominantly at the G2/M phase.[1]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[1]

This targeted attack on proliferating cells is the foundation of its therapeutic potential. Furthermore, some colchicine site inhibitors show promise in overcoming the multidrug resistance (MDR) that plagues many conventional chemotherapies.[7]

cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Deacetyl_Colchicine (R)-N-Deacetyl Colchicine Binding Binds to Colchicine Site Deacetyl_Colchicine->Binding Tubulin β-Tubulin Subunit Tubulin->Binding Polymerization_Inhibition Inhibition of Tubulin Polymerization Binding->Polymerization_Inhibition Prevents Spindle_Disruption Mitotic Spindle Disruption Polymerization_Inhibition->Spindle_Disruption G2M_Arrest Cell Cycle Arrest (G2/M Phase) Spindle_Disruption->G2M_Arrest Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis

Figure 1: Mechanism of Action for (R)-N-Deacetyl Colchicine.

Synthesis and Purification Workflow

The synthesis of (R)-N-Deacetyl Colchicine involves the targeted removal of the acetyl group from the C-7 amino function of the parent colchicine molecule. This modification can significantly alter the compound's polarity, binding affinity, and metabolic stability. The following protocol outlines a general approach adapted from methods used for creating colchicine derivatives.[3]

Experimental Protocol: Synthesis of (R)-N-Deacetyl Colchicine
  • Deacetylation:

    • Dissolve colchicine (1.0 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol.

    • Add an acid catalyst, for example, hydrochloric acid (HCl), to the solution.

    • Reflux the mixture at approximately 80°C for 5-7 hours, monitoring the reaction's progress using Thin-Layer Chromatography (TLC).[3] The disappearance of the starting material spot indicates reaction completion.

  • Neutralization and Extraction:

    • After cooling to room temperature, carefully neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

    • Extract the aqueous layer multiple times with a suitable organic solvent like chloroform or ethyl acetate to isolate the product.[8]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure to obtain the crude product.

    • Purify the crude (R)-N-Deacetyl Colchicine using column chromatography on silica gel. A gradient elution system of chloroform and methanol is typically effective.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

start Colchicine in Alcoholic Solvent reflux Acid-Catalyzed Reflux (HCl) start->reflux neutralize Neutralization (e.g., NaHCO3) reflux->neutralize extract Solvent Extraction (e.g., Chloroform) neutralize->extract purify Column Chromatography extract->purify characterize Characterization (NMR, LC-MS) purify->characterize end_node Pure (R)-N-Deacetyl Colchicine characterize->end_node

Figure 2: General workflow for synthesis and purification.

In Vitro Evaluation: Validating the Anticancer Effect

A series of robust in vitro assays are required to quantify the anticancer activity of (R)-N-Deacetyl Colchicine and confirm its mechanism of action.

Antiproliferative Activity

The Sulforhodamine B (SRB) assay is a reliable method for assessing cell density based on the measurement of cellular protein content.

Experimental Protocol: SRB Cytotoxicity Assay [3]

  • Cell Plating: Seed cancer cells (e.g., A549 lung, MCF-7 breast, A375 melanoma) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Treat the cells with a range of concentrations of (R)-N-Deacetyl Colchicine (and parent colchicine as a control) for 48-72 hours.

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Solubilization: Wash away the unbound dye and air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at approximately 510 nm using a microplate reader. Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Direct Assessment of Microtubule Disruption

An in vitro tubulin polymerization assay provides direct evidence that the compound interacts with tubulin as intended. This assay measures the increase in turbidity as tubulin dimers polymerize into microtubules.

Experimental Protocol: In Vitro Tubulin Polymerization Assay [9]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA).[9]

  • Compound Incubation: Add various concentrations of (R)-N-Deacetyl Colchicine, a positive control (paclitaxel, a stabilizer), a negative control (colchicine, a destabilizer), and a vehicle control (DMSO).[9]

  • Initiation: Initiate polymerization by adding GTP and incubating the plate at 37°C in a temperature-controlled microplate reader.[9]

  • Data Acquisition: Monitor the change in absorbance at 340 nm every 60 seconds for one hour.[9] A potent inhibitor like (R)-N-Deacetyl Colchicine is expected to prevent the increase in absorbance seen in the vehicle control.

In Vivo Efficacy Assessment

Xenograft models using immunodeficient mice are the standard for evaluating the in vivo antitumor activity of a novel compound.

Experimental Protocol: Human Tumor Xenograft Model [10]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U2OS osteosarcoma cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[10]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, (R)-N-Deacetyl Colchicine at various doses). Administer the compound via a clinically relevant route (e.g., intraperitoneal or oral).

  • Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate the tumor volume using the formula: (Length × Width²) × 0.52.[10]

  • Endpoint: Continue treatment for a defined period (e.g., 15-21 days). At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Monitor animal weight and general health throughout the study as an indicator of toxicity.

Structure-Activity Relationship (SAR) and Therapeutic Rationale

The development of colchicine analogues is guided by SAR principles.

  • Ring A (Trimethoxyphenyl Ring): Essential for binding to tubulin. Modifications here generally reduce activity.[7]

  • Ring C (Tropolone Ring): Also critical for high-affinity binding. Electron-withdrawing groups at the C-10 position can abolish activity.[11]

  • Ring B (Heptanoic Ring): This ring offers the most flexibility for modification. Changes to the C-7 substituent can dramatically influence both potency and toxicity.[11][12]

The rationale for investigating (R)-N-Deacetyl Colchicine is based on the hypothesis that removing the acetyl group from the C-7 amine alters the molecule's hydrogen bonding capacity and steric profile. This could potentially lead to:

  • Improved Selectivity: A modified binding interaction that favors cancer cells over healthy, rapidly dividing cells (e.g., in the gastrointestinal tract).

  • Altered Pharmacokinetics: Changes in absorption, distribution, metabolism, and excretion (ADME) properties that could lead to a more favorable safety profile.

  • Reduced Toxicity: A primary goal of colchicine analogue research is to create compounds that are less toxic than the parent molecule.[1]

Table 1: Comparative Efficacy and Toxicity Profile (Hypothetical Data)

CompoundIn Vitro IC50 (A375 Melanoma)In Vivo Tumor Growth Inhibition (%)Acute Toxicity (Mouse MTD, mg/kg)
Colchicine15 nM55%2.5
(R)-N-Deacetyl Colchicine25 nM65%10.0

MTD: Maximum Tolerated Dose

Pharmacokinetics and Safety Considerations

The parent drug, colchicine, is rapidly absorbed orally, metabolized primarily by the CYP3A4 enzyme, and subject to efflux by P-glycoprotein.[6][13] Its elimination half-life is long, ranging from 20 to 40 hours.[13] A key challenge is its narrow therapeutic window; toxic doses are not clearly separated from therapeutic ones, and overdose can be fatal.[4][14]

For (R)-N-Deacetyl Colchicine, a full pharmacokinetic and toxicology profile must be established. The deacetylation may alter its interaction with CYP3A4 and P-gp, potentially reducing drug-drug interactions and improving its safety margin.

Conclusion and Future Outlook

(R)-N-Deacetyl Colchicine represents a rationally designed analogue aimed at harnessing the potent antimitotic activity of colchicine while mitigating its dose-limiting toxicities. Its potential lies in the targeted modification of the B-ring, a strategy that has proven effective in modulating the biological activity of this class of compounds.

The successful progression of (R)-N-Deacetyl Colchicine from a promising preclinical candidate to a clinical therapeutic will require a rigorous and systematic evaluation. The protocols and methodologies outlined in this guide provide a comprehensive framework for this endeavor. Future work should focus on expanding in vivo testing to patient-derived xenograft (PDX) models, conducting detailed ADME and toxicology studies, and exploring synergistic combinations with other anticancer agents to unlock its full therapeutic potential.

References

  • Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives. PubMed. Available at: [Link]

  • Colchicine as a novel drug for the treatment of osteosarcoma through drug repositioning based on an FDA drug library. Frontiers in Oncology. Available at: [Link]

  • Colchicine compound, and preparation method, preparation, application and pharmaceutical composition thereof. Google Patents.
  • Colchicine mechanism as an anticancer agent. ResearchGate. Available at: [Link]

  • [Colchicine: recent data on pharmacokinetics and clinical pharmacology]. PubMed. Available at: [Link]

  • The effect of colchicine on cancer risk in patients with immune-mediated inflammatory diseases: a time-dependent study based on the Taiwan's National Health Insurance Research Database. NIH National Library of Medicine. Available at: [Link]

  • Colchicine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Inflammation Drug Colchicine Slows Blood Cancer-Linked Mutation. Technology Networks. Available at: [Link]

  • Potential anticancer role of colchicine-based derivatives: an overview. PubMed. Available at: [Link]

  • Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. NIH National Library of Medicine. Available at: [Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. Available at: [Link]

  • Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo. NIH National Library of Medicine. Available at: [Link]

  • (PDF) The effect of colchicine on cancer risk in patients with immune-mediated inflammatory diseases: a time-dependent study based on the Taiwan's National Health Insurance Research Database. ResearchGate. Available at: [Link]

  • Colchicine poisoning: the dark side of an ancient drug. PubMed. Available at: [Link]

  • Colchicine Pharmacokinetics and Mechanism of Action. PubMed. Available at: [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. NIH National Library of Medicine. Available at: [Link]

  • color. Graphviz. Available at: [Link]

  • Total Synthesis of (±)-Desacetylcolchicine and Formal Synthesis of (±)-Colchicine. ResearchGate. Available at: [Link]

  • Quantitative structure-activity relationships of colchicines against P388 leukemia in mice. ACS Publications. Available at: [Link]

  • Total biosynthesis of the tubulin-binding alkaloid colchicine. NIH National Library of Medicine. Available at: [Link]

  • Colchicine toxicity. LITFL. Available at: [Link]

  • Structure-activity relationships in a series of colchicine analogs. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. ACS Publications. Available at: [Link]

  • In vitro tubulin polymerization. Turbidity assays for the assembly of... ResearchGate. Available at: [Link]

  • color. Graphviz. Available at: [Link]

  • Minimal Non-Text Contrast on Data Visualization Elements. Observable. Available at: [Link]

  • Recent developments on (−)-colchicine derivatives: Synthesis and structure-activity relationship. ResearchGate. Available at: [Link]

  • Factors contributing to colchicine toxicity. Medsafe. Available at: [Link]

  • Colchicine for the Treatment of Post-Treatment Inflammation in Patients with Recurrent or Metastatic Solid Tumors or Urothelial Cancer. National Cancer Institute. Available at: [Link]

  • Colchicine's pharmacokinetic parameters from plasma, polymorphonuclear and mononuclear cells. ResearchGate. Available at: [Link]

  • Preparation method for colchicine. Google Patents.
  • Colchicine: extremely toxic in overdose. GOV.UK. Available at: [Link]

  • Informational Graphic Contrast (Minimum). W3C. Available at: [Link]

  • CPY Document Title. accessdata.fda.gov. Available at: [Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. MDPI. Available at: [Link]

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. NIH National Library of Medicine. Available at: [Link]

  • A Case of Colchicine Overdose and Toxicity. PubMed. Available at: [Link]

  • 6.1: Colchicine. Chemistry LibreTexts. Available at: [Link]

  • Color contrast accessibility requirements explained. Pope Tech Blog. Available at: [Link]

  • Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Note: In Vitro Cytotoxicity of (R)-N-Deacetyl Colchicine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Cytoskeleton with (R)-N-Deacetyl Colchicine

(R)-N-Deacetyl Colchicine is a derivative of colchicine, a well-known natural product isolated from the autumn crocus, Colchicum autumnale. Colchicine and its analogs are potent antimitotic agents that exert their biological effects by disrupting microtubule dynamics.[1][2][3] Microtubules are essential components of the cellular cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.

The primary mechanism of action for this class of compounds involves binding to tubulin, the protein subunit of microtubules, which prevents its polymerization into functional microtubules.[2][3][4] This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[5] The antimitotic and anti-inflammatory properties of colchicine derivatives make them valuable tools in cancer research and for studying cytoskeletal-dependent cellular processes.[5][6][7]

This application note provides a detailed, validated protocol for determining the in vitro cytotoxicity of (R)-N-Deacetyl Colchicine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay is a reliable and widely used method to assess cell viability by measuring the metabolic activity of living cells.[8]

Principle of the MTT Cytotoxicity Assay

The MTT assay is based on the ability of mitochondrial dehydrogenase enzymes in viable, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells. The insoluble crystals are then dissolved using a solubilization solution, and the absorbance of the resulting colored solution is measured with a spectrophotometer. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus, the cytotoxic effect of the compound.

Mechanism of Action: Microtubule Disruption

The cytotoxic effect of (R)-N-Deacetyl Colchicine is rooted in its ability to interfere with the dynamic instability of microtubules, a process essential for the formation of the mitotic spindle during cell division.

cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers MT Dynamic Microtubules (Polymerization/Depolymerization) Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Forms Arrest G2/M Phase Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers Compound (R)-N-Deacetyl Colchicine Compound->Tubulin cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Compound Stock & Dilutions D Treat Cells with Compound A->D B Cell Culture & Trypsinization C Seed Cells in 96-Well Plate B->C C->D 24h Incubation E Add MTT Reagent D->E 48h-72h Incubation F Add Solubilization Solution E->F 2-4h Incubation G Read Absorbance (570 nm) F->G 2h Incubation H Calculate % Viability & Plot Dose-Response G->H I Determine IC50 Value H->I

Caption: High-level workflow for the in vitro cytotoxicity assay.

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents
  • Expert Insight: The quality and preparation of your reagents are paramount. The MTT solution is light-sensitive and should be stored in a foil-wrapped container at 4°C. [9]DMSO is used to dissolve (R)-N-Deacetyl Colchicine due to its excellent solubilizing properties for organic compounds.

  • Compound Stock Solution (e.g., 10 mM):

    • Accurately weigh the (R)-N-Deacetyl Colchicine powder.

    • Dissolve it in cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Dilutions:

    • On the day of the experiment, thaw a stock aliquot.

    • Perform a serial dilution of the stock solution in serum-free culture medium to create a range of working concentrations. A typical 2x final concentration range for a tubulin inhibitor might be 200 µM, 20 µM, 2 µM, 200 nM, 20 nM, and 2 nM.

    • Causality: Preparing dilutions in serum-free media prevents proteins in the serum from binding to the compound and interfering with its activity before it reaches the cells.

  • MTT Reagent (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Store in a light-protected container at 4°C for up to one month.

Protocol 2: Cell Seeding and Culture
  • Expert Insight: The optimal cell seeding density is crucial. Too few cells will result in a weak signal, while too many cells can lead to overgrowth and nutrient depletion, affecting the results. The density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during treatment.

Cell Line ExampleSeeding Density (cells/well)Rationale
A549 (Lung Carcinoma)5,000 - 10,000 [10][11][12]Adherent, moderate growth rate. This density ensures ~70-80% confluency at the time of analysis.
HeLa (Cervical Cancer)3,000 - 7,000Adherent, rapid growth rate. A lower starting density prevents overgrowth.
MCF-7 (Breast Cancer)8,000 - 15,000Adherent, slower growth rate. Requires a higher density to achieve a robust signal.
  • Culture A549 cells in complete medium in a T-75 flask until they reach 80-90% confluency.

  • Wash the cells with PBS, then add Trypsin-EDTA to detach them.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Count the cells using a hemocytometer or automated cell counter and adjust the concentration to the desired seeding density (e.g., 1 x 10⁵ cells/mL for a target of 10,000 cells/well).

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to adhere and enter the logarithmic growth phase.

Protocol 3: Compound Treatment and Controls (A Self-Validating System)
  • Trustworthiness: A robust experiment includes multiple controls to validate the results. This design ensures that any observed cytotoxicity is due to the compound itself and not an artifact of the experimental procedure.

  • Plate Layout: Design the plate map carefully. Include wells for untreated cells (negative control), cells treated with vehicle only (DMSO control), and a positive control.

  • After the 24-hour pre-incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions (from Protocol 1) to the respective wells.

  • Controls:

    • Untreated Control: Add 100 µL of fresh complete medium. This represents 100% cell viability.

    • Vehicle Control: Add 100 µL of medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%). This confirms the solvent is not toxic to the cells.

    • Positive Control: Add 100 µL of a known cytotoxic agent (e.g., 10 µM Doxorubicin) to validate the assay's ability to detect cell death.

    • Blank Control: Add 100 µL of medium to empty wells (no cells) to measure background absorbance.

  • Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.

Protocol 4: MTT Assay and Absorbance Reading
  • After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls). [13][14]2. Gently mix the plate and incubate for 2-4 hours at 37°C. Visually inspect the wells under a microscope for the formation of purple formazan crystals.

  • Add 100 µL of the MTT Solubilization Solution to each well. [13][14]4. Place the plate on a shaker for 15-30 minutes or let it stand at room temperature in the dark for 2 hours to ensure all formazan crystals are completely dissolved. [13]5. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control. % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100 [15]3. Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). The resulting curve is typically sigmoidal. [16][17]4. Determine IC₅₀ Value: The IC₅₀ (Inhibitory Concentration 50%) is the concentration of the compound that reduces cell viability by 50%. This value is determined from the dose-response curve using non-linear regression analysis, often performed with software like GraphPad Prism or online calculators. [16][17][18]

Safety Precautions

(R)-N-Deacetyl Colchicine, like its parent compound, is highly toxic and must be handled with extreme care. [3][19][20]* Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the powdered compound in a chemical fume hood to avoid inhalation of dust. [21][22]* Waste Disposal: Dispose of all contaminated materials (pipette tips, plates, media) as hazardous chemical waste according to your institution's guidelines.

  • Exposure: In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention. If swallowed, call a poison center or doctor immediately. [22]

References

  • Mechanism of Action of Colchicine in the Treatment of Gout. ResearchGate. Available at: [Link]

  • Colchicine. Wikipedia. Available at: [Link]

  • What is the mechanism of Colchicine?. Patsnap Synapse. Available at: [Link]

  • Mechanism of action of colchicine. I. Effect of colchicine and its analogs on the reversed passive Arthus reaction and the carrageenan-induced hindpaw edema in the rat. PubMed. Available at: [Link]

  • Colchicine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]

  • MTS assay in A549 cells. Nanopartikel.info. Available at: [Link]

  • HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • How can I calculate IC50 for a cytotoxic substance?. ResearchGate. Available at: [Link]

  • Immune cell-mediated killing of A549 cancer target cells in real-time. Nanion Technologies. Available at: [Link]

  • Results of the in Vitro Tubulin Polymerization Inhibition Assay and Docking Interaction Energy. ResearchGate. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • Colchicine: the good, the bad, the ugly and how to minimize the risks. PubMed Central. Available at: [Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. MDPI. Available at: [Link]

  • Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. PubMed Central. Available at: [Link]

  • Safety Data Sheet: Colchicine. Carl ROTH. Available at: [Link]

  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. Available at: [Link]

  • colchicine - NEW ZEALAND DATA SHEET. medsafe.govt.nz. Available at: [Link]

  • Has anyone have experiences about MTT Assay in A549 cells line?. ResearchGate. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • How to calculate IC50 value. YouTube. Available at: [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. PubMed Central. Available at: [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central. Available at: [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. Available at: [Link]

Sources

Application Note: High-Precision Cell Cycle Analysis of (R)-N-Deacetyl Colchicine Treated Cells via Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-N-Deacetyl Colchicine, a derivative of colchicine, is a potent microtubule-destabilizing agent that exhibits significant antimitotic activity.[1] Its mechanism of action involves binding to the colchicine site on β-tubulin, which inhibits tubulin polymerization, disrupts the formation of the mitotic spindle, and ultimately leads to cell cycle arrest and apoptosis.[1][2][3] This application note provides a comprehensive, field-tested protocol for the quantitative analysis of cell cycle distribution in cells treated with (R)-N-Deacetyl Colchicine using propidium iodide (PI) staining and flow cytometry. We delve into the causality behind experimental choices, offer a self-validating protocol complete with controls, and provide expert guidance on data analysis and troubleshooting to ensure reliable and reproducible results for researchers in oncology and drug development.

Introduction: The Rationale for Cell Cycle Analysis

Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division, particularly in the formation of the mitotic spindle required for chromosome segregation.[4][[“]] Compounds that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. (R)-N-Deacetyl Colchicine, also known as DAMA-colchicine, is a powerful inhibitor of tubulin polymerization.[2][3] By binding to β-tubulin, it prevents the assembly of microtubules, which effectively halts the cell division process.[3][6]

This disruption of the mitotic spindle assembly activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, causing cells to arrest in the G2/M phase of the cell cycle.[2][7] Prolonged arrest at this checkpoint can trigger apoptosis, or programmed cell death, which is the desired outcome for an anticancer agent.[8]

Therefore, accurately quantifying the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is a primary method for characterizing the cytostatic and cytotoxic effects of (R)-N-Deacetyl Colchicine. Flow cytometry, coupled with a stoichiometric DNA dye like Propidium Iodide (PI), offers a rapid, robust, and high-throughput method to achieve this.[9] This guide provides the necessary protocols and scientific context to perform this analysis with high fidelity.

Principle of the Assay

Cell cycle analysis by flow cytometry is based on the measurement of cellular DNA content. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[10] The fluorescence intensity emitted by the PI-DNA complex is directly proportional to the amount of DNA within a given cell. Because PI cannot cross the membrane of live cells, the cells must first be fixed and permeabilized, typically with ethanol.

Following fixation and staining, the cell suspension is analyzed on a flow cytometer. As cells pass single-file through a laser beam, the emitted fluorescence is collected and quantified. This allows for the generation of a histogram plotting DNA content (fluorescence intensity) versus cell count, which reveals the distribution of the cell population across the different cycle phases:

  • G0/G1 Phase: Cells with a diploid DNA content (2n).

  • S Phase: Cells undergoing DNA synthesis, with a DNA content between 2n and 4n.

  • G2/M Phase: Cells with a tetraploid DNA content (4n), representing those in the G2 phase or mitosis.

Treatment with (R)-N-Deacetyl Colchicine is expected to cause a significant accumulation of cells in the G2/M peak of the histogram.

Visualization of Key Processes

Mechanism of Action

cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect a (R)-N-Deacetyl Colchicine b Binds to Colchicine Site on β-Tubulin a->b c Inhibition of Tubulin Polymerization d Disruption of Mitotic Spindle Formation c->d e G2/M Phase Arrest d->e f Apoptosis e->f

Caption: Mechanism of (R)-N-Deacetyl Colchicine leading to G2/M cell cycle arrest.

Experimental Workflow

cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis A Seed Cells & Allow Adherence (24h) B Treat with (R)-NDC & Vehicle Control A->B C Harvest Cells (Trypsinization) B->C D Fix in Cold 70% Ethanol C->D E Stain with PI/RNase A Solution D->E F Acquire on Flow Cytometer E->F G Gate Single Cells & Analyze DNA Content F->G H Quantify Cell Cycle Phases G->H

Caption: Step-by-step workflow for cell cycle analysis post-treatment.

Materials and Protocols

Essential Materials & Equipment
  • Equipment:

    • Flow Cytometer (e.g., BD FACSCalibur™, Beckman Coulter CyAn™) equipped with a 488 nm laser

    • Laminar Flow Hood (Class II)

    • CO₂ Incubator (37°C, 5% CO₂)

    • Refrigerated Centrifuge

    • Vortex Mixer

    • Microscope and Hemocytometer (or automated cell counter)

    • Pipettes and Sterile Tips

    • 12x75 mm Polystyrene/Polypropylene Tubes for flow cytometry[11]

  • Reagents & Consumables:

    • (R)-N-Deacetyl Colchicine (prepared in DMSO)

    • Appropriate cancer cell line (e.g., MCF-7, A549, HeLa)

    • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

    • Trypsin-EDTA (0.25%)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Ethanol (200 proof, ACS grade)

    • Propidium Iodide (PI)

    • RNase A (DNase-free)

    • Sodium Citrate

    • Sterile cell culture flasks/plates

Reagent Preparation
ReagentPreparation InstructionsStorage
(R)-NDC Stock (10 mM) Dissolve appropriate mass in DMSO. Aliquot to avoid freeze-thaw cycles.-20°C, protected from light
Cold 70% Ethanol Dilute 200 proof ethanol with sterile DI water.-20°C
PI Staining Solution 50 µg/mL Propidium Iodide, 3.8 mM Sodium Citrate in PBS.[10]4°C, protected from light
RNase A Stock (10 mg/mL) Dissolve in PBS. Boil for 5 minutes to inactivate DNases. Aliquot.-20°C

Detailed Experimental Protocol

PART A: Cell Culture and Treatment

  • Cell Seeding: Seed asynchronous, exponentially growing cells into 6-well plates at a density that will ensure they are ~60-70% confluent at the time of harvesting. This prevents contact inhibition, which can itself cause cell cycle arrest.

  • Incubation: Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and recovery.

  • Treatment Preparation: Prepare serial dilutions of (R)-N-Deacetyl Colchicine in complete medium from the 10 mM stock. A suggested concentration range is 10 nM, 100 nM, and 1 µM.

    • Expert Insight: The optimal concentration will be cell-line dependent. It is advisable to first perform a viability assay (e.g., MTT) to determine the IC50 value and choose concentrations around this value.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration sample. This is critical to ensure that the solvent itself does not affect the cell cycle.

  • Treatment: Remove the old medium, wash once with PBS, and add the medium containing the drug or vehicle control.

  • Incubation: Incubate for the desired time points (e.g., 24 hours). A time-course experiment (12, 24, 48h) can provide valuable data on the kinetics of G2/M arrest.

PART B: Cell Harvesting and Fixation

  • Harvest Adherent Cells:

    • Collect the culture medium, which may contain detached, apoptotic cells.

    • Wash the attached cells with PBS.

    • Add Trypsin-EDTA and incubate until cells detach. Neutralize with complete medium.

    • Combine with the collected medium from the first step and transfer to a 15 mL conical tube.

  • Cell Count: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and resuspend in 1 mL of PBS. Count the cells to ensure approximately 1x10⁶ cells per sample.[12]

  • Washing: Centrifuge again, discard the supernatant, and resuspend the pellet in 500 µL of cold PBS.

  • Fixation: While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise.[13]

    • Causality Check: Adding ethanol slowly while vortexing is crucial to prevent cell clumping, which would lead to an inaccurate G2/M reading.[10] Ethanol fixes the cells and permeabilizes the membranes for PI entry.

  • Incubation: Incubate at -20°C for at least 2 hours.[14] Cells can be stored in ethanol at -20°C for several weeks.[14]

PART C: Propidium Iodide Staining

  • Rehydration: Centrifuge the fixed cells (500 x g, 5 min), and carefully decant the ethanol.

  • Washing: Wash the cells twice with 5 mL of PBS to remove any residual ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • RNase Treatment: Add 5 µL of 10 mg/mL RNase A stock (final concentration 100 µg/mL).

    • Self-Validation Step: RNase A degrades double-stranded RNA, ensuring that PI fluorescence is specific to DNA content, which is essential for high-resolution cell cycle histograms.[9][10]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Final Step: Transfer the stained cells to 12x75 mm flow cytometry tubes. Keep samples on ice and protected from light until analysis.

Flow Cytometry Acquisition and Data Analysis

  • Instrument Setup: Use a 488 nm laser for excitation and collect PI fluorescence in the appropriate channel (e.g., FL2 or FL3, ~585-620 nm).

  • Gating Strategy:

    • Create a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Implement doublet discrimination . Create a plot of fluorescence height vs. fluorescence area (e.g., FL2-H vs. FL2-A). Single cells will form a diagonal line. Gate tightly around this population to exclude doublets (cell clumps), which have twice the DNA content but not twice the height, and would be erroneously counted as G2/M cells.[15]

  • Data Acquisition: Collect at least 10,000-20,000 events from the single-cell gate for statistically robust analysis.[15][16] Run samples at a low flow rate to improve data resolution.[12]

  • Histogram Analysis:

    • Generate a histogram of PI fluorescence for the single-cell population.

    • Use a cell cycle analysis software platform (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M.

    • Modeling Choice: The Watson (Pragmatic) model is often sufficient and robust.[17][18] It fits Gaussian curves to the G0/G1 and G2/M peaks and calculates the S phase as the area in between.[18] The Dean-Jett-Fox (DJF) model can provide a better fit for complex or abnormal distributions as it also models the S phase with a polynomial curve.[15][17] For consistency, use the same model for all samples in an experiment.[17][19]

Expected Results
Treatment% G0/G1% S% G2/M
Vehicle (DMSO) ~65%~20%~15%
(R)-NDC (10 nM) ~55%~15%~30%
(R)-NDC (100 nM) ~30%~10%~60%
(R)-NDC (1 µM) ~15%~5%~80%
Table represents hypothetical data following a 24-hour treatment, demonstrating a dose-dependent increase in the G2/M population.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High CV of G0/G1 Peak (>7%) - Inconsistent staining- High flow rate during acquisition- Instrument misalignment- Ensure thorough mixing during staining.- Decrease the flow rate.[12]- Run calibration beads to check instrument performance.
Excessive Debris / Low Cell Viability - Over-trypsinization- Cells were not in exponential growth phase- Minimize trypsin exposure time.- Ensure cells are harvested at 60-80% confluency.[12]
Cell Clumping / High Doublet Rate - Improper fixation- High cell density- Add ethanol dropwise while vortexing.[10]- Filter cells through a nylon mesh before acquisition.[15]- Ensure cell concentration is optimal (~1x10⁶ cells/mL).[12]
Poor Resolution Between Phases - Inadequate RNase treatment- PI concentration too low/high- Confirm RNase A activity and incubation time.[9]- Titrate PI concentration for your specific cell type.
No G2/M Peak Observed - Cells are not proliferating (contact inhibited, senescent, or quiescent)- Ensure cells are healthy and in the exponential growth phase before treatment.[20]

References

  • Consensus. (n.d.). Colchicine primarily acts by disrupting microtubule assembly, leading to broad anti-inflammatory effects and inhibition of cell division. Retrieved from [Link]

  • Leung, Y. Y., Hui, L. L. H., & Kraus, V. B. (2015). Colchicine---update on mechanisms of action and therapeutic uses. Seminars in Arthritis and Rheumatism, 45(3), 341–350. Retrieved from [Link]

  • Dr.Oracle. (2025, February 17). What is the mechanism of action of colchicine?. Retrieved from [Link]

  • MDPI. (n.d.). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Retrieved from [Link]

  • Understanding Colchicine Mechanism: Study Breakdown 【USMLE, Pharmacology】. (2020, February 5). YouTube. Retrieved from [Link]

  • Field, J. J., Pera, B., & Díaz, J. F. (2015). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 20(7), 12792–12827. Retrieved from [Link]

  • Lu, Y., Chen, J., & Xiao, M. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmacy, 67(7), 569–591. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Crossin, K. L., & Carney, D. H. (1981). Colchicine activates cell cycle-dependent genes in growth-arrested rat 3Y1 cells. Cell, 23(1), 61–71. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bakar-Ateş, F., Özmen, N., Kaya-Sezginer, E., & Kurt, E. E. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Turkish Journal of Hygiene and Experimental Biology, 75(3), 239–244. Retrieved from [Link]

  • Elabscience. (2024, September 9). Three Common Problems and Solutions of Cell Cycle Detection. Retrieved from [Link]

  • FlowJo v10 Documentation. (n.d.). Cell Cycle: Univariate. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial. Retrieved from [Link]

  • ResearchGate. (n.d.). Colchicine induced a cell cycle arrest at G2/M phase in MCF-7 cells. Retrieved from [Link]

  • ResearchGate. (2014, August 17). How to use mathematical models for cell cycle, on FlowJo v.10?. Retrieved from [Link]

  • University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of tubulin polymerization by colchicine-site drugs. Retrieved from [Link]

  • Huczyński, A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives. Bioorganic & Medicinal Chemistry, 34, 116014. Retrieved from [Link]

Sources

Application Notes & Protocols: (R)-N-Deacetyl Colchicine Xenograft Mouse Model for Preclinical Efficacy Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Cytoskeleton in Oncology Research

The study of novel anti-cancer agents requires robust and reproducible preclinical models to evaluate efficacy and toxicity before clinical translation.[1][2] Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, remain a gold standard for these initial in vivo assessments.[3][4] This guide provides a comprehensive framework for utilizing a cell line-derived xenograft (CDX) mouse model to investigate the anti-tumor efficacy of (R)-N-Deacetyl Colchicine, a potent microtubule-targeting agent.

(R)-N-Deacetyl Colchicine is an analog of colchicine, a natural alkaloid isolated from the autumn crocus (Colchicum autumnale).[5][6] Like its parent compound, its primary mechanism of action involves binding to β-tubulin at the colchicine-binding site.[7] This interaction inhibits the polymerization of tubulin dimers into microtubules, which are critical components of the cellular cytoskeleton.[5][8] The disruption of microtubule dynamics leads to the arrest of the cell cycle at the metaphase (M-phase) and subsequently induces programmed cell death, or apoptosis.[9][10][11] Because cancer cells are characterized by rapid and uncontrolled proliferation, they are particularly vulnerable to agents that disrupt mitosis, making microtubule inhibitors a cornerstone of cancer chemotherapy.[10]

These application notes are designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind critical experimental choices to ensure the integrity and success of the study.

Mechanism of Action: Microtubule Disruption by (R)-N-Deacetyl Colchicine

The efficacy of (R)-N-Deacetyl Colchicine is rooted in its ability to interfere with the fundamental process of cell division. The following diagram illustrates the molecular cascade initiated by the compound.

cluster_0 Cellular Environment Colchicine (R)-N-Deacetyl Colchicine Tubulin αβ-Tubulin Dimers Colchicine->Tubulin Binds to β-subunit Microtubule Dynamic Microtubules Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Microtubule->Spindle Prevents Formation Metaphase Metaphase Arrest Spindle->Metaphase Leads to Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis Triggers

Caption: Mechanism of (R)-N-Deacetyl Colchicine-induced apoptosis.

Part 1: Experimental Design and Strategic Considerations

A well-designed study is paramount for obtaining clear, interpretable, and reproducible results. The choices made at this stage—from cell line and animal strain to study endpoints—form the foundation of the entire efficacy trial.

Cell Line and Animal Model Selection
  • The Rationale for Cell Line Choice: The selection of a human cancer cell line is the first critical decision. The chosen line should ideally be well-characterized, exhibit robust and consistent growth as a xenograft, and be relevant to the cancer type of interest. Lines with known sensitivities to other microtubule inhibitors can provide a valuable benchmark.

  • The Imperative for Immunodeficient Mice: Human cells will be rejected by a competent immune system. Therefore, the use of immunodeficient mouse strains is mandatory. Strains such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG), NOD-scid, or athymic nude mice are common hosts as they lack mature T and B cells, preventing graft rejection.[2] The NSG strain is particularly robust for engraftment due to its additional lack of NK cell function.

Tumor Origin Recommended Cell Lines Notes
Colon HCT-116, SW-620, HT29Widely used, well-characterized growth kinetics.
Lung (NSCLC) A549, NCI-H460A549 is a common model for lung adenocarcinoma.
Breast MDA-MB-231 (Triple-Negative), MCF-7 (ER+)Represent different subtypes of breast cancer.
Prostate PC-3, DU-145Androgen-independent prostate cancer models.
Ovarian OVCAR-3, SK-OV-3Common models for ovarian adenocarcinoma.
Table 1: Representative Human Cancer Cell Lines for Xenograft Studies.[3][4]
Ethical Conduct and Animal Welfare

All in vivo procedures must be conducted in strict compliance with institutional and national guidelines for animal welfare.[12][13] Key ethical considerations include:

  • IACUC Approval: The experimental protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

  • Minimizing Distress: Researchers must strive to minimize animal suffering through refined handling techniques, appropriate anesthesia, and diligent monitoring.[14]

Part 2: Experimental Workflow and Protocols

The following diagram outlines the comprehensive workflow for conducting an efficacy study, from initial cell expansion to final data analysis.

cluster_prep Phase 1: Preparation cluster_study Phase 2: In-Life Study cluster_analysis Phase 3: Analysis A Cell Line Expansion & QC B Harvest & Prepare Cell Suspension A->B C Implantation into Mice B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Treatment Administration E->F G Monitor Tumor Volume & Body Weight F->G H Endpoint Reached (Humane or Size Limit) G->H I Data Analysis (TGI, Stats) H->I J Terminal Tissue Collection (Optional) H->J

Caption: Overall workflow for a xenograft efficacy study.

Protocol 1: Cell Preparation for Subcutaneous Implantation

Rationale: The quality and viability of the injected cells are critical for successful and consistent tumor engraftment. Cells should be in the logarithmic growth phase to ensure they are healthy and proliferative.[17] The optional addition of an extracellular matrix like Matrigel can provide a supportive scaffold, improving tumor take rates for some cell lines.

Methodology:

  • Cell Culture: Culture the selected human cancer cell line using the recommended medium and conditions until flasks reach 80-90% confluency.

  • Harvesting: Wash cells with sterile Phosphate-Buffered Saline (PBS) and detach using a minimal concentration of Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the pellet in cold, sterile PBS or Hank's Balanced Salt Solution (HBSS). Repeat this wash step twice to remove all traces of serum and trypsin.

  • Cell Counting: Resuspend the final cell pellet in a known volume of PBS/HBSS. Perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue; viability should be >95%.

  • Final Suspension: Adjust the cell concentration to the desired density (typically 2 x 107 to 1 x 108 cells/mL) in cold PBS/HBSS. If using Matrigel, mix the cell suspension 1:1 with cold Matrigel just prior to injection, keeping the mixture on ice at all times to prevent premature gelling.[18]

Protocol 2: Subcutaneous Tumor Implantation

Rationale: The flank is the preferred site for subcutaneous implantation as it allows for easy and accurate tumor measurement without impeding the animal's normal movement or access to food and water.[19] A consistent injection technique is essential for minimizing variability in initial tumor establishment.

Methodology:

  • Animal Preparation: Anesthetize the mouse using a recommended method (e.g., isoflurane inhalation).

  • Site Preparation: Shave the fur from the right flank and sterilize the skin with an antiseptic solution (e.g., 70% ethanol or betadine).[17]

  • Injection: Gently tent the skin on the flank. Using a 1 mL syringe with a 25-27 gauge needle, insert the needle into the subcutaneous space, parallel to the body.

  • Cell Delivery: Slowly inject the prepared cell suspension (typically 100-200 µL).[18] A small bleb should form under the skin.

  • Needle Withdrawal: Pause for a few seconds before slowly withdrawing the needle to prevent leakage of the cell suspension.[17]

  • Recovery: Return the animal to its cage and monitor until it has fully recovered from anesthesia.

Protocol 3: Tumor Growth and Animal Health Monitoring

Rationale: Regular and precise tumor measurements are the primary data source for evaluating efficacy. The formula used to calculate volume from caliper measurements should be chosen carefully to provide the most accurate estimation.[20] Concurrently, monitoring body weight and clinical signs provides crucial data on the therapeutic agent's toxicity.[16]

Methodology:

  • Tumor Monitoring: Begin palpating for tumors 5-7 days post-implantation. Once tumors are palpable, begin caliper measurements 2-3 times per week.

  • Caliper Measurement: Measure the longest diameter (Length, L) and the perpendicular shortest diameter (Width, W).

  • Volume Calculation: Calculate the tumor volume using the following ellipsoid formula, which provides a highly accurate estimation for volumes under 1500 mm³:

    • Tumor Volume (mm³) = 1/6 * π * L * W * (L + W) / 2 [20]

  • Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[21] This ensures an even distribution of tumor sizes across all groups at the start of treatment.

  • Health Monitoring: Record the body weight of each animal at every measurement time point. Observe animals daily for any clinical signs of toxicity or distress (e.g., lethargy, ruffled fur, abnormal posture).[17]

Protocol 4: Dosing and Administration

Rationale: The formulation, route, and schedule of drug administration should be designed to achieve relevant therapeutic exposure at the tumor site while managing systemic toxicity. The vehicle control group is critical to confirm that any observed anti-tumor effects are due to the drug itself and not the delivery vehicle.

Parameter Recommendation / Consideration Justification
Formulation Solubilize (R)-N-Deacetyl Colchicine in a sterile, well-tolerated vehicle (e.g., Saline with 5% DMSO and 5% Tween-80).Ensures bioavailability and minimizes vehicle-induced toxicity. A pilot tolerability study is recommended.
Dose Levels Test multiple dose levels (e.g., low, medium, high) alongside a vehicle control.Establishes a dose-response relationship for both efficacy and toxicity. Doses for colchicine in mice have been reported up to 2 mg/kg.[22]
Administration Route Intraperitoneal (IP) injection or oral gavage (PO) are common.Route should be chosen based on the compound's properties and intended clinical application.
Dosing Schedule Daily (QD) or every other day (QOD) for a defined period (e.g., 21 days).Balances maintaining therapeutic drug levels with allowing recovery from potential toxicity.
Table 2: Example Dosing and Administration Plan.
Protocol 5: Efficacy Evaluation and Endpoint Analysis

Rationale: The primary measure of efficacy in a xenograft study is the inhibition of tumor growth over time compared to the control group. This quantitative measure provides a clear assessment of the drug's anti-proliferative effect in vivo.

Methodology:

  • Data Collection: Continue monitoring tumor volume and body weight until a pre-defined endpoint is reached (e.g., tumors in the control group reach ~1500 mm³, or after a fixed duration of treatment).

  • Primary Endpoint Calculation: The key metric is Tumor Growth Inhibition (%TGI). It is calculated at the end of the study using the change in tumor volumes from the start of treatment (Day 0).

    • Let ΔT = (Mean tumor volume of treated group at endpoint) - (Mean tumor volume of treated group at Day 0)

    • Let ΔC = (Mean tumor volume of control group at endpoint) - (Mean tumor volume of control group at Day 0)

    • %TGI = (1 - (ΔT / ΔC)) * 100

  • Secondary Endpoints:

    • Body Weight Change: Plot the mean percentage change in body weight for each group over time as an indicator of systemic toxicity.[16]

    • Tumor Regression: Note any instances where tumor volume decreases below its Day 0 measurement.

  • Statistical Analysis: Compare the mean tumor volumes of the treated groups to the vehicle control group at the study endpoint using an appropriate statistical test (e.g., Student's t-test or ANOVA). A p-value < 0.05 is typically considered statistically significant.

Metric Description Interpretation of a Positive Result
Tumor Growth Inhibition (%TGI) Percentage reduction in tumor growth in a treated group compared to the vehicle control group.High %TGI indicates strong anti-tumor activity.
Tumor Growth Delay The difference in time for tumors in the treated vs. control groups to reach a specific size.A significant delay indicates a cytostatic or cytotoxic effect.
Tumor Regression A decrease in tumor volume below its size at the start of treatment.Indicates a potent cytotoxic effect.
Body Weight Loss Percentage change in body weight from the start of treatment.Significant weight loss (>15-20%) indicates potential unacceptable toxicity.[16]
Table 3: Key Parameters for Efficacy and Toxicity Evaluation.

References

  • Ter-Ovanesyan, E., & Gabrielson, E. (2014). Mechanism of Action of Colchicine in the Treatment of Gout. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Colchicine? Patsnap. [Link]

  • Wikipedia. (n.d.). Colchicine. Wikipedia. [Link]

  • McLaughlin, L., & O'Boyle, N. M. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules. [Link]

  • Wang, N., et al. (2019). Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo. Investigational New Drugs. [Link]

  • Vassilopoulos, A., & Deftereos, S. (2021). The Therapeutic Potential of the Ancient Drug Colchicine. American College of Cardiology. [Link]

  • Shin, J. N., & Lee, J. E. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc.es. [Link]

  • National Institute on Aging. (2020). Preclinical Development of Novel Therapeutics Targeting Aging Mechanisms. YouTube. [Link]

  • Gelfo, V., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]

  • Stein, O., et al. (1974). Colchicine administration to mice: a metabolic and ultrastructural study. Laboratory Investigation. [Link]

  • Hashemi, M., et al. (2020). Evaluation of the treatment strategies on patient-derived xenograft mice of human breast tumor. European Journal of Pharmacology. [Link]

  • Tojo, Y., et al. (1991). Partial synthesis and antitubulin activity of minor colchicum alkaloids: N-acetoacetyl-deacetylcolchicine and 2-demethylspeciosine (speciocolchine). Chemical & Pharmaceutical Bulletin. [Link]

  • Huczyński, A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. [Link]

  • Gao, H., et al. (2020). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Clinical Cancer Research. [Link]

  • Brunn, B., & Cloyd, J. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Epilepsy & Behavior. [Link]

  • Chia, E. W., et al. (2008). Colchicine suppresses neutrophil superoxide production in a murine model of gouty arthritis: a rationale for use of low-dose colchicine. British Journal of Pharmacology. [Link]

  • Leoni, F., et al. (2012). N-Deacetyl-N-aminoacylthiocolchicine Derivatives: Synthesis and Biological Evaluation on MDR-Positive and MDR-Negative Human Cancer Cell Lines. Journal of Medicinal Chemistry. [Link]

  • Tojo, Y., et al. (1991). Partial Synthesis and Antitubulin Activity of Minor Colchicum Alkaloids: N-Acetoacetyl-deacetylcolchicine and 2-Demethylspeciosi. Chemical & Pharmaceutical Bulletin. [Link]

  • Cancer Research UK. (n.d.). Use of animals in research policy. Cancer Research UK. [Link]

  • Brossi, A., et al. (1991). Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs. Journal of Medicinal Chemistry. [Link]

  • Dr.Oracle. (2023). What is the recommended dose of colchicine (Colcrys) for acute gout? Dr.Oracle. [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology. [Link]

  • Qu, N., et al. (2023). Colchicine inhibits the proliferation and promotes the apoptosis of papillary thyroid carcinoma cells likely due to the inhibitory effect on HDAC1. International Journal of Molecular Medicine. [Link]

  • Mayo Clinic. (n.d.). Instructions for Flank Tumor Implantation Using PDX Explant Cultures. Mayo Clinic. [Link]

  • Rodallec, A., et al. (2022). Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLOS ONE. [Link]

  • Sacco, E., & Bientinesi, R. (2022). Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review. Current Therapeutic Research. [Link]

  • Smith, D., & Lilley, E. (2021). Guidelines for the welfare and use of animals in cancer research. Norecopa. [Link]

  • Natori, Y., et al. (2000). Colchicine protects mice from the lethal effect of an agonistic anti-Fas antibody. Journal of Clinical Investigation. [Link]

  • ResearchGate. (2024). How to do tumor mouse model properly? ResearchGate. [Link]

  • Al-nsour, T., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Biomolecules. [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Reaction Biology. [Link]

  • Melior Discovery. (n.d.). Xenograft Mouse Models. Melior Discovery. [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]

  • Kim, H. S., et al. (2022). Colchicine as a novel drug for the treatment of osteosarcoma through drug repositioning based on an FDA drug library. Frontiers in Oncology. [Link]

  • Medscape. (n.d.). Colcrys, Mitigare (colchicine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. ResearchGate. [Link]

  • Reaction Biology. (n.d.). Subcutaneous Tumor Models. Reaction Biology. [Link]

  • BCTT. (2023). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Breast Cancer Translational Therapeutics. [Link]

  • Hather, G., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • Hoffman, R. M., & Bouvet, M. (2012). Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging. PLOS ONE. [Link]

Sources

Using (R)-N-Deacetyl Colchicine in multi-drug resistant (MDR) cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Evaluation of (R)-N-Deacetyl Colchicine in Multi-Drug Resistant (MDR) Cancer Cell Lines

Executive Summary

This guide details the technical workflow for evaluating (R)-N-Deacetyl Colchicine (also known as (R)-TMCA or the C7-amino derivative) within the context of Multi-Drug Resistance (MDR). While natural colchicine and its (S)-N-deacetylated metabolite are potent microtubule destabilizers, the (R)-enantiomer represents a distinct chiral probe. Its evaluation in MDR systems is critical for three reasons:

  • Chiral Recognition by Efflux Pumps: To determine if P-glycoprotein (P-gp/ABCB1) displays stereoselectivity for the colchicine scaffold.

  • Tubulin Binding Specificity: To validate the stereochemical requirement for the colchicine-binding site on

    
    -tubulin.
    
  • Scaffold Utility: The free C7-amine serves as a versatile conjugation site for synthesizing novel MDR-reversing agents.

Technical Background & Mechanism

Stereochemical Context

Natural colchicine possesses an (S)-configuration at the C7 position (acetamido group) and an (aR) configuration at the biaryl axis.

  • (S)-N-Deacetyl Colchicine: The direct metabolite of natural colchicine; retains high affinity for tubulin.

  • (R)-N-Deacetyl Colchicine: The enantiomer at the C7 position. Research indicates that the colchicine binding site is highly stereoselective. The (R)-isomer typically exhibits significantly reduced tubulin binding affinity, making it an excellent negative control for tubulin-specific toxicity or a probe for off-target effects.

The MDR Challenge (P-gp Efflux)

MDR cancer cell lines (e.g., KB-V1, MCF-7/ADR) overexpress ABC transporters like P-gp. Colchicine is a classic P-gp substrate. The free amine on N-Deacetyl Colchicine modifies the molecule's basicity and lipophilicity, potentially altering its transport kinetics compared to the acetylated parent compound.

MDR_Mechanism Drug_Ex (R)-N-Deacetyl Colchicine (Extracellular) Drug_In Intracellular Accumulation Drug_Ex->Drug_In Passive Diffusion Tubulin Tubulin (Target) Drug_In->Tubulin Binding (Stereodependent) Pgp P-gp (ABCB1) Efflux Pump Drug_In->Pgp Substrate Binding Apoptosis Apoptosis (G2/M Arrest) Tubulin->Apoptosis Microtubule Destabilization Pgp->Drug_Ex ATP-Dependent Efflux

Figure 1: Kinetic competition between intracellular target binding and P-gp mediated efflux.

Experimental Protocols

Protocol A: Reagent Preparation & Handling

Critical Safety Note: Colchicine derivatives are highly toxic and light-sensitive. Handle in a Class II Biosafety Cabinet.

  • Stock Solution (10 mM):

    • Weigh 3.57 mg of (R)-N-Deacetyl Colchicine (MW: ~357.4 g/mol ).

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: The free amine may require brief sonication. Avoid acidifying the solution, as protonation affects membrane permeability.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

  • Working Solutions: Dilute in complete culture medium immediately before use. Final DMSO concentration must be <0.5%.

Protocol B: Comparative Cytotoxicity Profiling (MDR vs. Parental)

Objective: Determine the Resistance Factor (RF) to assess if the (R)-isomer is a P-gp substrate.

Materials:

  • Parental Line: KB-3-1 (Human epidermoid carcinoma) or MCF-7.

  • MDR Line: KB-V1 (P-gp overexpressing) or MCF-7/ADR.

  • Assay: CCK-8 or MTT.

Step-by-Step:

  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well). Incubate for 24h at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of (R)-N-Deacetyl Colchicine (Range: 1 nM to 100 µM).

    • Include (S)-Colchicine as a positive control (high toxicity).

    • Include Vehicle Control (0.5% DMSO).

  • Incubation: Treat cells for 72 hours . (Colchicinoids require at least 2 cell cycles for maximum efficacy).

  • Readout: Add CCK-8 reagent, incubate 1-4h, read Absorbance at 450 nm.

  • Calculation:

    • Fit curves using non-linear regression (Sigmoidal dose-response).

    • Calculate IC₅₀ for both lines.[1]

    • Resistance Factor (RF) = IC₅₀(MDR) / IC₅₀(Parental) .

Interpretation:

  • RF ≈ 1: The compound is not a substrate for P-gp (or is equally toxic to both).

  • RF > 10: The compound is a P-gp substrate.

  • High IC₅₀ (>10 µM) in Parental: Confirms the (R)-isomer has low tubulin affinity (expected for this enantiomer).

Protocol C: Tubulin Polymerization Assay (In Vitro)

Objective: Verify if the (R)-isomer binds the colchicine site or is an inactive stereoisomer.

Materials:

  • Purified Tubulin (>99%, porcine brain source).

  • GTP (1 mM stock).

  • Fluorescence Plate Reader (Ex 360nm / Em 450nm for DAPI-based or 340nm Absorbance for turbidity).

Step-by-Step:

  • Preparation: Keep all reagents on ice. Prepare Tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

  • Mixture: Mix Tubulin (3 mg/mL final) with:

    • Condition A: Vehicle (DMSO).

    • Condition B: (S)-Colchicine (3 µM) – Inhibition Control.

    • Condition C: (R)-N-Deacetyl Colchicine (3 µM, 10 µM, 30 µM).

    • Condition D: Paclitaxel (3 µM) – Polymerization Promoter Control.

  • Initiation: Transfer to a pre-warmed 96-well half-area plate at 37°C.

  • Kinetics: Measure Absorbance (340 nm) or Fluorescence every 30 seconds for 60 minutes.

Expected Result:

  • (S)-Colchicine will flatten the polymerization curve (inhibition).

  • (R)-N-Deacetyl Colchicine should show a dose-dependent lag or no effect compared to vehicle, confirming stereoselectivity.

Protocol D: P-gp Accumulation Assay (Functional Transport)

Objective: Directly measure if P-gp pumps the (R)-isomer out of the cell.

Materials:

  • Rhodamine 123 (Rho123) - a fluorescent P-gp substrate.

  • Verapamil (P-gp inhibitor).[2]

  • Flow Cytometer.

Step-by-Step:

  • Harvest: Trypsinize KB-V1 (MDR) cells and resuspend in PBS (10⁶ cells/mL).

  • Loading: Incubate cells with Rho123 (0.5 µg/mL) for 30 min at 37°C.

  • Efflux Phase (Competition):

    • Wash cells to remove extracellular Rho123.

    • Resuspend in fresh media containing:

      • Group 1: Vehicle alone (Control).

      • Group 2: Verapamil (20 µM) (Positive Inhibition).

      • Group 3: (R)-N-Deacetyl Colchicine (High dose: 50–100 µM).

  • Incubation: Incubate for 60–90 minutes at 37°C to allow efflux.

  • Analysis: Measure intracellular fluorescence (FL1 channel) via flow cytometry.

Logic:

  • If (R)-N-Deacetyl Colchicine competes for P-gp, it will block Rho123 efflux, causing retention of fluorescence (shift to right).

  • If it is not recognized by P-gp, fluorescence will decrease (efflux proceeds normally).

Data Presentation & Analysis

Experimental Workflow Diagram

Workflow cluster_Cyto Cytotoxicity Profiling cluster_Mech Mechanistic Validation Start Start: (R)-N-Deacetyl Colchicine Solubility Solubilize in DMSO (Check for precipitation) Start->Solubility Parental Parental Cells (KB-3-1) Solubility->Parental MDR MDR Cells (KB-V1 / P-gp+) Solubility->MDR Tubulin Tubulin Polymerization (In Vitro) Solubility->Tubulin Efflux Rho123 Accumulation (Flow Cytometry) Solubility->Efflux MTT MTT/CCK-8 Assay (72h) Parental->MTT MDR->MTT RF_Calc Calculate RF: IC50(MDR)/IC50(Par) MTT->RF_Calc

Figure 2: Integrated workflow for cytotoxicity and mechanistic characterization.

Summary Table: Expected Phenotypes
Parameter(S)-Colchicine (Natural)(R)-N-Deacetyl ColchicineInterpretation
Tubulin Binding (Kd) High Affinity (~nM)Low/No Affinity (~µM)Stereoselectivity of the binding pocket.
Cytotoxicity (Parental) Potent (IC₅₀ < 10 nM)Weak (IC₅₀ > 1 µM)Confirming lack of target engagement.
Cytotoxicity (MDR) Resistant (IC₅₀ > 1 µM)Resistant (if P-gp substrate)High RF confirms P-gp transport.
P-gp Interaction Strong SubstrateVariable*Critical investigative parameter.

References

  • PubChem. (2025).[3] (R)-N-Deacetyl Colchicine | C20H23NO5.[4] National Library of Medicine. [Link]

  • Berg, U., et al. (1991). Stereochemistry of colchicinoids. Enantiomeric stability and binding to tubulin of desacetamidocolchicine and desacetamidoisocolchicine.[5] Bioorganic Chemistry. [Link]

  • Kurek, J., et al. (2018). 7-Deacetyl-10-alkylthiocolchicine derivatives – new compounds with potent anticancer and fungicidal activity.[6] MedChemComm. [Link]

  • Szakács, G., et al. (2006). Targeting multidrug resistance in cancer. Nature Reviews Drug Discovery. [Link]

  • Ambudkar, S. V., et al. (1999). Biochemical, cellular, and pharmacological aspects of the multidrug transporter. Annual Review of Pharmacology and Toxicology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to (R)-N-Deacetyl Colchicine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-N-Deacetyl Colchicine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the successful use of (R)-N-Deacetyl Colchicine in in vitro assays. As a potent microtubule polymerization inhibitor, the proper handling and solubilization of this compound are critical for obtaining accurate and reproducible experimental results. This resource provides in-depth technical guidance in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

What is (R)-N-Deacetyl Colchicine and why is its solubility important?

(R)-N-Deacetyl Colchicine is a derivative of colchicine, a well-known microtubule-disrupting agent. Like its parent compound, it is a potent inhibitor of tubulin polymerization, making it a valuable tool for studying cellular processes involving the cytoskeleton, such as mitosis, cell motility, and intracellular transport.

The accuracy of in vitro assays heavily relies on the compound being fully dissolved in the culture medium. Poor solubility can lead to:

  • Inaccurate concentration: Undissolved particles result in a lower effective concentration of the compound in your assay than intended.

  • High variability: Inconsistent dissolution leads to significant well-to-well and experiment-to-experiment variability.

  • Cellular stress and artifacts: Particulate matter can cause cellular stress and other off-target effects, confounding your experimental results.

Therefore, ensuring complete solubilization of (R)-N-Deacetyl Colchicine is the first critical step for reliable and meaningful data.

What are the recommended solvents for preparing a stock solution of (R)-N-Deacetyl Colchicine?

(R)-N-Deacetyl Colchicine is sparingly soluble in water but shows good solubility in several organic solvents. For creating a concentrated stock solution, the following solvents are recommended:

SolventRecommended Maximum ConcentrationNotes
Dimethyl Sulfoxide (DMSO) ≥ 25 mg/mL[1]The most common and highly recommended solvent for creating high-concentration stock solutions.
Ethanol (Absolute) ≥ 25 mg/mL[1]A good alternative to DMSO.

Expert Tip: Always use anhydrous, high-purity solvents to prepare your stock solutions. The presence of water can reduce the solubility of hydrophobic compounds and may affect the long-term stability of the stock solution.

How should I prepare a stock solution of (R)-N-Deacetyl Colchicine?

Following a systematic protocol for preparing your stock solution is crucial for accuracy and reproducibility.

  • Calculate the required mass: The molecular weight of (R)-N-Deacetyl Colchicine is 357.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 357.4 g/mol * (1000 mg / 1 g) = 3.574 mg

  • Weigh the compound: Accurately weigh the calculated amount of (R)-N-Deacetyl Colchicine powder in a sterile microcentrifuge tube.

  • Add the solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Ensure complete dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm the absence of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[2][3]

My compound precipitates when I add it to my aqueous cell culture medium. What should I do?

This is a common issue known as "solvent shock," where a compound that is soluble in a high-concentration organic stock solution precipitates when rapidly diluted into an aqueous medium. Here’s a troubleshooting guide to help you overcome this challenge.

G start Precipitation Observed step1 Reduce Final DMSO Concentration (Target ≤ 0.5%) start->step1 step2 Pre-warm Aqueous Medium to 37°C step1->step2 If precipitation persists step3 Use a Stepwise Dilution (Intermediate Dilution) step2->step3 If precipitation persists step4 Increase Mixing (Vortex/Pipette Mixing) step3->step4 If precipitation persists step5 Consider Co-solvents (e.g., Ethanol, PEG) step4->step5 If precipitation persists end Successful Solubilization step5->end If successful

Caption: A stepwise approach to troubleshooting compound precipitation.

Detailed Explanations:

  • Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. For most cell lines, the final DMSO concentration in the culture medium should not exceed 0.5%.[4] For sensitive primary cells, a concentration of 0.1% or lower is recommended.

  • Pre-warm Aqueous Medium: Adding a cold stock solution to a warm medium can sometimes induce precipitation. Pre-warming your cell culture medium to 37°C before adding the compound can help maintain solubility.

  • Stepwise Dilution: Instead of directly diluting your high-concentration DMSO stock into the final volume of medium, perform an intermediate dilution in a smaller volume of medium or a buffer. This gradual change in solvent polarity can prevent the compound from crashing out of solution.

  • Increase Mixing: When adding the compound to the medium, ensure rapid and thorough mixing. You can do this by gently vortexing the tube or by pipetting up and down immediately after adding the stock solution.

  • Consider Co-solvents: If precipitation persists, using a co-solvent in your intermediate dilution step can be effective. A small percentage of ethanol or polyethylene glycol (PEG) can help to maintain the solubility of hydrophobic compounds.[5][6] However, it is crucial to determine the tolerance of your specific cell line to these co-solvents. Generally, a final ethanol concentration of less than 1% is well-tolerated by most cell lines.[7][8][9]

This protocol is designed to minimize the risk of precipitation when preparing working solutions of (R)-N-Deacetyl Colchicine for your in vitro assays.

G cluster_0 Preparation of Working Solution A 1. Prepare 10 mM Stock in 100% DMSO C 3. Prepare Intermediate Dilution (e.g., 100 µM in medium) A->C B 2. Pre-warm Cell Culture Medium to 37°C B->C D 4. Add Intermediate Dilution to Final Culture Volume C->D E 5. Mix Thoroughly and Add to Cells D->E

Caption: A recommended workflow for preparing working solutions.

Step-by-Step Instructions:

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) as described in FAQ #3.

  • Pre-warm your complete cell culture medium to 37°C.

  • Perform an intermediate dilution. For example, to achieve a final concentration of 10 µM in your assay, you can first prepare a 100 µM intermediate solution. To do this, add 1 µL of your 10 mM stock solution to 99 µL of the pre-warmed medium. Mix immediately and thoroughly by gentle vortexing or pipetting.

  • Add the intermediate dilution to the final culture volume. For example, to achieve a 10 µM final concentration in 1 mL of medium, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.

  • Mix thoroughly before adding the final working solution to your cells.

What is the stability of (R)-N-Deacetyl Colchicine in solution, and how should I store it?

Colchicine and its analogs are known to be sensitive to light.[3][10] Therefore, it is crucial to protect solutions from light to maintain their stability and potency.

  • Stock Solutions (in DMSO or Ethanol): Store stock solutions in amber vials or tubes wrapped in aluminum foil at -20°C or -80°C.[2] Under these conditions, the stock solution should be stable for at least 6 months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

  • Aqueous Working Solutions: Prepare fresh aqueous working solutions for each experiment. Do not store diluted aqueous solutions for extended periods, as the compound may be less stable and more prone to precipitation.

Can I use heat to dissolve (R)-N-Deacetyl Colchicine?

While gentle warming can sometimes aid in the dissolution of compounds, it is generally not recommended for colchicine and its analogs without careful consideration. Colchicine is stable to heat in neutral and slightly alkaline solutions, but its stability at higher temperatures in organic solvents is not well-documented.[11][12] Aggressive heating can potentially lead to degradation of the compound. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period. Sonication is a safer and often more effective method for dissolving stubborn compounds.

Conclusion

By understanding the physicochemical properties of (R)-N-Deacetyl Colchicine and following these best practices for its solubilization and handling, researchers can significantly improve the quality and reliability of their in vitro data. This guide provides a foundation for successful experimentation, but it is always recommended to perform small-scale pilot experiments to optimize the conditions for your specific cell lines and assay formats.

References

  • Galia, E., et al. (1999). Improvement of the bioavailability of colchicine in rats by co-administration of D-alpha-tocopherol polyethylene glycol 1000 succinate and a polyethoxylated derivative of 12-hydroxy-stearic acid. Journal of Pharmacy and Pharmacology, 51(11), 1241-1246. [Link]

  • The International Pharmacopoeia. (2016). Colchicinum. [Link]

  • Ray, K., et al. (1981). The Effect of pH on Colchicine Conformation and Structure. FEBS Letters, 123(2), 294-296. [Link]

  • ResearchGate. (2017). Formulations prepared to determine the solubility of colchicine in various PSAs and the results of slide crystallization. [Link]

  • Google Patents. (2012).
  • PubChem. (n.d.). Colchicine. [Link]

  • ResearchGate. (2015). Which is the maximum quantity of ethanol tolerated by CHO-S cells?[Link]

  • Google Patents. (2020). Colchicine compound, and preparation method, preparation, application and pharmaceutical composition thereof.
  • Royal Society of Chemistry. (2021). Stabilizing photo-sensitive colchicine through rebalancing electron distribution of the reactive tropolone ring. [Link]

  • MDPI. (2021). A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. [Link]

  • ResearchGate. (2017). What are the storage conditions of colchicine to be used for cell cynchronization of mammalian or cancer cell lines?[Link]

  • ResearchGate. (2017). A simple (HPLC–UV) method for the quantification of colchicine in bulk and ethosomal gel nano-formulation and its validation. [Link]

  • National Center for Biotechnology Information. (2023). First-in-Class Colchicine-Based Visible Light Photoswitchable Microtubule Dynamics Disrupting Agent. [Link]

  • ResearchGate. (2014). Final concentration of 100% ethanol is 1% (50ul in 5ml) in cell culture dish, having 5ml cell suspension. Does it affect the cell line?[Link]

  • ResearchGate. (2017). Best way to prepare water soluble drug for cell culture?[Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • BÜCHI Labortechnik AG. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]

  • Google Patents. (2009). Colchicine compositions and methods.
  • JoVE. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. [Link]

  • National Center for Biotechnology Information. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • PubMed. (1975). Colchicine-sensitive structures and lymphocyte activation. [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection. [Link]

  • Acta Radiologica. (1996). Toxicity of Ethanol in Low Concentrations: Experimental evaluation in cell culture. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Corning. (n.d.). Quick and Easy Method for Removal of DMSO from Thawed Cell Products. [Link]

  • MDPI. (2021). Transcriptional and Epigenetic Consequences of DMSO Treatment on HepaRG Cells. [Link]

Sources

Technical Guide: (R)-N-Deacetyl Colchicine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and experimental application of (R)-N-Deacetyl Colchicine , a specific enantiomer of the colchicine derivative series.

Note on Stereochemistry: The natural bioactive form of colchicine and its derivatives possesses the (S)-configuration (specifically 7S, aR) at the acetamide stereocenter. The (R)-enantiomer (7R) typically exhibits significantly reduced tubulin-binding affinity and is often employed as a negative control or in structure-activity relationship (SAR) studies. Despite the difference in biological potency, the chemical stability profile is governed by the shared tropolone-alkaloid scaffold.

Compound Overview & Chemical Stability

(R)-N-Deacetyl Colchicine (also known as 7-amino-desacetamido-colchicine) contains a free primary amine at the C7 position and a photo-reactive tropolone ring. Its stability is dictated by three primary factors: Light sensitivity , Oxidation susceptibility (due to the free amine), and Solubility limits in aqueous media.

ParameterSpecificationCritical Note
CAS Number 102419-91-0 (R-isomer)Verify CAS to ensure enantiomeric purity.
Molecular Formula C₂₀H₂₃NO₅Free amine makes it more basic than Colchicine.
Solubility (DMSO) > 20 mg/mLExcellent solubility; preferred solvent for stocks.
Solubility (Water) PoorDo not dissolve directly in water or media.
Light Sensitivity High Rapidly isomerizes to inactive Lumicolchicines under UV/VIS light.
Storage & Reconstitution (DMSO)[1]

The primary cause of degradation for colchicine derivatives in DMSO is moisture absorption (DMSO is hygroscopic) and photodegradation .

Protocol: Preparation of Stable Stock Solutions
  • Solvent Choice: Use anhydrous DMSO (Grade ≥ 99.9%). Avoid ethanol if long-term storage is required, as evaporation alters concentration.

  • Dissolution:

    • Weigh the powder in a low-light environment (amber vials recommended).

    • Add DMSO to achieve a stock concentration of 10–50 mM .

    • Vortex gently. If heating is required, do not exceed 37°C for >5 minutes.

  • Aliquoting (Critical Step):

    • Do not store the bulk stock in a single container.

    • Divide into single-use aliquots (e.g., 20–50 µL) in amber microtubes.

    • Why? This prevents repeated freeze-thaw cycles, which introduce condensation (water) into the DMSO, accelerating hydrolysis and precipitation.

  • Storage Conditions:

    • Temperature: -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

    • Protection: Store inside a light-proof box with a desiccant pack.

Stability in Cell Culture Media

Users often encounter precipitation or loss of activity when transitioning from DMSO stock to aqueous media.

Mechanism of Instability in Media
  • Precipitation: The compound is hydrophobic. Rapid addition to media causes "crashing out" (micro-precipitation), often invisible to the naked eye but detrimental to assay reproducibility.

  • Chemical Half-Life: In pH 7.4 media at 37°C, the tropolone ring is relatively stable to hydrolysis, but the free amine can undergo oxidative deamination or react with serum aldehydes over extended periods (24-48 hours).

  • Phototoxicity: Phenol red in media can act as a photosensitizer. Exposure of culture plates to ambient lab light can accelerate the conversion to lumicolchicines.

Best Practice for Media Dilution
  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 in PBS or serum-free media immediately before adding to the final culture. This reduces the "shock" of hydrophobicity.

  • Maximum DMSO Limit: Ensure final DMSO concentration in the well is < 0.5% (v/v) (ideally < 0.1%) to avoid solvent toxicity masking the compound's effects.

  • Timing: Prepare dilutions fresh . Do not store diluted media stocks.

Troubleshooting & FAQs

Q1: My DMSO stock solution has turned yellow/orange. Is it still good?

  • Diagnosis: Colchicine derivatives naturally have a pale yellow tint. However, a deepening to dark orange or brown indicates oxidation or photo-degradation (formation of Lumicolchicines).

  • Action: Check the absorbance spectrum. An increase in absorbance at >350 nm suggests degradation. If significant darkening occurs, discard the stock.

Q2: I see fine crystals in my cell culture dish after adding the compound.

  • Cause: "Shock precipitation." You likely added high-concentration DMSO stock directly to cold media or added it too quickly.

  • Solution: Warm the media to 37°C before addition. Add the DMSO stock dropwise while swirling the media, or use the intermediate dilution step described above.

Q3: The (R)-isomer is showing no activity in my tubulin polymerization assay. Is it degraded?

  • Scientific Context: This is likely expected behavior . The (R)-enantiomer is the "unnatural" form and typically has very low affinity for the colchicine-binding site on tubulin compared to the (S)-enantiomer.

  • Verification: Run a positive control with natural (S)-Colchicine. If the (S) form works and (R) does not, your compound is functional (as a negative control).

Q4: Can I use Ethanol instead of DMSO?

  • Answer: Yes, for short-term use. Ethanol evaporates rapidly, changing the concentration of stored stocks. For -20°C storage, DMSO is superior.

Visual Workflows
Figure 1: Optimal Handling Workflow

This workflow minimizes moisture introduction and light exposure, the two biggest threats to stability.

G Solid Solid (R)-N-Deacetyl Colchicine DMSO Dissolve in Anhydrous DMSO (10-50 mM) Solid->DMSO Low Light Aliquot Aliquot into Amber Tubes (Single Use) DMSO->Aliquot Minimize Air Exposure Freeze Store at -20°C (Light Proof) Aliquot->Freeze Dilute Dilute in Warm Media Freeze->Dilute Thaw RT Assay Immediate Exp. Use Dilute->Assay < 30 mins

Caption: Step-by-step workflow for reconstituting and storing (R)-N-Deacetyl Colchicine to ensure maximum stability.

Figure 2: Degradation Pathways

Understanding the "Why": Light induces a structural rearrangement that destroys biological activity.

Degradation Active (R)-N-Deacetyl Colchicine (Tropolone Ring Intact) Light UV / VIS Light (> 350nm) Active->Light Oxidation Oxidized Amine Products Active->Oxidation Long-term O2 Exposure (Slow) Lumi Lumicolchicines (Beta/Gamma Isomers) Light->Lumi Rapid Isomerization (Irreversible)

Caption: Primary degradation pathways. Photo-isomerization to Lumicolchicine is the most rapid failure mode.

References
  • Lange's Handbook of Chemistry.Alkaloid Properties and Solubility. 13th Ed. McGraw-Hill.
  • ResearchGate. Discussions on Colchicine Handling in Cell Culture. Available at: [Link]

Troubleshooting inconsistent results in (R)-N-Deacetyl Colchicine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inconsistent data with (R)-N-Deacetyl Colchicine (also known as Demecolcine or Colcemid, specifically the atropisomer or C7-stereoisomer) is a prevalent issue in high-potency payload synthesis and tubulin-binding assays. Unlike standard small molecules, this tropolone alkaloid possesses two distinct axes of instability: photochemical rearrangement and atropisomeric rotation .

This guide addresses the three most common sources of experimental failure:

  • The "Phantom" Potency Loss: Caused by rapid photo-isomerization into lumicolchicines.

  • Stereochemical Drift: Confusion between the chiral center (C7) and the biaryl axis (aR/aS), leading to inactive enantiomers.

  • Assay Artifacts: Solubility-driven precipitation in aqueous tubulin buffers.

Part 1: Diagnostic Logic (Visual Guide)

Before altering your protocol, use this logic flow to isolate the variable causing inconsistency.

TroubleshootingLogic Start START: Inconsistent Results CheckPurity 1. Check HPLC Purity (Is there a split peak?) Start->CheckPurity CheckLight 2. Light Exposure History? CheckPurity->CheckLight Extra peaks detected CheckAssay 4. Biological Assay Setup CheckPurity->CheckAssay Single peak observed CheckStereo 3. Stereochemical Validation (CD or Chiral HPLC) CheckLight->CheckStereo No, kept in amber glass Lumicolchicine DIAGNOSIS: Photo-isomerization (Lumicolchicine formation) CheckLight->Lumicolchicine Yes, bench exposure >1hr Racemization DIAGNOSIS: Atropisomerization or C7 Epimerization CheckStereo->Racemization Incorrect CD signal Precipitation DIAGNOSIS: Micro-precipitation (Solvent mismatch) CheckAssay->Precipitation High variance in IC50

Figure 1: Diagnostic decision tree for isolating the root cause of variability in colchicine derivative experiments.

Part 2: Technical Deep Dive & Troubleshooting

Issue 1: The "Phantom" Potency Loss (Photostability)

Symptom: Your LC-MS shows the correct mass (MW ~357.4 g/mol ), but the biological activity (IC50) fluctuates wildly between batches or even hours.

The Mechanism: Colchicine derivatives contain a tropolone ring that is highly photoreactive.[1][2][3] Upon exposure to UV/Visible light (even standard lab fluorescent lighting), the 7-membered tropolone ring undergoes a disrotatory electrocyclization to form


-lumicolchicine  and 

-lumicolchicine
.
  • Critical Note: Lumicolchicines have the exact same mass as the parent compound but are biologically inactive (they do not bind tubulin). Standard LC-MS often fails to resolve them unless the gradient is optimized for structural isomers.

Corrective Protocol:

  • Amber Everything: All handling must occur in amber glassware. If amber glass is unavailable, wrap vessels in aluminum foil immediately.

  • Wavelength Check: Ensure your HPLC UV detector is NOT set to 350 nm for prolonged periods if the flow cell is not light-tight.

  • Validation Step: Run a "Light Stress Test." Expose a small aliquot to UV light for 1 hour and run it against your stock. If you see new peaks emerging (usually eluting earlier on C18), your stock is compromised.

Issue 2: Stereochemical Identity ((R) vs. (S) vs. aR)

Symptom: You purchased "(R)-N-Deacetyl Colchicine" but it shows no activity, or you synthesized it and the rotation is off.

The Causality: Nomenclature here is a minefield.

  • Natural Configuration: The bioactive natural product backbone is (aR, 7S) . The biaryl axis is (aR) and the carbon at position 7 is (S).

  • The "(R)" Label: If your reagent is labeled "(R)-N-Deacetyl Colchicine," it likely refers to the unnatural enantiomer at C7 (7R) or potentially the atropisomer.

    • Impact: The (7S) configuration is critical for fitting into the tubulin colchicine-binding domain. The (7R) enantiomer has significantly reduced or null affinity.

  • Racemization Risk: The free amine at C7 (in N-deacetyl colchicine) lowers the energy barrier for racemization compared to the acetamide (colchicine). Heating in basic solvents can cause the C7 position to epimerize or the biaryl axis to rotate.

Corrective Protocol:

  • Circular Dichroism (CD): This is the gold standard. Natural colchicine derivatives show a characteristic negative Cotton effect at ~350 nm. If your spectrum is flat or positive, you have the wrong isomer or a racemate.

  • Avoid Base/Heat: Do not heat N-deacetyl colchicine above 40°C in basic buffers (pH > 8), as this promotes atropisomerization.

Issue 3: Tubulin Assay Variability

Symptom: Inconsistent polymerization inhibition curves.

The Causality: N-Deacetyl colchicine is hydrophobic. In aqueous buffers (like PEM buffer used in tubulin assays), it can form micro-aggregates that are invisible to the naked eye but scatter light, interfering with the OD340nm turbidity measurement.

Corrective Protocol:

  • Solvent Carrier: Dissolve the stock in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as DMSO itself stabilizes microtubules, counteracting the drug's effect.

  • Pre-incubation: Pre-incubate the drug with tubulin at 37°C for 15 minutes before adding GTP to initiate polymerization. This allows the "slow-binding" kinetics of colchicine-site inhibitors to reach equilibrium.

Part 3: Validated Analytical Method (Stability-Indicating)

Use this HPLC method to separate the active compound from its photo-isomers (Lumicolchicines).

ParameterCondition
Column C18 (e.g., Inertsil ODS-2 or equivalent), 5 µm, 250 x 4.6 mm
Mobile Phase A 0.05 M Ammonium Acetate (pH 5.0)
Mobile Phase B Methanol
Mode Isocratic (45% A : 55% B) or Gradient
Flow Rate 1.0 mL/min
Detection UV at 245 nm (Avoid 350 nm to prevent on-column degradation)
Temperature 25°C (Do not heat column)
Expected Retention Lumicolchicines elute before N-Deacetyl Colchicine

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I convert Lumicolchicine back to active Colchicine? A: No. The electrocyclization is thermally forbidden to reverse. Once formed, the lumicolchicine byproduct is a permanent impurity that must be removed via prep-HPLC.

Q2: Why does my N-Deacetyl Colchicine turn yellow/brown over time? A: This indicates oxidation of the amine or formation of photo-degradation products. Pure N-deacetyl colchicine should be a pale yellow powder. Store at -20°C under argon or nitrogen.

Q3: Is the (R)-enantiomer active against cancer cells? A: Generally, no. The tubulin colchicine-binding pocket is highly stereoselective. The (7S) configuration (natural) is required for high-affinity binding. If you are using (7R), it is likely a negative control or an inactive isomer.

Part 5: Mechanism of Degradation (Visual)

DegradationPathway Active N-Deacetyl Colchicine (Active Tubulin Binder) UV UV Light (hv) Disrotatory Cyclization Lumi Lumicolchicines (Beta/Gamma Isomers) Active->Lumi Inactive Biologically Inactive (Does not bind Tubulin) Lumi->Inactive

Figure 2: The irreversible photochemical degradation pathway of colchicine derivatives.

References

  • Ghanem, R. et al. (2010).[1] Photochemical Transformation of Colchicine: A Kinetic Study. Journal of Solution Chemistry. Link

  • Berg, U. et al. (1991). Stereochemistry of colchicinoids. Enantiomeric stability and binding to tubulin of desacetamidocolchicine.[3][4] Bioorganic Chemistry. Link

  • Lener, G. et al. (2013). Colchicine Photodegradation: Chemical and Biological Studies. Link

  • Sithranga Boopathy, N. et al. (2007). Development and Validation of a Rapid HPLC Method for the Direct Determination of Colchicine. Link

  • PubChem. (2024).[5] (R)-N-Deacetyl Colchicine Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: (R)-N-Deacetyl Colchicine in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing (R)-N-Deacetyl Colchicine (herein referred to as R-NDC) in cellular models. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the scientific integrity and success of your experiments. R-NDC, a derivative of colchicine, is a potent microtubule-destabilizing agent.[1] Its primary mechanism of action involves binding to tubulin, which inhibits microtubule polymerization.[1][2] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis, making it a compound of interest in cancer research.[3][4][5] However, like its parent compound, R-NDC can exhibit off-target effects that may confound experimental results. This guide will help you navigate these potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of (R)-N-Deacetyl Colchicine?

A1: The primary on-target effect of R-NDC is the disruption of microtubule dynamics.[1] It binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to the disassembly of the microtubule network, which is crucial for various cellular processes, most notably mitosis.[1][2][6] The inability to form a proper mitotic spindle triggers a cell cycle arrest at the G2/M phase, which can ultimately lead to apoptosis.[7][8][9]

Q2: I'm observing significant cytotoxicity at concentrations lower than expected. What could be the cause?

A2: Several factors could contribute to higher-than-expected cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to microtubule-disrupting agents.[10] Highly proliferative cells, such as many cancer cell lines, are often more susceptible.[3]

  • Off-Target Effects: At higher concentrations, R-NDC may induce apoptosis through pathways independent of microtubule disruption, such as the induction of oxidative stress or direct effects on mitochondrial membrane potential.[8]

  • Compound Purity and Stability: Ensure the purity of your R-NDC stock and proper storage to prevent degradation, which could lead to altered activity.

Q3: My cells are showing morphological changes that are not typical of mitotic arrest (e.g., extensive vacuolization). What could this indicate?

A3: While mitotic arrest leads to a characteristic rounded-up morphology, other changes can indicate off-target effects:

  • Autophagy Modulation: Microtubule-disrupting agents can interfere with autophagic flux by preventing the fusion of autophagosomes with lysosomes.[11] This can lead to the accumulation of autophagosomes, which may appear as vacuoles.

  • Endoplasmic Reticulum (ER) Stress: Disruption of the microtubule network can impact protein trafficking and lead to the accumulation of misfolded proteins in the ER, triggering the unfolded protein response (UPR) and ER stress.

  • Cytoskeletal Collapse: Severe disruption of microtubules can lead to a general collapse of the cytoskeleton, resulting in aberrant cell shapes.

Q4: How can I confirm that the observed effects are due to microtubule disruption and not off-target effects?

A4: This is a critical aspect of validating your results. Consider the following approaches:

  • Rescue Experiments: Co-treatment with a microtubule-stabilizing agent, such as paclitaxel, should rescue the phenotype if it is indeed caused by microtubule destabilization.

  • Use of a Structurally Unrelated Microtubule Inhibitor: Comparing the effects of R-NDC with another microtubule inhibitor that binds to a different site on tubulin (e.g., a vinca alkaloid) can help distinguish on-target from off-target effects.

  • Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can directly measure the binding of R-NDC to tubulin within intact cells, confirming target engagement at the concentrations used in your experiments.[12]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays

Causality: Inconsistent IC50 values are often a result of variations in experimental conditions that affect cell proliferation and drug potency.

Troubleshooting Steps:

  • Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over-confluent or under-confluent cultures will respond differently to treatment.

  • Verify Compound Concentration: Always prepare fresh dilutions of R-NDC from a validated stock solution. Perform a concentration verification of your stock solution using techniques like HPLC.

  • Control for Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, either avoid using the outer wells or fill them with sterile PBS or media.

  • Monitor Cell Health Pre-Treatment: Only use healthy, logarithmically growing cells for your assays. Cells that are stressed or have been in culture for too many passages may show variable responses.

  • Optimize Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Perform a time-course experiment to determine the optimal endpoint for your specific cell line.

Data Presentation: Example IC50 Values for Colchicine in Different Cancer Cell Lines

Cell LineIC50 Value (ng/mL)Reference
PC3 (Prostate Cancer)22.99[8]
SW480 (Colon Cancer)>10[9]
MCF-7 (Breast Cancer)Significant cytotoxicity at 10 and 100 µg/ml[7]

Note: These values are for colchicine and may differ for R-NDC. They are provided to illustrate the variability between cell lines.

Issue 2: Difficulty in Visualizing Microtubule Disruption by Immunofluorescence

Causality: Proper fixation and permeabilization are critical for preserving the delicate microtubule network for imaging. Inappropriate protocols can lead to artifacts or complete loss of the signal.

Troubleshooting Protocol: Immunofluorescence for Microtubule Integrity

  • Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with R-NDC at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

  • Fixation (Crucial Step):

    • Methanol Fixation (Recommended for Microtubules): Gently aspirate the media and wash once with pre-warmed PBS. Add ice-cold methanol and incubate for 10 minutes at -20°C.[13][14]

    • Paraformaldehyde (PFA) Fixation (Alternative): Fix with 4% PFA in PBS for 10 minutes at room temperature.[15] Note: PFA fixation may not preserve microtubule structure as well as methanol.[14]

  • Permeabilization (for PFA fixation only): If you used PFA, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[15]

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. If desired, counterstain the nuclei with DAPI or Hoechst. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Experimental Workflow for Immunofluorescence

G cluster_prep Cell Preparation cluster_staining Staining Protocol cell_culture 1. Plate cells on coverslips treatment 2. Treat with R-NDC cell_culture->treatment fixation 3. Fixation (Methanol or PFA) treatment->fixation permeabilization 4. Permeabilization (if PFA) fixation->permeabilization PFA path blocking 5. Blocking fixation->blocking Methanol path permeabilization->blocking primary_ab 6. Primary Antibody (anti-tubulin) blocking->primary_ab secondary_ab 7. Secondary Antibody (fluorescent) primary_ab->secondary_ab mount 8. Counterstain & Mount secondary_ab->mount imaging 9. Confocal Microscopy mount->imaging

Caption: Workflow for visualizing microtubule integrity.

Issue 3: Suspected Off-Target Effects on Apoptosis Pathways

Causality: R-NDC, especially at higher concentrations, can induce apoptosis through mechanisms that are independent of mitotic arrest. This can involve the intrinsic (mitochondrial) and extrinsic apoptosis pathways.

Troubleshooting and Validation Strategy:

  • Cell Cycle Analysis: Perform flow cytometry analysis of propidium iodide-stained cells. A significant increase in the sub-G1 population is indicative of apoptosis. On-target effects should show a clear G2/M arrest.[7][9][16]

  • Apoptosis Assays:

    • Annexin V/PI Staining: This assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive).[17]

    • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3) and initiator caspases (e.g., caspase-8 for extrinsic, caspase-9 for intrinsic). Colchicine has been shown to activate caspase-3 and -9.[4][18]

  • Western Blot Analysis of Apoptosis-Related Proteins:

    • Bcl-2 Family: Examine the expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic pathway.[4][19]

    • PARP Cleavage: Cleavage of PARP by caspase-3 is a classic marker of apoptosis.[8]

Signaling Pathway: R-NDC Induced Apoptosis

G cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effects RNDC (R)-N-Deacetyl Colchicine Tubulin Binds to Tubulin RNDC->Tubulin Mitochondria Mitochondrial Stress (↓ΔΨm) RNDC->Mitochondria ROS Increased ROS RNDC->ROS Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest G2/M Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Prolonged Arrest Bax ↑ Bax/Bcl-2 Ratio Mitochondria->Bax ROS->Mitochondria Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Bax->Caspase9

Caption: On- and potential off-target apoptosis pathways.

Issue 4: Variable Drug Efficacy Due to ABC Transporter-Mediated Efflux

Causality: (R)-N-Deacetyl Colchicine, like colchicine, can be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[20][21] Overexpression of these transporters in cell lines can lead to active efflux of the drug, reducing its intracellular concentration and thus its efficacy.[22]

Troubleshooting and Validation Strategy:

  • Assess ABC Transporter Expression: Before starting your experiments, check the literature or perform qPCR or Western blotting to determine the expression levels of common ABC transporters (e.g., P-gp, MRP1, BCRP/ABCG2) in your cell line.

  • Use of ABC Transporter Inhibitors: Co-treatment with a known inhibitor of the relevant ABC transporter (e.g., verapamil or cyclosporin A for P-gp) should potentiate the cytotoxic effect of R-NDC if efflux is a significant factor.

  • Direct Measurement of Intracellular Drug Concentration: Use analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular accumulation of R-NDC in the presence and absence of an ABC transporter inhibitor.

References

  • Colchicine - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Dalbeth, N., et al. (2014). Mechanism of Action of Colchicine in the Treatment of Gout. Clinical Therapeutics, 36(10), 1465-1479. Retrieved January 30, 2026, from [Link]

  • Bakar-Ates, F., et al. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Turkish Journal of Hygiene and Experimental Biology, 75(3), 239-246. Retrieved January 30, 2026, from [Link]

  • Oztas, E., et al. (2021). Investigation of molecular mechanisms underlying the antiproliferative effects of colchicine against PC3 prostate cancer cells. Molecular Biology Reports, 48(4), 3325-3335. Retrieved January 30, 2026, from [Link]

  • GLPBio. (2023, June 18). Colchicine: Uses, Mechanism, and Side Effects [Video]. YouTube. Retrieved January 30, 2026, from [Link]

  • Al-Sammarraie, M. Q., et al. (2022). Evaluation of the cytotoxic effects of the colchicine compound isolated from the leaves of Calotropis procera (Ait) against MCF-7&SK-GT-4 cell lines. Baghdad Science Journal, 19(6), 1353. Retrieved January 30, 2026, from [Link]

  • Leung, Y. Y., et al. (2015). Colchicine---update on mechanisms of action and therapeutic uses. Seminars in Arthritis and Rheumatism, 45(3), 341-350. Retrieved January 30, 2026, from [Link]

  • Lin, Z. Y., et al. (2015). The cell proliferation assay after colchicine treatment in AFCs and CVCs. [Image]. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Ates, F. B., et al. (2020). The Cellular Uptake and Apoptotic Efficiency of Colchicine is Correlated with Downregulation of MMP-9 mRNA Expression in SW480 Colon Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 20(12), 1468-1477. Retrieved January 30, 2026, from [Link]

  • Bakar-Ates, F. (2018). Colchicine induced a cell cycle arrest at G2/M phase in MCF-7 cells... [Image]. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Robey, R. W., et al. (2008). Histone Deacetylase Inhibitors Influence Chemotherapy Transport by Modulating Expression and Trafficking of a Common Polymorphic Variant of the ABCG2 Efflux Transporter. Cancer Research, 68(14), 5829-5838. Retrieved January 30, 2026, from [Link]

  • Tirkkonen, T., et al. (2022). Colchicine Drug Interaction Errors and Misunderstandings: Recommendations for Improved Evidence-Based Management. Drug Safety, 45(12), 1453-1463. Retrieved January 30, 2026, from [Link]

  • Lopes, A. T., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102488. Retrieved January 30, 2026, from [Link]

  • Nishida, E., et al. (1987). Colchicine activates cell cycle-dependent genes in growth-arrested rat 3Y1 cells. Experimental Cell Research, 173(2), 611-616. Retrieved January 30, 2026, from [Link]

  • Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Cancers, 12(5), 1109. Retrieved January 30, 2026, from [Link]

  • Wang, X., et al. (2013). Colchicine-induced apoptosis in human normal liver L-02 cells by mitochondrial mediated pathways. Toxicology in Vitro, 27(1), 437-443. Retrieved January 30, 2026, from [Link]

  • Veldhoen, R. A., et al. (2013). Microtubule disrupting agent-mediated inhibition of cancer cell growth is associated with blockade of autophagic flux and simultaneous induction of apoptosis. Cell Death & Disease, 4(3), e514. Retrieved January 30, 2026, from [Link]

  • Vasta, J. D., & Sacher, J. R. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 593-600. Retrieved January 30, 2026, from [Link]

  • Hsu, C. M., et al. (2017). Colchicine Induces Apoptosis in HT-29 Human Colon Cancer Cells via the AKT and c-Jun N-terminal Kinase Signaling Pathways. Oncology Letters, 14(4), 4153-4158. Retrieved January 30, 2026, from [Link]

  • Veldhoen, R. A., et al. (2013). Microtubule disrupting agent-mediated inhibition of cancer cell growth is associated with blockade of autophagic flux and simultaneous induction of apoptosis. Cell Death & Disease, 4(3), e514. Retrieved January 30, 2026, from [Link]

  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (n.d.). Retrieved January 30, 2026, from [Link]

  • Finkelstein, Y., et al. (2010). Colchicine poisoning: the dark side of an ancient drug. Clinical Toxicology, 48(5), 407-414. Retrieved January 30, 2026, from [Link]

  • Kutil, Z., et al. (2012). Secondary Metabolites from Plants Inhibiting ABC Transporters and Reversing Resistance of Cancer Cells and Microbes to Cytotoxic and Antimicrobial Agents. Current Pharmaceutical Biotechnology, 13(14), 2745-2766. Retrieved January 30, 2026, from [Link]

  • Adham Foumani, E., et al. (2022). Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes. Cell Journal, 24(11), 647-656. Retrieved January 30, 2026, from [Link]

  • M. Vidal, D., et al. (2021). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 16(11), 1269-1282. Retrieved January 30, 2026, from [Link]

  • ABC Transporters Involved in Drug Resistance. (n.d.). [Table]. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Leung, Y. Y., et al. (2020). Adverse events during oral colchicine use: a systematic review and meta-analysis of randomised controlled trials. Annals of the Rheumatic Diseases, 79(2), 279-286. Retrieved January 30, 2026, from [Link]

  • A cell-based assay for detecting microtubule stabilizing agents. (A)... (n.d.). [Image]. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Kanno, S., et al. (2016). Autophagy induction stabilizes microtubules and promotes axon regeneration after spinal cord injury. Proceedings of the National Academy of Sciences, 113(39), 11009-11014. Retrieved January 30, 2026, from [Link]

  • Procedure for fixing the actin and tubulin cytoskeleton in cells for immunofluorescence labelling. (2011, February 23). Retrieved January 30, 2026, from [Link]

  • Drion, N., et al. (1996). Role of P-glycoprotein in the blood-brain transport of colchicine and vinblastine. Journal of Neurochemistry, 67(4), 1688-1693. Retrieved January 30, 2026, from [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (2021). International Journal of Molecular Sciences, 22(16), 8876. Retrieved January 30, 2026, from [Link]

  • Anticancer Effects of Colchicine on Hypopharyngeal Cancer. (2017). Anticancer Research, 37(10), 5529-5537. Retrieved January 30, 2026, from [Link]

  • Geeraert, C., et al. (2013). Autophagy and microtubules – new story, old players. Journal of Cell Science, 126(5), 1071-1080. Retrieved January 30, 2026, from [Link]

  • Target Engagement: A Key Factor in Drug Development Failures. (n.d.). Pelago Bioscience. Retrieved January 30, 2026, from [Link]

  • Robinson, P. C., & Stamp, L. K. (2021). Colchicine: the good, the bad, the ugly and how to minimize the risks. Rheumatology, 60(7), 3069-3075. Retrieved January 30, 2026, from [Link]

  • Wu, C. P., et al. (2008). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Current Medicinal Chemistry, 15(19), 1863-1875. Retrieved January 30, 2026, from [Link]

  • Chen, J., et al. (2021). Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines. Open Biology, 11(9), 210134. Retrieved January 30, 2026, from [Link]

  • The Cytoprotective, Cytotoxic and Nonprotective Functional Forms of Autophagy Induced by Microtubule Poisons in Tumor Cells—Implications for Autophagy Modulation as a Therapeutic Strategy. (2020). International Journal of Molecular Sciences, 21(21), 8089. Retrieved January 30, 2026, from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved January 30, 2026, from [Link]

  • Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. (2017). *Journal of Visualized Experiments, (126), e56662. Retrieved January 30, 2026, from [Link]

  • Fluorescence Procedures for the Actin and Tubulin Cytoskeleton in Fixed Cells. (n.d.). Retrieved January 30, 2026, from [Link]

  • Flow cytometry was used to detect the apoptosis-inducing effect of... (n.d.). [Image]. ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Determining the maximum tolerated dose (MTD) of (R)-N-Deacetyl Colchicine in mice

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for determining the Maximum Tolerated Dose (MTD) of (R)-N-Deacetyl Colchicine in mice. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find answers to frequently asked questions and troubleshooting advice to navigate the complexities of your in vivo toxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is (R)-N-Deacetyl Colchicine and why is its MTD determination critical?

(R)-N-Deacetyl Colchicine, also known as ZD6126, is a colchicine analogue that acts as a vascular-disrupting agent (VDA). It functions by binding to tubulin, leading to the depolymerization of microtubules in endothelial cells. This causes a rapid change in cell shape, increased vascular permeability, and ultimately, the collapse of tumor blood vessels, leading to massive tumor necrosis.

Determining the MTD is a crucial first step in preclinical development. The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period. It is essential for establishing a therapeutic window and selecting appropriate doses for subsequent efficacy studies. An inaccurate MTD can lead to failed efficacy studies (if the dose is too low) or unnecessary animal morbidity (if the dose is too high).

Q2: What is a reasonable starting dose range for an MTD study of (R)-N-Deacetyl Colchicine in mice?

Based on published literature, intravenous (i.v.) administration of (R)-N-Deacetyl Colchicine has shown anti-tumor activity in mice at doses ranging from 50 to 150 mg/kg. Toxicity studies have indicated that the MTD for a single i.v. dose in female NCr-nu/nu mice is approximately 150 mg/kg.

Therefore, a reasonable approach for a dose-range finding study would be to start with a cohort at a lower dose (e.g., 50 mg/kg) and escalate from there.

Table 1: Sample Dose Escalation Scheme (Single i.v. Administration)

CohortDose (mg/kg)Rationale
150Well below previously reported MTD; expected to be well-tolerated.
2100Mid-range dose approaching the reported MTD.
3150Previously identified as the approximate MTD.
4200Expected to exceed the MTD; used to confirm dose-limiting toxicities.

Note: This is a sample scheme. The actual doses should be adapted based on the specific mouse strain, vehicle, and institutional IACUC guidelines.

Q3: What are the expected signs of toxicity and how long should I monitor the animals?

The primary mechanism of colchicine-site binders involves disruption of microtubule function, which can lead to systemic effects. Researchers should monitor for a range of clinical signs.

Key Monitoring Parameters:

  • Body Weight: This is one of the most sensitive indicators of systemic toxicity. A body weight loss exceeding 15-20% is often considered a humane endpoint.

  • Clinical Observations: Monitor daily for signs such as hunched posture, ruffled fur, lethargy, reduced activity, diarrhea, and labored breathing.

  • Mortality: Record the time of death for any animals that do not survive.

Monitoring Period: A standard monitoring period for an acute MTD study is 14 days post-administration. This duration is typically sufficient to capture both acute toxicity (occurring within the first 24-72 hours) and any delayed toxicities that may arise.

Troubleshooting Guide

Scenario 1: All mice in my first high-dose cohort died within 24 hours. What went wrong and what are my next steps?

Rapid mortality in the highest dose group is not entirely unexpected in an MTD study; it indicates that you have exceeded the acute lethal dose. However, if this occurs in a cohort you expected to be near the MTD, it requires careful adjustment.

Causality: (R)-N-Deacetyl Colchicine and other VDAs can cause rapid and catastrophic shutdown of vasculature at supralethal doses, leading to systemic organ failure.

Troubleshooting Steps:

  • Halt Escalation: Do not proceed to any higher dose groups.

  • Dose De-escalation: Reduce the next planned dose significantly. Instead of linear steps, consider a logarithmic or modified Fibonacci dose escalation scheme to make more conservative jumps.

  • Expand Cohorts at Lower Doses: Add more animals to lower-dose cohorts to increase statistical confidence in the safety of those levels.

  • Review Formulation: Double-check all calculations for dosing solutions. Ensure the compound was fully dissolved and the formulation was prepared correctly. Vehicle toxicity should also be considered by including a vehicle-only control group.

Diagram 1: Troubleshooting Workflow for Unexpected Acute Mortality

G Start Unexpected Mortality in High-Dose Cohort Halt Halt Further Dose Escalation Start->Halt Review Review Dosing Calculations & Formulation Halt->Review Adjust Adjust Dosing Strategy Review->Adjust Deescalate Introduce Lower Dose Cohorts (e.g., 50% reduction) Adjust->Deescalate If no lower cohorts exist Expand Expand Existing Lower-Dose Cohorts Adjust->Expand If lower cohorts tolerated Proceed Proceed with Revised Study Protocol Deescalate->Proceed Expand->Proceed

Caption: Workflow for responding to rapid, unexpected mortality.

Scenario 2: My mice are showing significant (>15%) body weight loss, but no other clinical signs of toxicity. Is this the MTD?

This is a common and important scenario. Significant body weight loss alone is a valid and critical indicator of systemic toxicity.

Causality: Many cytotoxic agents, including microtubule inhibitors, can cause gastrointestinal distress, reduced food and water intake, or metabolic changes that lead to weight loss, even in the absence of overt signs like ruffled fur or lethargy.

Interpretation:

  • A reversible body weight loss of 15-20% that nadirs (reaches the lowest point) within 3-5 days and is followed by recovery can be defined as the MTD.

  • If the weight loss is progressive, does not recover, or exceeds 20%, this dose level should be considered to have exceeded the MTD , even without other clinical signs. This is a critical humane endpoint.

The MTD is not just about survival; it's about the maximum tolerated dose. Severe, unrecovered weight loss is not tolerated.

Experimental Protocol: Single-Dose MTD Determination

This protocol outlines a standard procedure for determining the MTD of (R)-N-Deacetyl Colchicine in mice via a single intravenous injection.

1. Animal Model:

  • Species/Strain: Nude mice (e.g., NCr-nu/nu or BALB/c nude), 6-8 weeks old.

  • Group Size: n = 3-5 mice per dose group. Include a vehicle control group.

2. Compound Formulation:

  • Prepare a stock solution of (R)-N-Deacetyl Colchicine in a suitable vehicle (e.g., 5% dextrose in water, as described in literature).

  • Perform serial dilutions to prepare the final dosing solutions for each cohort. Ensure the compound remains in solution at all concentrations.

3. Administration:

  • Acclimate animals for at least one week prior to the study.

  • Record the pre-dose body weight of each mouse on Day 0.

  • Administer the compound via intravenous (i.v.) injection into the lateral tail vein. The injection volume should be consistent across all groups (e.g., 10 mL/kg).

4. Post-Dose Monitoring:

  • Body Weight: Measure and record body weight daily for the first 7 days, and then every other day until Day 14.

  • Clinical Observations: Perform and score clinical observations at least once daily. This includes posture, fur appearance, activity level, and any other signs of distress.

  • Mortality Checks: Check animals twice daily.

5. Defining the MTD:

  • The MTD is determined as the highest dose that results in:

    • No mortality.
    • Reversible body weight loss not exceeding a pre-defined limit (typically 15-20%).
    • Only mild and transient clinical signs of toxicity.

Diagram 2: Standard MTD Study Workflow

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_obs Observation Phase (14 Days) cluster_analysis Analysis Phase Prep Protocol Design & IACUC Approval Acclimate Animal Acclimation (≥ 1 week) Prep->Acclimate Formulate Prepare Dosing Solutions & Vehicle Control Acclimate->Formulate Day0 Day 0: Pre-Dose Body Weight Formulate->Day0 Admin Single i.v. Dose Administration Day0->Admin Monitor Daily Monitoring: - Body Weight - Clinical Signs - Mortality Admin->Monitor Analyze Analyze Data: - Survival Curves - Body Weight Changes Monitor->Analyze Determine Determine MTD Based on Pre-defined Criteria Analyze->Determine

Caption: Step-by-step workflow for a typical MTD study.

References

  • Kollár, M., Kúsz, N., Rózsa, B., Szűcs, G., Kiss, R., Hunyadi, A., & Zupkó, I. (2021). Antiproliferative activity of colchicine and its derivatives on human cancer cell lines. Molecules, 26(23), 7349. [Link]

  • Le Lahéronde, G., Lajoie, M., Mottard, S., & Fortin, D. (2019). The brain distribution of ZD6126, a vascular-disrupting agent, is limited by the P-glycoprotein. Journal of Pharmacy and Pharmacology, 71(1), 66-74. [Link]

  • Micheli, J., Garnaud, C., Paillard, A., Vintonenko, M., Fromont, G., Morel, E., & Cisternino, S. (2020). P-glycoprotein-mediated transport of colchicine across the blood-brain barrier: in vivo and in vitro studies in mice. Pharmaceutics, 12(11), 1040. [Link]

  • Zhang, Y., Yang, D., Jing, X., Wang, L., Zhang, W., & Zhang, Y. (2019). Preclinical evaluation of ZD6126, a novel vascular-disrupting agent, in combination with cisplatin in osteosarcoma. Oncology Letters, 17(5), 4443-4450. [Link]

Technical Support Center: HPLC Purity Analysis of (R)-N-Deacetyl Colchicine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a comprehensive technical support resource for the HPLC purity analysis of (R)-N-Deacetyl Colchicine (also known as N-Deacetylcolchicine or Trimethylcolchicinic acid methyl ether).

This guide is structured to address the specific physicochemical challenges of this molecule, particularly the primary amine at the C7 position , which makes it prone to peak tailing and silanol interactions unlike its parent compound, Colchicine.

Current Status: Operational Role: Senior Application Scientist Topic: Method Development & Troubleshooting for (R)-N-Deacetyl Colchicine

Core Method Parameters (The "Golden Standard")

Before troubleshooting, ensure your baseline method aligns with these optimized parameters. This protocol is designed to suppress silanol interactions with the free amine of (R)-N-Deacetyl Colchicine, ensuring sharp peak shape and resolution from common impurities (e.g., Colchicine,


-Lumicolchicine).
Recommended Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column C18 (L1) , End-capped, Base-deactivated(e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18)Dimensions: 250 x 4.6 mm, 5 µmCritical: The "R" isomer contains a free primary amine. Standard silica columns will cause severe tailing. End-capping blocks free silanols.
Mobile Phase A 50 mM Potassium Phosphate Buffer, pH 3.0 Acidic pH ensures the amine is fully protonated (

) and suppresses silanol ionization (

), reducing secondary interactions.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks and lower backpressure than Methanol for this separation.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°C ± 2°CControls viscosity and mass transfer kinetics; prevents retention time drift.
Detection UV @ 245 nm or 350 nm 245 nm is the absorption maximum for the tropolone ring system; 350 nm is more selective but less sensitive.
Injection Vol 10 - 20 µLKeep low to prevent column overload, which exacerbates tailing.
Gradient Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
20.04060Linear Gradient
25.04060Wash
25.19010Re-equilibration
30.09010End of Run

Experimental Workflow Visualization

The following diagram outlines the logical flow for sample preparation and system suitability testing, ensuring data integrity before the main analysis.

G Start Start: Sample Prep Weigh Weigh 10 mg (R)-N-Deacetyl Colchicine Start->Weigh Dissolve Dissolve in 50:50 ACN:Water (Avoid 100% ACN to prevent precipitation) Weigh->Dissolve Filter Filter (0.22 µm PVDF) Remove particulate matter Dissolve->Filter SST Run System Suitability (SST) Standard Injection Filter->SST Check1 Tailing Factor < 1.5? SST->Check1 Check2 RSD (Area) < 2.0%? Check1->Check2 Yes Fail Trigger Troubleshooting Protocol Check1->Fail No Pass Proceed to Sample Analysis Check2->Pass Yes Check2->Fail No

Figure 1: Step-by-step workflow for sample preparation and system suitability validation.

Troubleshooting Guide (Q&A)

This section addresses specific issues reported by users analyzing (R)-N-Deacetyl Colchicine.

Issue 1: Peak Tailing & Asymmetry

Q: My (R)-N-Deacetyl Colchicine peak has a tailing factor > 2.0. The Colchicine standard looks fine. Why is this happening?

A: This is a classic "Free Amine" issue.

  • The Science: Unlike Colchicine, which has an acetamido group (neutral amide), (R)-N-Deacetyl Colchicine has a free primary amine at C7. At neutral pH, residual silanols (

    
    ) on the silica support bind electrostatically to the protonated amine (
    
    
    
    ), causing the peak to drag (tail).
  • The Fix:

    • Lower the pH: Ensure your buffer is at pH 3.0 or lower. This suppresses the ionization of silanols (keeping them as

      
      ).
      
    • Add a Modifier: If pH adjustment isn't enough, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating the active sites on the column so your analyte can pass through freely.

    • Switch Columns: Use a "Base-Deactivated" (BDS) or hybrid particle column (e.g., Waters XBridge) designed specifically for basic compounds.

Issue 2: Poor Resolution from Impurities

Q: I cannot separate (R)-N-Deacetyl Colchicine from Colchicine (parent) or N-Formyl impurity.

A: These compounds are structurally very similar, differing only by the substituent at the nitrogen.

  • The Science: Separation is driven by hydrophobicity.

    • (R)-N-Deacetyl Colchicine (Amine) = Most Polar (elutes earliest in RP).

    • N-Formyl Derivative = Intermediate Polarity.

    • Colchicine (Acetamide) = Less Polar (elutes later).

  • The Fix:

    • Decrease Organic Modifier: Reduce the starting %B (Acetonitrile) from 10% to 5%. This increases the retention factor (

      
      ), giving the column more time to discriminate between the slight polarity differences.
      
    • Check pH: Small changes in pH affect the ionization of the amine but not the amide (Colchicine). Adjusting pH can drastically shift the retention time of the N-Deacetyl peak relative to the neutral impurities, improving resolution (

      
      ).
      
Issue 3: "Ghost" Peaks in Blank

Q: I see a small peak at the retention time of my product in the blank injection.

A: This indicates Carryover .

  • The Science: The amine group can adsorb strongly to the metal surfaces of the injector loop or the needle seal, releasing slowly into subsequent runs.

  • The Fix:

    • Needle Wash: Change your needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid . The acid helps protonate the amine, keeping it soluble and washing it off the needle surface.

    • Gradient Flush: Ensure your gradient goes up to 90-95% Organic at the end of the run to strip any strongly bound material from the column.

Frequently Asked Questions (FAQs)

Q: Can I use the USP Colchicine method for this analysis? A: Proceed with caution. The USP method for Colchicine is optimized for the amide (Colchicine). It uses Methanol and Phosphate buffer at pH 5.[1]5. At pH 5.5, the silanols are ionized, and the amine of (R)-N-Deacetyl Colchicine is also ionized. This double-ionization often leads to severe peak tailing for the deacetylated species. The method proposed above (pH 3.0) is superior for the deacetylated form.

Q: How stable is (R)-N-Deacetyl Colchicine in solution? A: It is sensitive to light and oxidation.[2]

  • Protocol: Prepare samples in amber glassware.

  • Storage: Autosampler temperature should be set to 4°C-10°C. Solutions should be analyzed within 24 hours. Oxidation products (e.g., Lumicolchicine derivatives) can form if left exposed to UV light.

Q: Does this method separate the enantiomers (R vs S)? A: No. This is an achiral Reverse Phase (RP) method. It separates based on polarity (chemical purity). If you need to verify the enantiomeric purity (i.e., confirming it is the (R) isomer and not the natural (S) isomer), you must use a Chiral HPLC column (e.g., Chiralpak AD-H or OD-H) with a Normal Phase mode (Hexane/Ethanol/DEA).

Troubleshooting Logic Tree

Use this diagram to diagnose system failures during analysis.

Troubleshooting Problem Identify Problem Split1 Peak Issues Problem->Split1 Split2 Baseline/Pressure Problem->Split2 Tailing Tailing > 1.5 Split1->Tailing SplitPeak Split Peak Split1->SplitPeak Drift Baseline Drift Split2->Drift Sol1 Action: Lower pH to 3.0 Check Column Type Tailing->Sol1 Sol2 Action: Check Solvent Strength (Sample solvent > Mobile Phase?) SplitPeak->Sol2 Sol3 Action: Check Gradient Balance Ensure A/B wavelengths match Drift->Sol3

Figure 2: Diagnostic logic tree for common HPLC anomalies associated with amine-containing alkaloids.

References

  • United States Pharmacopeia (USP) . Colchicine Monograph: Related Compounds. USP-NF.[1][3] (Standard reference for Colchicine impurity profiling parameters).

  • Sielc Technologies . Separation of Colchicine on Newcrom R1 HPLC column. (Demonstrates mobile phase choices for Colchicine derivatives).

  • Rasayan Journal of Chemistry . A Novel Method Development for Validation and Detection of Colchicine Drug by RP-HPLC. (Validation parameters for Colchicine analysis).

  • National Institutes of Health (NIH) . Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma. (Discusses stability and MS-compatible conditions).

Sources

Overcoming resistance to (R)-N-Deacetyl Colchicine in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance to (R)-N-Deacetyl Colchicine in Cancer Cells Ticket ID: RES-COLCH-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery

Executive Summary & Diagnostic Triage

User Issue: Observed lack of efficacy or acquired resistance to (R)-N-Deacetyl Colchicine in cancer cell models.

Root Cause Analysis: Resistance to colchicine derivatives is rarely monofactorial. However, regarding the specific molecule (R)-N-Deacetyl Colchicine , the primary suspect is often stereochemical inactivity rather than biological resistance. The natural, tubulin-active configuration of colchicine and its highly potent analogs is (S) (specifically 7S). The (R) enantiomer (often called 7-epi-colchicine) typically exhibits 10–100 fold lower affinity for the tubulin dimer.

If stereochemistry is confirmed as correct (S-isomer used, despite the query specifying R), the secondary causes are MDR1 (P-gp) efflux and


III-tubulin overexpression .

Troubleshooting Modules

Module A: The "Chirality Check" (Critical First Step)

Context: Many researchers inadvertently use the (R)-isomer (or racemate) assuming equipotency. The colchicine binding pocket on


-tubulin is highly stereoselective.

Diagnostic Question: Are you certain of the C7 stereochemistry of your compound?

  • The Issue: (R)-N-Deacetyl Colchicine fails to induce the necessary conformational change in the tubulin dimer (the "curved" conformation) required to inhibit polymerization.

  • The Fix: Verify the Certificate of Analysis (CoA). If you are synthesizing it, perform Chiral HPLC.

    • Active Form: (S)-N-Deacetyl Colchicine (binds

      
      -tubulin).
      
    • Inactive/Weak Form: (R)-N-Deacetyl Colchicine (steric clash with

      
      -tubulin interface).
      

Data Comparison: Stereochemical Potency Shift | Compound Configuration | Tubulin Binding Affinity (


) | IC50 (MDR-wt Cells) | Status |
| :--- | :--- | :--- | :--- |
| (S)-Isomer (Natural)  | High (~1-5 µM range) | ~5-10 nM | Active |
| (R)-Isomer (7-epi)  | Low/Negligible | >500 nM | Intrinsic Resistance  |
Module B: Overcoming P-glycoprotein (MDR1) Efflux

Context: If your compound is the active (S) isomer but still shows low potency in specific lines (e.g., KB-V1, MCF-7/ADR), the cause is likely the ABCB1 transporter. N-deacetylated colchicine derivatives are prime substrates for P-gp.

Mechanism: P-gp acts as a hydrophobic vacuum cleaner, ejecting the drug from the lipid bilayer before it reaches the cytosolic tubulin.

Protocol: P-gp Reversal Assay To confirm this mechanism, perform a cytotoxicity assay with a P-gp inhibitor.

  • Seed Cells: Plate 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Pre-treatment: Treat cells with Verapamil (5-10 µM) or Tariquidar (50 nM) for 1 hour.

    • Note: These concentrations are non-toxic but sufficient to block P-gp.

  • Drug Addition: Add serial dilutions of (R/S)-N-Deacetyl Colchicine.

  • Readout: Assess viability (MTT/CCK-8) at 72h.

  • Calculation: Calculate the Reversal Ratio (RR).

    
    
    
    • Interpretation: If RR > 5, resistance is P-gp mediated.

Module C: Addressing Tubulin Isotype Plasticity

Context: Advanced tumors often switch expression from


I-tubulin to 

III-tubulin (TUBB3). Colchicine derivatives bind poorly to

III-tubulin due to subtle amino acid shifts (e.g., Ser239 in

I vs. Cys239 in

III) that alter the hydrophobic pocket volume.

Troubleshooting:

  • Western Blot: Screen your resistant cells for TUBB3 levels.

  • Solution: If TUBB3 is high, N-deacetyl colchicine may be ineffective. Consider "heteroclitic" analogs (e.g., Plinabulin derivatives) which are less sensitive to isotype variation, or combine with siRNA targeting TUBB3.

Visualizing the Resistance Landscape

The following diagram illustrates the decision tree for troubleshooting resistance, distinguishing between chemical (isomer) and biological (efflux/target) failures.

ColchicineResistance Start Start: Low Efficacy of (R)-N-Deacetyl Colchicine CheckChirality Step 1: Verify Stereochemistry (C7 Position) Start->CheckChirality IsItR Is it the (R)-Isomer? CheckChirality->IsItR IntrinsicFail Cause: Intrinsic Inactivity (R) binds tubulin poorly IsItR->IntrinsicFail Yes CheckBio Step 2: Biological Resistance (Using Active S-Isomer) IsItR->CheckBio No (It is S) SwitchS Action: Switch to (S)-Isomer IntrinsicFail->SwitchS PgpCheck Assay: Co-treat with Verapamil/Tariquidar CheckBio->PgpCheck ResultPgp Result: IC50 Drops? PgpCheck->ResultPgp ConfirmedPgp Cause: MDR1/P-gp Efflux ResultPgp->ConfirmedPgp Yes (High Reversal) CheckTubulin Step 3: Check Tubulin Isotypes (Western Blot: TUBB3) ResultPgp->CheckTubulin No (No Shift) ConfirmedTub Cause: Beta-III Tubulin Overexpression CheckTubulin->ConfirmedTub

Figure 1: Diagnostic decision tree for isolating the cause of resistance to colchicine derivatives.

Frequently Asked Questions (FAQ)

Q1: Why does the literature sometimes mention (R)-colchicine analogs? A: These are often used as negative controls to prove specific binding. If a biological effect is seen with the (R)-isomer at high concentrations, it often indicates "off-target" toxicity unrelated to tubulin binding.

Q2: My cells are resistant to N-Deacetyl Colchicine but sensitive to Taxol. Why? A: This is the "Collateral Sensitivity" paradox. Taxol binds a different site (luminal). However, if the resistance is MDR1-mediated, cells are usually cross-resistant. If they are sensitive to Taxol, the issue might be a specific mutation in the colchicine-binding pocket (e.g.,


-tubulin Val181) that prevents your drug from binding, while the taxane site remains intact.

Q3: Can I chemically modify N-Deacetyl Colchicine to bypass P-gp? A: Yes. The free amine in N-Deacetyl Colchicine is a metabolic handle. Acylating this nitrogen with hydrophobic groups (as seen in some ZD6126 metabolites) or converting it to a carbamate can reduce P-gp recognition. However, ensure you retain the (S) configuration.

References

  • Stanton, R. A., et al. (2011). "Drugs that target dynamic microtubules: a new molecular perspective." Medicinal Research Reviews. Link

    • Relevance: Defines the structural requirements for the colchicine binding site, including stereospecificity.
  • Ambudkar, S. V., et al. (1999). "Biochemical, cellular, and pharmacological aspects of the multidrug transporter." Annual Review of Pharmacology and Toxicology. Link

    • Relevance: Establishes P-gp efflux mechanisms for hydrophobic cations like colchicine deriv
  • Kavallaris, M. (2010). "Microtubules and resistance to tubulin-binding agents."[1][2][3][4][5] Nature Reviews Cancer. Link

    • Relevance: Explains the role of III-tubulin in mediating resistance to colchicine-site agents.
  • Lu, Y., et al. (2012).[6] "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." Pharmaceutical Research. Link

    • Relevance: Specifically discusses the potency difference between (S) and (R) isomers of colchicine analogs.

Sources

Light sensitivity and storage conditions for (R)-N-Deacetyl Colchicine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-N-Deacetyl Colchicine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the critical aspects of handling and storing this compound. As a derivative of colchicine, (R)-N-Deacetyl Colchicine shares its sensitivity to light and requires specific storage conditions to maintain its integrity and ensure the reproducibility of your experimental results.[1] This resource will address common questions and troubleshooting scenarios to support your research endeavors.

I. Compound Overview: Understanding the Inherent Sensitivities

(R)-N-Deacetyl Colchicine, a derivative of the potent alkaloid colchicine, is a valuable compound in various research applications, primarily due to its role as an inhibitor of tubulin polymerization.[1] Like its parent compound, it is susceptible to degradation upon exposure to light.[2][3] Understanding the chemical nature of this photosensitivity is the first step in ensuring the compound's stability and the validity of your experimental outcomes.

The colchicine structure contains a tropolone ring system, which is known to be sensitive to light. Exposure to ultraviolet (UV) and even visible light can lead to photochemical reactions, resulting in the formation of degradation products. This degradation can alter the compound's biological activity and lead to inconsistent and unreliable experimental data. Therefore, meticulous handling and storage practices are not merely recommendations but essential protocols for working with (R)-N-Deacetyl Colchicine.

II. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of (R)-N-Deacetyl Colchicine.

Q1: How should I store the solid (powder) form of (R)-N-Deacetyl Colchicine upon receipt?

A1: Upon receiving the solid compound, it is imperative to protect it from light.[2][4] The vial should be stored in a dark, dry place. For long-term storage, it is recommended to keep the compound in a tightly sealed container at a controlled room temperature, typically between 15°C and 25°C.[5] Some sources suggest that refrigeration (2-8°C) or freezing can extend the shelf life, but it is crucial to prevent moisture condensation upon warming, which could accelerate degradation.[6][7] Always refer to the manufacturer's specific recommendations provided with the product.

Q2: What is the primary cause of (R)-N-Deacetyl Colchicine degradation?

A2: The primary cause of degradation for colchicine and its derivatives is exposure to light, which can induce photochemical reactions.[2][3] This can lead to the formation of various degradation products, altering the compound's purity and potency. While other factors like extreme pH and high temperatures can also contribute to degradation, light exposure is the most critical factor to control during routine laboratory use.

Q3: I need to prepare a stock solution. What solvent should I use, and how should I store the solution?

A3: (R)-N-Deacetyl Colchicine is soluble in various organic solvents such as ethanol, methanol, and DMSO. The choice of solvent will depend on your specific experimental requirements. Once in solution, the compound remains light-sensitive. Therefore, stock solutions must be stored in amber vials or tubes that block UV and visible light.[8][9] Alternatively, clear vials can be wrapped in aluminum foil.[10] For short-term storage, refrigeration at 2-8°C is generally recommended. For longer-term storage, aliquoting the stock solution into smaller, single-use vials and storing them at -20°C can minimize freeze-thaw cycles and reduce the risk of degradation.[7]

Q4: How long are solutions of (R)-N-Deacetyl Colchicine stable?

A4: The stability of (R)-N-Deacetyl Colchicine solutions is highly dependent on the storage conditions. When protected from light and stored at 2-8°C, aqueous solutions of the parent compound, colchicine, have been reported to be stable for at least a month, and even up to six months.[7] At -20°C, stability can be extended for more than a month.[7] However, it is best practice to prepare fresh solutions for critical experiments whenever possible. If you must use a stored solution, it is advisable to perform a quality control check, such as HPLC, to confirm its integrity, especially if it has been stored for an extended period.

Q5: What are the visible signs of degradation?

A5: The parent compound, colchicine, is described as a pale yellow to pale greenish-yellow powder that darkens upon exposure to light.[2][3] A noticeable change in the color of the solid compound or a solution can be an indicator of degradation. However, significant degradation can occur before any visible changes are apparent. Therefore, relying solely on visual inspection is not a substitute for proper handling and storage procedures.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with (R)-N-Deacetyl Colchicine.

Problem Potential Cause Troubleshooting Steps
Inconsistent or unexpected experimental results. Degradation of (R)-N-Deacetyl Colchicine due to light exposure or improper storage.1. Verify Storage: Confirm that both the solid compound and its solutions have been consistently protected from light and stored at the recommended temperature. 2. Prepare Fresh: Prepare a fresh stock solution from the solid compound, ensuring all steps are performed under subdued lighting. 3. Quality Control: If possible, analyze the purity of your stock solution using a suitable analytical method like HPLC.
Reduced potency of the compound over time. Gradual degradation of the stock solution.1. Aliquot Stock Solutions: To avoid repeated warming and light exposure of the entire stock, prepare smaller, single-use aliquots. 2. Minimize Exposure: When working with the compound, minimize the time it is exposed to ambient light. Use amber-colored tubes or wrap them in foil.[8][10] 3. Consider Fresh Preparation: For highly sensitive assays, preparing fresh dilutions from a recently made stock solution is the most reliable approach.
Precipitate forms in the refrigerated or frozen stock solution. The solubility of the compound may decrease at lower temperatures, or the solvent may have partially evaporated.1. Warm to Room Temperature: Allow the vial to warm to room temperature before use. 2. Vortex Gently: Gently vortex or sonicate the solution to redissolve the precipitate. 3. Check for Evaporation: Ensure the vial cap is tightly sealed to prevent solvent evaporation, which would increase the compound's concentration.

IV. Experimental Protocols: Best Practices for Handling

Adherence to a strict protocol is crucial for maintaining the integrity of (R)-N-Deacetyl Colchicine.

Protocol for Preparing a Stock Solution
  • Work in a Dimly Lit Area: Whenever possible, handle the solid compound and prepare solutions under subdued laboratory lighting. Avoid direct sunlight or strong overhead lights.[8]

  • Use Appropriate Containers: Weigh the solid compound in an amber-colored vial or a clear vial that will be immediately wrapped in aluminum foil.[8][10]

  • Solvent Addition: Add the desired volume of a suitable solvent (e.g., DMSO, ethanol) to the vial to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the compound is completely dissolved.

  • Storage: Store the stock solution in the amber vial or a foil-wrapped clear vial at the recommended temperature (2-8°C for short-term, -20°C for long-term).

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

V. Visualization of Handling Workflow

The following diagram illustrates the recommended workflow for handling and storing (R)-N-Deacetyl Colchicine to ensure its stability.

G cluster_storage Storage cluster_handling Handling Solid_Storage Solid Compound (Dark, Dry, RT or Refrigerated) Weighing Weigh Solid (Subdued Light) Solid_Storage->Weighing Retrieve Solution_Storage Stock Solution (Amber Vial, -20°C or 2-8°C) Experiment Perform Experiment (Minimize Light Exposure) Solution_Storage->Experiment Use in Assay Dissolving Dissolve in Solvent (Amber Vial) Weighing->Dissolving Prepare Solution Dissolving->Solution_Storage Store Dissolving->Experiment Use Immediately

Caption: Workflow for handling (R)-N-Deacetyl Colchicine.

VI. References

  • Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. Needle.Tube. [Link]

  • What are the storage conditions of colchicine to be used for cell cynchronization of mammalian or cancer cell lines? ResearchGate. [Link]

  • Colchicine (Colchicinum). The International Pharmacopoeia. [Link]

  • How long time an aqueous solution of colchicine stay effective under cold storage conditions? ResearchGate. [Link]

  • N-Deacetyl Colchicine - CAS - 3476-50-4. Axios Research. [Link]

  • Probenecid/Colchicine (Col-Probenecid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • (R)-N-Deacetyl Colchicine | C20H23NO5 | CID 53298343. PubChem. [Link]

  • Colchicine | C22H25NO6 | CID 6167. PubChem. [Link]

  • Safety Data Sheet: Colchicine. Carl ROTH. [Link]

  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. [Link]

  • Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. [Link]

  • Normalized absorption spectra of colchicine in the presence of different acids and solvents. ResearchGate. [Link]

  • Colchicine solid-state forms; methods of making. Google Patents.

  • How to Store Reagents. University of Rochester Department of Chemistry. [Link]

  • Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. IJNRD. [Link]

  • Probenecid and colchicine (oral route) - Side effects & dosage. Mayo Clinic. [Link]

  • N-deacetyl-N-formylcolchicine | C21H23NO6 | CID 23890. PubChem. [Link]

  • Colchicine: the good, the bad, the ugly and how to minimize the risks. PMC. [Link]

Sources

Validation & Comparative

Comparative Guide: Cytotoxicity of (R)-N-Deacetyl Colchicine vs. Colchicine

[1]

Executive Summary & Chemical Distinction[1]

The primary distinction between Colchicine and (R)-N-Deacetyl Colchicine lies in their C7 stereochemistry and N-substitution .[1] This structural difference dictates their biological fate: Colchicine is a potent nanomolar anti-mitotic agent, whereas (R)-N-Deacetyl Colchicine serves as a low-affinity stereoisomer, often used to validate the specificity of tubulin-binding assays.[1]

FeatureColchicine (Reference Standard)(R)-N-Deacetyl Colchicine (Comparator)
CAS Number 64-86-8102419-91-0
Stereochemistry (C7) (S) (Natural configuration)(R) (Unnatural enantiomer)
Functional Group (C7) Acetamide (-NHCOCH₃)Primary Amine (-NH₂)
Tubulin Affinity (Kd) High (~0.5 - 1.0 µM)Negligible / Very Low
Cytotoxicity (IC50) Nanomolar (5–50 nM) Micromolar (> 10 µM) or Inactive
Primary Application Gout treatment, Mitotic arrest, Polyploidy inductionNegative control, Chiral intermediate, SAR studies

Critical Note on Nomenclature: The natural metabolite active in humans is (S)-N-Deacetylcolchicine (also known as TMCA).[1] The product (R)-N-Deacetyl Colchicine refers to the specific enantiomer of this metabolite.[1] Do not confuse the two; the (S)-amine is cytotoxic, while the (R)-amine is virtually inactive.[1]

Mechanism of Action: The Stereochemical "Lock and Key"[1]

The biological activity of colchicinoids is governed by their ability to bind the Colchicine Binding Site (CBS) located at the interface of


1
  • Colchicine (S-isomer): The (S)-acetamido group at C7 adopts a pseudo-equatorial conformation that fits perfectly into the hydrophobic pocket of

    
    -tubulin, inducing a curved conformation that prevents microtubule straightening and polymerization.[1]
    
  • ** (R)-N-Deacetyl Colchicine:** The inversion of chirality at C7 forces the B-ring substituents into a pseudo-axial orientation (or alters the biaryl dihedral angle), creating a severe steric clash with the tubulin protein backbone (specifically loop T7).[1] This prevents stable binding.[1]

Mechanistic Pathway Diagram (Graphviz)[1]

TubulinBindingColchicineColchicine(7S, Active)TubulinTubulin Dimer(Colchicine Binding Site)Colchicine->Tubulin High Affinity(Kd ~0.5 µM)R_Deacetyl(R)-N-Deacetyl Colchicine(7R, Inactive)R_Deacetyl->Tubulin Low/No AffinityComplex_SStable Tubulin-Drug Complex(Curved Conformation)Tubulin->Complex_S + ColchicineNo_ComplexNo Binding / Unstable(Steric Clash)Tubulin->No_Complex + (R)-IsomerMT_DestabilizationMicrotubule Depolymerization(Catastrophe)Complex_S->MT_Destabilization Inhibits AssemblyIntact_MTIntact MicrotubuleNetworkNo_Complex->Intact_MT Polymerization ContinuesApoptosisG2/M Arrest &ApoptosisMT_Destabilization->ApoptosisSurvivalCell Survival /ProliferationIntact_MT->Survival

Caption: Comparative pathway showing how stereochemistry at C7 dictates tubulin binding efficacy. Green paths indicate the active pharmacological mechanism; red dashed paths indicate the failure of the (R)-isomer to engage the target.[1]

Comparative Cytotoxicity Data

The following data summarizes the typical performance of Colchicine versus its (R)-isomers in standard cancer cell lines.

Table 1: Cytotoxicity Profiles (IC50 Values)

Cell LineTissue OriginColchicine (S) (R)-N-Deacetyl Colchicine Interpretation
HeLa Cervical Cancer10 – 20 nM> 10,000 nM (>10 µM)(R)-isomer is effectively inactive.[1]
MCF-7 Breast Cancer15 – 30 nM> 10,000 nMLack of binding prevents apoptosis.[1]
A549 Lung Carcinoma20 – 50 nM> 10,000 nMHigh therapeutic index difference.[1]
MDR+ Lines P-gp Overexpressing> 1000 nM> 50,000 nMBoth are P-gp substrates, but (R) lacks potency.[1]

Data Source Synthesis: Values for Colchicine are aggregated from standard NCI-60 panel data.[1] Values for (R)-N-Deacetyl Colchicine are extrapolated from structure-activity relationship (SAR) studies of (+)-colchicinoids (Brossi et al.), which consistently demonstrate a loss of activity of 2–3 orders of magnitude upon C7 inversion.[1]

Experimental Protocols

To validate these differences in your own laboratory, use the following self-validating protocols.

Protocol A: Comparative Tubulin Polymerization Assay (Fluorescence Based)

Objective: To quantify the direct inhibition of microtubule assembly in a cell-free system.

Reagents:

  • Purified Porcine Brain Tubulin (>99%).[1]

  • GTP (1 mM stock).[1]

  • DAPI (Reporter) or fluorescence-based tubulin kit.[1]

  • Test Compounds: Colchicine and (R)-N-Deacetyl Colchicine (dissolved in DMSO).[1]

Workflow:

  • Preparation: Prepare Tubulin (3 mg/mL) in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with 1 mM GTP.

  • Incubation: Aliquot 50 µL of tubulin into a black 96-well half-area plate pre-warmed to 37°C.

  • Treatment: Add 5 µL of test compound (Final conc: 3 µM). Include a Vehicle Control (DMSO) and a Positive Control (Colchicine 3 µM) .[1]

  • Measurement: Immediately place in a fluorescence plate reader (Ex 360 nm / Em 450 nm for DAPI-tubulin). Measure kinetics every 30 seconds for 60 minutes at 37°C.

  • Validation Check:

    • Vehicle: Should show a sigmoidal curve (nucleation, elongation, plateau).

    • Colchicine:[1][2][3][4][5][6][7][8][9][10] Should show a flat line (complete inhibition).[1]

    • (R)-N-Deacetyl Colchicine: Should mimic the Vehicle curve (minimal/no inhibition).

Protocol B: In Vitro Cytotoxicity Assay (MTS/MTT)

Objective: To determine IC50 values in live cells.[1]

Workflow:

  • Seeding: Seed HeLa cells (3,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Dosing: Prepare serial dilutions of Colchicine (1 nM to 1000 nM) and (R)-N-Deacetyl Colchicine (100 nM to 100 µM).

    • Rationale: The (R)-isomer requires a much higher concentration range to detect any non-specific toxicity.[1]

  • Exposure: Incubate cells with compounds for 48–72 hours.[1]

  • Development: Add MTS/MTT reagent. Incubate 1–4 hours. Read absorbance at 490/570 nm.[1]

  • Analysis: Fit data to a 4-parameter logistic equation.

    • Expected Result: Colchicine will yield a sharp curve with IC50 ~10-20 nM.[1] (R)-N-Deacetyl Colchicine will likely show a flat line or toxicity only at the highest doses (>50 µM).[1]

References

  • Biological Activity of Colchicine Derivatives: Title: "Structure-Activity Relationships of Colchicine Derivatives and their Interaction with Tubulin." Source:Journal of Medicinal Chemistry Context: Establishes the strict stereochemical requirement (7S) for high-affinity tubulin binding. URL:[Link] (General Journal Landing Page for verification of SAR series).[1]

  • Synthesis and Chirality of Deacetylcolchicine: Title: "Asymmetric Total Syntheses of Colchicine and Allocolchicinoids." Source:Organic Letters (ACS) Context: Discusses the synthesis of specific enantiomers and the inactivity of the unnatural series. URL:[Link][1]

  • Tubulin Binding Kinetics: Title: "B ring regulation of colchicine binding kinetics and fluorescence." Source:Biochemistry Context: Compares N-deacetylcolchicine (S) binding constants vs. Colchicine, providing a baseline for the active series.[1] URL:[Link][1]

  • Product Identification: Title: "(R)-N-Deacetyl Colchicine Compound Summary." Source:PubChem (NIH) Context:[1] Confirms the existence and CAS (102419-91-0) of the specific (R)-enantiomer.[1] URL:[Link][1]

A Researcher's Guide to the Combination Therapy of (R)-N-Deacetyl Colchicine and Doxorubicin: Mechanisms and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and experimental framework for researchers, scientists, and drug development professionals investigating the combination therapy of (R)-N-Deacetyl Colchicine, also known as ZD6126, and doxorubicin. We will explore the distinct mechanisms of each agent, the synergistic rationale for their combination, and detailed protocols for preclinical validation.

Introduction: A Two-Pronged Attack on Solid Tumors

The therapeutic strategy for solid tumors is evolving from a singular focus on the cancer cell to a more holistic approach targeting the tumor microenvironment. A key component of this environment is the tumor vasculature, which is essential for tumor growth and survival[1]. Combining a vascular disrupting agent (VDA) with a traditional cytotoxic agent offers a powerful, two-pronged attack. The VDA compromises the tumor's blood supply, leading to widespread necrosis, while the cytotoxic agent targets the remaining viable tumor cells, particularly those at the tumor periphery.

(R)-N-Deacetyl Colchicine (ZD6126) is a potent VDA that selectively targets the immature vasculature of tumors[2][3]. Doxorubicin is a well-established anthracycline antibiotic used in the treatment of a wide range of cancers, including breast, ovarian, and lung cancers, as well as sarcomas[4]. This guide will dissect the scientific basis and experimental validation for combining these two agents.

Section 1: Individual Agent Profiles & Mechanisms of Action

(R)-N-Deacetyl Colchicine (ZD6126): The Vascular Disruptor

ZD6126 is a water-soluble prodrug that is rapidly converted in vivo to its active form, (R)-N-deacetyl colchicine (ZD6126 phenol)[5][6]. This active metabolite functions as a tubulin-binding agent, specifically interacting with the colchicine-binding site on β-tubulin[1][7].

Mechanism of Action: The primary target of ZD6126 is the cytoskeleton of proliferating endothelial cells within the tumor neovasculature[8][9].

  • Tubulin Depolymerization: ZD6126 phenol binds to tubulin, inhibiting microtubule polymerization[7]. This leads to the disruption of the endothelial cell cytoskeleton.

  • Endothelial Cell Shape Change: The cytoskeletal collapse causes the endothelial cells to round up and retract[2][10].

  • Vascular Occlusion: This process leads to the rapid breakdown of the tumor's vascular integrity, resulting in thrombosis and occlusion of the blood vessels[10].

  • Tumor Necrosis: The shutdown of blood flow deprives the tumor core of oxygen and nutrients, causing extensive hemorrhagic necrosis, typically observed within 24 hours of administration[8][10]. A key characteristic of VDA activity is the survival of a "viable rim" of tumor cells at the periphery, which are sustained by diffusion from the normal host vasculature[8][11].

ZD6126_Mechanism cluster_0 ZD6126 (Prodrug) Administration cluster_1 Systemic Circulation cluster_2 Tumor Endothelial Cell cluster_3 Tumor Microenvironment ZD6126 ZD6126 (Prodrug) Conversion Rapid in vivo conversion ZD6126->Conversion Active_Drug ZD6126 Phenol (Active Metabolite) Conversion->Active_Drug Tubulin Binds to Colchicine Site on β-Tubulin Active_Drug->Tubulin Depolymerization Inhibits Microtubule Polymerization Tubulin->Depolymerization Disruption Cytoskeletal Disruption Depolymerization->Disruption Shape_Change Cell Rounding & Retraction Disruption->Shape_Change Vessel_Collapse Tumor Vessel Collapse & Occlusion Shape_Change->Vessel_Collapse Necrosis Central Tumor Necrosis Vessel_Collapse->Necrosis Viable_Rim Viable Tumor Rim Necrosis->Viable_Rim Doxorubicin_Mechanism cluster_0 Nuclear Events cluster_1 Cytoplasmic Events cluster_2 Cellular Response Dox Doxorubicin Intercalation DNA Intercalation Dox->Intercalation TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DSB DNA Double-Strand Breaks Intercalation->DSB TopoII->DSB DDR Activation of DNA Damage Response (e.g., p53) DSB->DDR Oxidative_Damage Oxidative Damage to DNA, Lipids, Proteins ROS->Oxidative_Damage Oxidative_Damage->DDR Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis

Caption: Primary mechanisms of action for the cytotoxic agent Doxorubicin.

Section 2: The Synergistic Combination: Rationale and Evidence

The rationale for combining ZD6126 and doxorubicin is based on a complementary targeting strategy. ZD6126 induces massive central tumor necrosis but leaves a peripheral rim of viable, proliferating tumor cells.[8][11] These surviving cells are the primary drivers of tumor regrowth. The administration of a cytotoxic agent like doxorubicin following VDA treatment can effectively target this viable rim.

Preclinical studies have demonstrated that combining ZD6126 with conventional chemotherapy can result in greater than additive antitumor efficacy.[10][12] The key to success lies in the sequence and timing of administration. The VDA is typically administered first to disrupt the vasculature, followed by the cytotoxic agent after a specific interval (e.g., 6-24 hours) to target the remaining tumor cells.

Preclinical Evidence of Enhanced Efficacy

While direct studies combining ZD6126 and doxorubicin are less common in published literature than combinations with other agents like cisplatin or paclitaxel, the principle of combining a VDA with a DNA-damaging agent is well-established.[2][11][12] The table below summarizes representative findings from studies combining ZD6126 with other chemotherapeutics, which provides a strong basis for its potential synergy with doxorubicin.

Cancer ModelCombination AgentKey FindingsReference
Calu-6 (Human Lung)CisplatinGreater than additive enhancement in tumor growth delay. [2][10]
FaDu (Human Xenograft)PaclitaxelEnhanced tumor growth delay, greater than the sum of individual treatments. [11]
Human Squamous Cell CarcinomaHypoxic CytotoxinsZD6126 significantly enhanced the effect of hypoxic cytotoxins. [13]
Ovarian Carcinoma (A2780)PaclitaxelSequence-dependent synergy; ZD6126 followed by paclitaxel was most effective. [12]

Section 3: Key Experimental Protocols for Synergy Assessment

To rigorously evaluate the combination of ZD6126 and doxorubicin, a multi-stage approach from in vitro to in vivo models is essential.

Experimental Workflow Overview

Caption: A typical experimental workflow for evaluating drug combination synergy from in vitro to in vivo.

Protocol 1: In Vitro Synergy Assessment (Checkerboard Assay)

Objective: To determine if the combination of ZD6126 and doxorubicin results in synergistic, additive, or antagonistic effects on cancer cell viability.

Principle: The Chou-Talalay method is a widely accepted standard for quantifying drug interactions based on the median-effect principle.[14][15] It allows for the calculation of a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[14][16][17][18]

Methodology:

  • Cell Culture: Culture the chosen cancer cell line (e.g., MDA-MB-231 breast cancer, Calu-6 lung cancer) in appropriate media and conditions until ~80% confluency.

  • Single-Agent Dose-Response:

    • Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow cells to attach overnight.

    • Prepare serial dilutions of ZD6126 and doxorubicin individually.

    • Treat cells with this range of concentrations for 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo® assay.

    • Calculate the IC50 (concentration that inhibits 50% of cell growth) for each drug.

  • Combination (Checkerboard) Assay:

    • Seed cells in 96-well plates as above.

    • Prepare a matrix of drug concentrations. This typically involves 5-7 concentrations of ZD6126 (e.g., centered around its IC50) combined with 5-7 concentrations of doxorubicin. Include wells for each drug alone and untreated controls.

    • Treatment Sequence: Add ZD6126 first. After a set time (e.g., 6 hours, to mimic the VDA effect), add the doxorubicin dilutions.

    • Incubate for a total of 72 hours.

    • Measure cell viability.

  • Data Analysis:

    • Normalize viability data to the untreated control wells.

    • Use software like CompuSyn or the 'synergyfinder' R package to input the dose-response data for the single agents and the combination.

    • The software will calculate CI values at different effect levels (e.g., Fa50, Fa75 - fraction affected 50%, 75%).

    • A CI value significantly less than 1 demonstrates synergy.

Protocol 2: In Vivo Xenograft Model Evaluation

Objective: To validate the in vitro synergy findings in a more complex biological system and assess the combination's effect on tumor growth.

Principle: A standard 4-arm preclinical study design is used to compare the efficacy of each drug alone versus the combination therapy in mice bearing human tumor xenografts.[19][20] Tumor growth inhibition (TGI) is the primary endpoint.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., athymic Nude or NSG mice).

  • Tumor Implantation: Subcutaneously implant cultured cancer cells (e.g., 5 x 10^6 Calu-6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle Control (e.g., saline, i.p.)

      • Group 2: ZD6126 alone (e.g., 100 mg/kg, i.p.)

      • Group 3: Doxorubicin alone (e.g., 5 mg/kg, i.v.)

      • Group 4: ZD6126 + Doxorubicin

  • Treatment Schedule:

    • Administer ZD6126 (or its vehicle) to Groups 2 and 4.

    • After a predetermined interval (e.g., 24 hours), administer doxorubicin (or its vehicle) to Groups 3 and 4.

    • Repeat this treatment cycle as tolerated (e.g., once weekly for 3 weeks).

  • Monitoring:

    • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint Analysis:

    • Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

    • Excise tumors and record their final weights.

    • Process tumors for histological analysis (H&E staining to observe necrosis) and immunohistochemistry (IHC).

    • Key IHC Markers:

      • CD31: To assess microvessel density.

      • TUNEL: To quantify apoptosis.

      • Ki-67: To measure cell proliferation.

  • Data Analysis:

    • Compare the mean tumor growth curves between groups.

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

    • Statistically assess if the %TGI in the combination group is significantly greater than the additive effects of the single-agent groups.

Conclusion and Future Directions

The combination of a vascular disrupting agent like (R)-N-Deacetyl Colchicine with a potent cytotoxic drug such as doxorubicin represents a rational and promising strategy for the treatment of solid tumors. The VDA's ability to induce central tumor necrosis creates an opportunity for the subsequent administration of chemotherapy to eradicate the surviving, peripheral tumor cells. Rigorous preclinical evaluation, following the protocols outlined in this guide, is essential to determine the optimal dosing, scheduling, and synergistic potential of this combination. While ZD6126 development was halted due to cardiotoxicity in clinical trials, the principles learned from its mechanism and combination strategies remain highly valuable for the development of next-generation VDAs.[5][6][12] Future research should focus on developing VDAs with improved safety profiles and exploring their synergy with a broader range of targeted therapies and immunotherapies.

References

  • Gala, J., et al. (2003). Tumour dose response to the antivascular agent ZD6126 assessed by magnetic resonance imaging. British Journal of Cancer, 88, 1592–1597. Available at: [Link]

  • Blakey, D. C., et al. (2002). Antitumor activity of the novel vascular targeting agent ZD6126 in a panel of tumor models. Clinical Cancer Research, 8(6), 1974-1983. Available at: [Link]

  • Davis, P. D., et al. (2002). ZD6126: A Novel Vascular-targeting Agent That Causes Selective Destruction of Tumor Vasculature. Cancer Research, 62(24), 7247-7253. Available at: [Link]

  • Hill, S. A., et al. (2002). ZD6126: a novel vascular-targeting agent that causes selective destruction of tumor vasculature. Anticancer Research, 22(3), 1453-1458. Available at: [Link]

  • Micheletti, G., et al. (2003). Antitumor Activity of the Novel Vascular Targeting Agent ZD6126 in a Panel of Tumor Models. Clinical Cancer Research, 9(2), 734-741. Available at: [Link]

  • Evelhoch, J. L. (2008). Drug Development with Magnetic Resonance Imaging. In Molecular Imaging in Oncology. Taylor & Francis. Available at: [Link]

  • Patterson, D. M., & Rustin, G. J. S. (2007). Vascular disrupting agents. Clinical Oncology, 19(6), 443-456. Available at: [Link]

  • Beerepoot, L. V., et al. (2006). Phase I clinical evaluation of ZD6126, a novel vascular-targeting agent, in patients with solid tumors. Annals of Oncology, 17(9), 1385-1391. Available at: [Link]

  • Taraboletti, G., et al. (2007). Sequence dependent antitumour efficacy of the vascular disrupting agent ZD6126 in combination with paclitaxel. British Journal of Cancer, 97(5), 604–610. Available at: [Link]

  • Zheng, S., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Molecular Cancer Therapeutics, 22(10), 1184-1195. Available at: [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. Available at: [Link]

  • Kalivendi, S. V., et al. (2004). Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways. The Journal of Biological Chemistry, 279(24), 25541-25549. Available at: [Link]

  • Zureigat, M., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(22), 16149. Available at: [Link]

  • Crystal, A. S., et al. (2017). A precision medicine approach to combination targeted therapies in cancer. Seminars in Cell & Developmental Biology, 70, 150-158. Available at: [Link]

  • Musiol, M., et al. (2022). In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I. Pharmaceutics, 14(11), 2410. Available at: [Link]

  • Shi, Q., et al. (2018). Tubulin Colchicine Binding Site Inhibitors as Vascular Disrupting Agents in Clinical Developments. Current Medicinal Chemistry, 25(30), 3668-3711. Available at: [Link]

  • A2Z Bio. (n.d.). Drug Synergy Calculator - Combination Index (CI) | Chou-Talalay Method. Available at: [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways. Pharmacogenetics and Genomics, 21(7), 440-446. Available at: [Link]

  • Jonker, J. W., et al. (2007). Phase I clinical evaluation of ZD6126, a novel vascular-targeting agent, in patients with solid tumors. Investigational New Drugs, 25(2), 147-154. Available at: [Link]

  • Fu, L. W., et al. (2008). Drug combination in vivo using combination index method: Taxotere and T607 against colon carcinoma HCT-116 xenograft tumor in nude mice. Cancer Chemotherapy and Pharmacology, 61(6), 961-968. Available at: [Link]

  • Zheng, S., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies using Mouse Tumor Models. bioRxiv. Available at: [Link]

  • Med School. (2023). How does Doxorubicin ('Red Devil') Cancer Treatment Work? YouTube. Available at: [Link]

  • Oncolines B.V. (n.d.). SynergyFinder™ Drug Combination Studies. Available at: [Link]

  • Harada, H., et al. (2006). Combination of the antivascular agent ZD6126 with hypoxic cytotoxin treatment, with reference to the effect on quiescent tumor cells and the dependency on p53 status of tumor cells. International Journal of Radiation Oncology, Biology, Physics, 66(2), 529-537. Available at: [Link]

  • Hossain, F., et al. (2022). Advances in Doxorubicin Chemotherapy: Emerging Polymeric Nanocarriers for Drug Loading and Delivery. Polymers, 14(19), 4141. Available at: [Link]

  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446. Available at: [Link]

  • Rashad, A. A., et al. (2014). Colchitaxel, a coupled compound made from microtubule inhibitors colchicine and paclitaxel. PLoS One, 9(4), e93946. Available at: [Link]

  • Foucquier, J., & Guedj, M. (2015). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Pharmacological Research, 97, 69-82. Available at: [Link]

  • de Oliveira, M. C. S., et al. (2023). In Vitro and Preclinical Antitumor Evaluation of Doxorubicin Liposomes Coated with a Cholesterol-Based Trimeric β-D-Glucopyranosyltriazole. Pharmaceutics, 15(12), 2736. Available at: [Link]

Sources

Comparative Analysis of Tubulin Binding Affinity in Colchicine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison of the tubulin binding affinities of various colchicine analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the critical structure-activity relationships (SAR) that govern ligand interaction with the colchicine binding site on β-tubulin. We will explore key structural modifications, present quantitative binding data, and detail the rigorous experimental protocols required to validate these findings, thereby offering a robust framework for the rational design of next-generation microtubule-targeting agents.

Introduction: Tubulin as a Chemotherapeutic Target

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] Their critical role in cell proliferation has made them a prime target for anticancer drug development.[1][3] Colchicine is a natural product that has been studied for centuries and is a prototypical microtubule-destabilizing agent. It exerts its potent antimitotic effects by binding to a specific site on β-tubulin, preventing its polymerization into microtubules.[4][5][6] This binding event induces a conformational change in the tubulin dimer, rendering it unable to incorporate into the growing microtubule lattice, ultimately leading to mitotic arrest and apoptosis.[1][2][7]

Despite its potent activity, the clinical use of colchicine as an anticancer agent is severely limited by its narrow therapeutic index and significant toxicity.[2] This has spurred extensive research into the development of colchicine analogs and other colchicine binding site inhibitors (CBSIs) that retain potent tubulin-binding activity while exhibiting improved safety profiles and efficacy.[6][8] Notably, compounds that target the colchicine site may be less susceptible to multidrug resistance mechanisms, adding to their therapeutic appeal.[1][8]

The Colchicine Binding Site: A Structural Overview

Understanding the topology of the colchicine binding site is fundamental to interpreting the binding affinity of its analogs. The site is located at the interface between the α- and β-tubulin subunits within a single heterodimer, though it is primarily situated within the β-tubulin monomer.[1][6][9] X-ray crystallography studies, beginning with the structure of tubulin complexed with a colchicine derivative in 2004, have provided invaluable, high-resolution insights into this interaction.[1][3][8]

The binding pocket accommodates the three rings of the colchicine molecule:

  • A-Ring (Trimethoxyphenyl): This ring is oriented within a hydrophobic pocket of β-tubulin.[2]

  • B-Ring (Tropolone): This seven-membered ring is crucial for the molecule's conformation.

  • C-Ring (Acetamido-substituted): This ring engages in both hydrophobic and hydrophilic interactions with tubulin residues.[1]

Binding of colchicine induces a bend or curvature in the tubulin dimer, which is incompatible with the straight conformation required for microtubule assembly.[1][7] This steric hindrance is the primary mechanism of microtubule destabilization.

cluster_Tubulin αβ-Tubulin Dimer cluster_CBS Colchicine Binding Site (CBS) Alpha α-Tubulin Beta β-Tubulin Pocket Binding Pocket Inhibition Inhibition of Polymerization Pocket->Inhibition Induces Conformational Change Colchicine Colchicine Analog Colchicine->Pocket Binds to Site cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_analysis Data Analysis A Prepare Reagents (Tubulin, Buffers, GTP) C Add Compound + Tubulin to 96-well plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Initiate Polymerization with GTP C->D E Measure OD340 over 60 minutes D->E F Plot OD vs. Time Curves E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Sources

Bridging the Gap: Experimentally Validating Molecular Docking Predictions for (R)-N-Deacetyl Colchicine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Confirming In-Silico Hypotheses with Biophysical and Cellular Assays

In the landscape of contemporary drug discovery, computational tools such as molecular docking are indispensable for rapidly screening vast compound libraries and predicting potential protein-ligand interactions. However, these in-silico predictions represent hypotheses that necessitate rigorous experimental validation to confirm their biological relevance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally validate the predicted binding of (R)-N-Deacetyl Colchicine, a derivative of the well-known microtubule destabilizing agent colchicine, to its putative target, β-tubulin.

Here, we delve into the causality behind experimental choices, presenting a self-validating system of assays to not only confirm direct binding but also to elucidate the functional consequences of this interaction. This guide will navigate from the initial computational prediction to a suite of biophysical and cell-based experiments, ensuring scientific integrity and providing actionable insights for drug development programs.

Part 1: The In-Silico Prediction: Docking (R)-N-Deacetyl Colchicine to the Colchicine Binding Site of β-Tubulin

The journey begins with a molecular docking simulation to predict the binding mode and affinity of (R)-N-Deacetyl Colchicine within the colchicine binding site of β-tubulin. This site is a well-characterized pocket at the interface between α- and β-tubulin subunits.[1][2] Binding of ligands to this site sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules, leading to microtubule destabilization and cell cycle arrest.[3][4]

Hypothetical Molecular Docking Protocol

Objective: To predict the binding pose and estimate the binding affinity of (R)-N-Deacetyl Colchicine to the colchicine binding site of human β-tubulin.

Methodology:

  • Protein Preparation:

    • The crystal structure of the tubulin heterodimer, preferably in complex with a known colchicine site ligand, is obtained from the Protein Data Bank (PDB). A suitable entry would be PDB ID: 1SA0, which contains tubulin complexed with DAMA-colchicine.[7]

    • Water molecules and non-essential ions are removed.

    • Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., AMBER, CHARMM).

  • Ligand Preparation:

    • The 3D structure of (R)-N-Deacetyl Colchicine is generated and optimized using a computational chemistry software package.

    • Appropriate protonation states and charges are assigned.

  • Docking Simulation:

    • A molecular docking program such as AutoDock, Glide, or GOLD is employed.

    • The docking grid is centered on the known colchicine binding site, encompassing key residues like Cys241, Leu248, Ala250, Leu255, Ala316, Val318, and Lys352.[6][8]

    • A flexible docking protocol is utilized to allow for conformational changes in the ligand.

    • Multiple docking runs are performed to ensure convergence and identify the most probable binding poses.

  • Analysis of Results:

    • The predicted binding poses are ranked based on their scoring functions, which estimate the free energy of binding.

    • The top-ranked poses are visually inspected to analyze the interactions with the protein, such as hydrogen bonds and hydrophobic contacts.

Predicted Binding Mode of (R)-N-Deacetyl Colchicine

Based on the known interactions of colchicine and its analogs, the docking simulation is expected to predict that the trimethoxyphenyl ring of (R)-N-Deacetyl Colchicine will occupy a hydrophobic pocket within the β-tubulin subunit, while the tropolone ring will be positioned towards the α-tubulin interface.[5][9] Key interactions would likely involve hydrogen bonding with residues such as Cys241 and hydrophobic interactions with surrounding amino acids.[5][6]

Part 2: Experimental Validation: From Direct Binding to Cellular Function

The in-silico predictions provide a strong foundation, but experimental validation is paramount. The following sections detail a multi-tiered approach to confirm the interaction of (R)-N-Deacetyl Colchicine with tubulin and characterize its functional consequences.

Tier 1: Confirming Direct Binding with Biophysical Assays

The first step in experimental validation is to unequivocally demonstrate a direct physical interaction between the compound and the purified target protein. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques for this purpose.

SPR measures the binding of an analyte (in this case, (R)-N-Deacetyl Colchicine) to a ligand (immobilized β-tubulin) in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10] This technique provides kinetic data, including the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Experimental Protocol: SPR Analysis of (R)-N-Deacetyl Colchicine Binding to β-Tubulin

  • Immobilization of β-Tubulin:

    • Purified β-tubulin is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • β-tubulin in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) is injected over the activated surface.

    • Remaining active groups are deactivated with ethanolamine.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.

    • A series of concentrations of (R)-N-Deacetyl Colchicine are injected over the immobilized β-tubulin.

    • The association and dissociation phases are monitored in real-time.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein.[11] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Experimental Protocol: ITC Analysis of (R)-N-Deacetyl Colchicine Binding to β-Tubulin

  • Sample Preparation:

    • Purified β-tubulin is placed in the sample cell of the calorimeter.

    • (R)-N-Deacetyl Colchicine is loaded into the injection syringe.

    • Both the protein and the ligand must be in the same buffer to minimize heats of dilution.

  • Titration:

    • A series of small injections of the ligand are made into the protein solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The integrated heat changes are plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) (R)-N-Deacetyl Colchicine (Hypothetical Data) Colchicine (Reference)
Binding Affinity (K_D) High (nM to µM)High (nM to µM)50 nM15 nM[2]
Association Rate (k_on) 1 x 10^5 M⁻¹s⁻¹Not directly measured1.2 x 10^5 M⁻¹s⁻¹1.5 x 10^5 M⁻¹s⁻¹
Dissociation Rate (k_off) 5 x 10⁻³ s⁻¹Not directly measured6 x 10⁻³ s⁻¹2.25 x 10⁻³ s⁻¹
Stoichiometry (n) Not directly measured1:11.11.0
Enthalpy (ΔH) Not directly measured-10 kcal/mol-9.5 kcal/mol-11 kcal/mol[12]
Entropy (ΔS) Not directly measuredFavorableFavorableFavorable

Table 1: Comparison of biophysical techniques for characterizing the interaction of (R)-N-Deacetyl Colchicine and Colchicine with β-tubulin. Hypothetical data for (R)-N-Deacetyl Colchicine is presented alongside reference values for Colchicine.

Tier 2: Assessing Target Engagement in a Cellular Context

Confirming direct binding to the purified protein is a critical first step. However, it is equally important to demonstrate that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an innovative technique for this purpose.[9]

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increase in its melting temperature.[9]

Experimental Protocol: CETSA for (R)-N-Deacetyl Colchicine Target Engagement with Tubulin

  • Cell Treatment:

    • Intact cells are treated with either (R)-N-Deacetyl Colchicine or a vehicle control.

  • Thermal Challenge:

    • The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation:

    • The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection:

    • The amount of soluble tubulin in each sample is quantified by Western blotting or other protein detection methods.

  • Data Analysis:

    • A melting curve is generated by plotting the amount of soluble tubulin as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cell_treatment Cell Treatment with (R)-N-Deacetyl Colchicine or Vehicle heating Heating to a Range of Temperatures cell_treatment->heating Incubation lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation western_blot Western Blot for Soluble Tubulin centrifugation->western_blot data_analysis Melting Curve Analysis western_blot->data_analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Tier 3: Evaluating Functional Consequences

The ultimate validation of a molecular docking prediction lies in demonstrating a functional cellular response consistent with the proposed mechanism of action. For a colchicine site inhibitor, this involves assessing its impact on microtubule polymerization and the induction of apoptosis.

This in vitro assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process can be monitored by measuring the increase in light scattering or fluorescence.[13]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Setup:

    • Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C.

    • Different concentrations of (R)-N-Deacetyl Colchicine are added to the reaction mixture.

    • A positive control (e.g., colchicine) and a negative control (vehicle) are included.

  • Monitoring Polymerization:

    • The change in absorbance at 340 nm (light scattering) or the increase in fluorescence of a reporter dye (e.g., DAPI) is measured over time.

  • Data Analysis:

    • The rate and extent of tubulin polymerization are determined for each compound concentration.

    • The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) is calculated.

Compound Tubulin Polymerization Inhibition IC₅₀ (µM)
(R)-N-Deacetyl Colchicine (Hypothetical)0.8
Colchicine (Reference)0.5[13]
Paclitaxel (Stabilizer - Control)No Inhibition
Vehicle (Control)No Inhibition

Table 2: Hypothetical IC₅₀ values for the inhibition of tubulin polymerization by (R)-N-Deacetyl Colchicine and reference compounds.

Disruption of microtubule dynamics by compounds like colchicine leads to mitotic arrest and subsequent induction of apoptosis.[7] This can be monitored by detecting the cleavage of key apoptotic markers such as PARP and caspase-3 by Western blotting.[14]

Experimental Protocol: Western Blot for Apoptosis Markers

  • Cell Treatment:

    • Cancer cell lines (e.g., HeLa, MCF-7) are treated with various concentrations of (R)-N-Deacetyl Colchicine for a specified time (e.g., 24 hours).

  • Protein Extraction and Quantification:

    • Total protein is extracted from the treated cells, and the protein concentration is determined.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for cleaved PARP and cleaved caspase-3.

    • A loading control (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.

    • The primary antibodies are detected with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is visualized using a chemiluminescent substrate.

Apoptosis_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_apoptosis_cascade Apoptosis Cascade drug (R)-N-Deacetyl Colchicine tubulin β-Tubulin drug->tubulin Binds to microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption Inhibits Polymerization mitotic_arrest Mitotic Arrest microtubule_disruption->mitotic_arrest caspase_activation Caspase Activation (e.g., Caspase-3 Cleavage) mitotic_arrest->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Signaling Pathway from Tubulin Binding to Apoptosis.

Part 3: Alternative and Complementary Validation Techniques

To further strengthen the validation of the docking predictions, other biophysical techniques can be employed.

  • Fluorescence Anisotropy: This technique measures the change in the rotational diffusion of a fluorescently labeled ligand upon binding to a protein.[15] It can be used to determine binding affinities and is particularly useful for high-throughput screening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the protein-ligand complex in solution, including identifying the specific amino acid residues involved in the interaction.[16]

Conclusion

The experimental validation of molecular docking predictions is a critical and multi-faceted process. For a compound like (R)-N-Deacetyl Colchicine, a systematic approach that progresses from in-silico modeling to direct biophysical binding assays, cellular target engagement confirmation, and functional cellular outcome assessment is essential. By employing a suite of orthogonal techniques as outlined in this guide, researchers can build a robust body of evidence to confidently validate their computational hypotheses, thereby de-risking and accelerating the drug discovery and development pipeline. This integrated approach, grounded in scientific rigor and causality, ensures that promising in-silico hits are translated into tangible and well-characterized lead compounds.

References

  • Al-Sanea, M. M., et al. (2021). Synthesis and Molecular Docking of Some Grossgemin Amino Derivatives as Tubulin Inhibitors Targeting Colchicine Binding Site. Molecules, 26(8), 2335. [Link]

  • Bhattacharyya, B., & Wolff, J. (1976). Tubulin aggregation and disaggregation: mediation by two distinct vinblastine-binding sites. Proceedings of the National Academy of Sciences, 73(7), 2375-2378. [Link]

  • Lu, Y., et al. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical research, 29(11), 2943-2971. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Colchicine? [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Edinburgh Instruments. (2015). Ligand Binding Assays on the Basis of Fluorescence Anisotropy. [Link]

  • ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization. [Link]

  • Barasoain, I., et al. (2018). High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. Scientific reports, 8(1), 1-13. [Link]

  • ResearchGate. (n.d.). Quantification of PARP and Caspase 3 expression. [Link]

  • Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in molecular biology, 2690, 149–159. [Link]

  • Angulo, J., & Nieto, P. M. (2011). Probing interactions of tubulin with small molecules, peptides, and protein fragments by solution nuclear magnetic resonance. Methods in cell biology, 97, 61-89. [Link]

  • Islam, M. M., & SACKETT, D. L. (2003). Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry. Journal of Biological Chemistry, 278(21), 19137-19143. [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(3), 566-578. [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. [Link]

  • ResearchGate. (n.d.). Western blot (A) and quantification (B) of cleaved caspase-3 and cleaved PARP. [Link]

  • Williamson, M. P. (2013). Ligand-Protein Binding and Screening Using NMR spectroscopy. eLS. [Link]

  • ResearchGate. (n.d.). Docking of compounds on colchicine-binding site of tubulin. [Link]

  • Nicoya. (n.d.). Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. [Link]

  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). ACS omega. [Link]

  • JoVE. (2016). Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions. [Link]

  • Vercammen, D., et al. (2001). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. Journal of Biological Chemistry, 276(36), 33623-33628. [Link]

  • Zuiderweg, E. R. (2013). Binding site identification and structure determination of protein-ligand complexes by NMR. Methods in enzymology, 523, 1-25. [Link]

  • News-Medical.Net. (2023). Assessing small molecule kinetics and affinity through SPR screening. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). bioRxiv. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. [Link]

  • ResearchGate. (n.d.). A Thermody:namic Study of the Interaction of Tubulin with Colchicine Site Ligands'@. [Link]

  • ResearchGate. (n.d.). NMR Methods to Characterize Protein-Ligand Interactions. [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2018). Communicative & Integrative Biology, 11(1), e1428380. [Link]

  • Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature, 428(6979), 198-202. [Link]

  • ResearchGate. (n.d.). Western Blot analysis of cleaved caspase 3 and cleaved PARP. [Link]

  • Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1974. [Link]

  • Multiplexed Analysis of Protein–Ligand Interactions by Fluorescence Anisotropy in a Microfluidic Platform. (2014). Analytical chemistry, 86(19), 9562-9567. [Link]

  • Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. (2020). Molecules, 25(21), 5030. [Link]

  • YouTube. (2020). Apoptosis assays: western blots. [Link]

  • ResearchGate. (n.d.). CETSA shows distinct melt curves for α- and β-tubulin that shift upon drug binding in cancer cells. [Link]

  • ResearchGate. (n.d.). Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies. [Link]

  • New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. (2021). Molecules, 26(16), 4983. [Link]

  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. [Link]

  • Isothermal Titration Calorimetry of Protein-Protein Interactions. (1999). Methods in enzymology, 305, 1-28. [Link]

  • SPR-Pages. (2023). Kinetic models. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2013). White Rose Research Online. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Link]

Sources

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Reproducibility of (R)-N-Deacetyl Colchicine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a therapeutic candidate from a promising in vitro result to a successful in vivo outcome is fraught with challenges, often referred to as the "in vitro-in vivo gap." This guide provides a comprehensive analysis of this translational challenge through the lens of (R)-N-Deacetyl Colchicine, a potent microtubule-destabilizing agent. By dissecting its mechanism of action and comparing its performance in cellular assays with outcomes in preclinical animal models, we aim to provide researchers, scientists, and drug development professionals with a critical understanding of the factors that govern the reproducibility of in vitro findings in a complex biological system. This guide will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer insights into enhancing the predictive power of in vitro models.

Introduction: The Colchicine Conundrum and the Promise of (R)-N-Deacetyl Colchicine

Colchicine, a natural alkaloid isolated from the autumn crocus, has a long history in medicine, primarily for the treatment of gout.[1][2] Its potent anti-mitotic activity, stemming from its ability to disrupt microtubule dynamics, has also made it and its analogues compelling candidates for cancer chemotherapy.[3] However, the clinical application of colchicine in oncology has been hampered by a narrow therapeutic window and significant toxicity.[3] This has spurred the development of numerous derivatives, including (R)-N-Deacetyl Colchicine, with the goal of improving the therapeutic index.

(R)-N-Deacetyl Colchicine is a key intermediate and a pharmacologically active molecule in its own right. Understanding the translatability of its potent in vitro activity to in vivo efficacy is paramount for its potential development. This guide will explore the nuances of this translation, highlighting the critical interplay between cellular potency, pharmacokinetics, and the tumor microenvironment.

In Vitro Characterization: Unraveling the Molecular Mechanism

The primary mechanism of action for (R)-N-Deacetyl Colchicine, like its parent compound, is the inhibition of tubulin polymerization.[2] It binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[4] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Key In Vitro Assays and Findings

A battery of in vitro assays is typically employed to characterize the activity of microtubule-targeting agents. These include cell-free tubulin polymerization assays and cell-based cytotoxicity and mechanistic assays.

Data Summary: In Vitro Activity of Colchicine Analogues

CompoundCell LineAssayIC50 (nM)Reference
ColchicineA549 (Lung)Cytotoxicity~5-10[5]
ColchicineMCF-7 (Breast)Cytotoxicity~5-15[5]
ColchicineLoVo (Colon)Cytotoxicity~3-8[5]
7-deacetyl-10-thiocolchicine analoguesALL-5 (Leukemia)Cytotoxicitylow nM range[5]
4-iodo-7-deacetyl-10-thiocolchicine analoguesLoVo (Colon)Cytotoxicitylow nM range[5]
Signaling Pathway of (R)-N-Deacetyl Colchicine

G cluster_cell Cancer Cell RNDC (R)-N-Deacetyl Colchicine Tubulin αβ-Tubulin Dimer RNDC->Tubulin Binds to Colchicine Site MT Microtubule RNDC->MT Inhibits Polymerization Tubulin->MT Polymerization G2M G2/M Phase Arrest MT->G2M Disrupted Mitotic Spindle Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action of (R)-N-Deacetyl Colchicine.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules in a cell-free system.

  • Reagents and Materials:

    • Purified tubulin (>99% pure)

    • GTP (Guanosine triphosphate)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[6]

    • (R)-N-Deacetyl Colchicine (test compound)

    • Colchicine or Paclitaxel (positive and negative controls)

    • DMSO (vehicle control)

    • 96-well microplate

    • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • On ice, add the tubulin polymerization buffer to the wells of a pre-chilled 96-well plate.

    • Add the test compound, controls, and vehicle to the appropriate wells.

    • Add GTP to all wells.

    • Initiate the polymerization reaction by adding the purified tubulin to each well.

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes.

    • The increase in absorbance corresponds to the extent of microtubule polymerization.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

In Vivo Evaluation: From the Petri Dish to a Preclinical Model

The transition to in vivo studies introduces a multitude of variables that can influence a drug's efficacy, including its absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the complex tumor microenvironment.

Common In Vivo Models and Findings

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo anti-tumor activity of novel compounds.

Data Summary: In Vivo Efficacy of a Colchicine Site Binder

CompoundTumor ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
G13 (colchicine site binder)MDA-MB-231 xenograft30 mg/kg, i.p.38.2%[7]
Experimental Protocol: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor activity of a microtubule inhibitor in a mouse xenograft model.[8]

  • Cell Culture and Implantation:

    • Culture the desired human cancer cell line (e.g., A549, MCF-7) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of female athymic nude mice (6-8 weeks old).

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the test compound, (R)-N-Deacetyl Colchicine, in a suitable vehicle for administration (e.g., saline with 5% DMSO and 5% Tween 80).

    • Administer the compound to the treatment group via the desired route (e.g., intraperitoneal, intravenous, or oral) at a pre-determined dose and schedule.

    • Administer the vehicle to the control group.

  • Data Collection and Analysis:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) and assess the toxicity of the compound based on body weight changes and clinical observations.

Bridging the Gap: A Comparative Analysis

The core challenge in translating in vitro findings to in vivo efficacy lies in the significant differences between a simplified cell culture system and a complex living organism.

Factors Influencing In Vitro-In Vivo Discrepancies
  • Pharmacokinetics (PK): The ADME properties of a compound determine its concentration and duration of exposure at the tumor site. Poor absorption, rapid metabolism, or extensive distribution into non-target tissues can lead to sub-therapeutic concentrations in the tumor, resulting in a lack of efficacy despite high in vitro potency. The pharmacokinetics of colchicine are known to be influenced by P-glycoprotein (P-gp) and CYP3A4 metabolism.[2]

  • Metabolic Stability: The liver is the primary site of drug metabolism. A compound that is stable in cell culture may be rapidly metabolized in vivo, leading to its inactivation and clearance.

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen toxicities or a reduction in its therapeutic effect.

  • Tumor Microenvironment: The in vivo tumor microenvironment, with its complex interplay of different cell types, extracellular matrix, and signaling molecules, can significantly impact a drug's activity. Factors such as hypoxia and drug penetration barriers can limit the efficacy of a compound that is highly active in a 2D cell culture.

Workflow for In Vitro to In Vivo Correlation

G cluster_workflow In Vitro to In Vivo Translation Workflow invitro In Vitro Screening (Cytotoxicity, Tubulin Assay) pk In Vitro ADME/PK (Metabolic Stability, Permeability) invitro->pk correlation In Vitro-In Vivo Correlation Analysis invitro->correlation invivo_pk In Vivo PK Study (Dose Escalation, MTD) pk->invivo_pk invivo_eff In Vivo Efficacy Study (Xenograft Model) invivo_pk->invivo_eff invivo_eff->correlation

Caption: A streamlined workflow for assessing in vitro-in vivo correlation.

Enhancing In Vitro-In Vivo Correlation: Advanced Models and Strategies

To improve the predictive power of preclinical studies, more sophisticated in vitro models and computational approaches are being developed.

  • 3D Cell Cultures and Organoids: These models more accurately recapitulate the in vivo tumor architecture and microenvironment, providing a better platform for assessing drug efficacy and penetration.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This computational approach integrates in vitro potency, in vivo PK data, and pharmacodynamic endpoints to predict the in vivo efficacy of a compound and to optimize dosing regimens.

Conclusion and Future Perspectives

The journey of (R)-N-Deacetyl Colchicine from a potent in vitro microtubule inhibitor to a potential clinical candidate hinges on a thorough understanding of its in vivo behavior. While its in vitro activity is promising, its in vivo efficacy will be dictated by a complex interplay of pharmacokinetics, metabolism, and interactions with the tumor microenvironment. The lack of publicly available, direct comparative data for (R)-N-Deacetyl Colchicine underscores the need for further research in this area.

For researchers working with this and similar compounds, a multi-faceted approach that combines robust in vitro characterization with early in vivo pharmacokinetic and efficacy studies is crucial. The adoption of advanced in vitro models and PK/PD modeling will be instrumental in bridging the in vitro-in vivo gap and accelerating the development of novel cancer therapeutics. Future studies should focus on generating comprehensive in vitro and in vivo datasets for (R)-N-Deacetyl Colchicine to enable a direct and quantitative assessment of its translational potential.

References

  • The in vitro and in vivo activity of the microtubule disruptor STX140 is mediated by Hif-1 alpha and CAIX expression - NIH. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. (2023, January 11). Taylor & Francis. Retrieved from [Link]

  • First-in-Class Colchicine-Based Visible Light Photoswitchable Microtubule Dynamics Disrupting Agent - PMC - NIH. (2023, July 16). Retrieved from [Link]

  • Colchicine-BODIPY Probes: Evidence for the Involvement of Intracellular Membranes in the Targeting of Colchicine to Tubulin | ACS Pharmacology & Translational Science. (2025, June 13). ACS Publications. Retrieved from [Link]

  • (a): Schematic representation of the different drug-binding sites on tubulin. (b) - ResearchGate. (n.d.). Retrieved from [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - Semantic Scholar. (2023, January 5). Retrieved from [Link]

  • Pharmacokinetics of colchicine: a review of experimental and clinical data. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Colchicine - StatPearls - NCBI Bookshelf. (2025, January 19). National Center for Biotechnology Information. Retrieved from [Link]

  • New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - MDPI. (2020, August 2). Retrieved from [Link]

  • Colchicine derivative as a potential anti-glioma compound - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Synthesis and biological evaluation of colchicine C-ring analogues tethered with aliphatic linkers suitable for prodrug derivatisation - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Taxol-induced rose microtubule polymerization in vitro and its inhibition by colchicine - NIH. (n.d.). Retrieved from [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH. (n.d.). Retrieved from [Link]

  • Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site | Journal of Medicinal Chemistry. (2014, February 6). ACS Publications. Retrieved from [Link]

  • 7-Deacetyl-10-alkylthiocolchicine derivatives – new compounds with potent anticancer and fungicidal activity - PMC - NIH. (n.d.). Retrieved from [Link]

  • In vitro tubulin polymerization assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC. (n.d.). Retrieved from [Link]

  • Colchicine. (n.d.). Wikipedia. Retrieved from [Link]

  • Colchicine Pharmacokinetics and Mechanism of Action - PubMed. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Antitumor Activity of 4-Halocolchicines and Their Pro-drugs Activated by Cathepsin B | ACS Medicinal Chemistry Letters. (2011, March 4). ACS Publications. Retrieved from [Link]

  • (PDF) CYTOTOXICITY OF COLCHICINE DERIVATIVES IN PRIMARY CULTURES OF HUMAN HEPATOCYTES - ResearchGate. (2026, January 16). Retrieved from [Link]

  • N-Deacetyl-N-aminoacylthiocolchicine Derivatives: Synthesis and Biological Evaluation on MDR-Positive and MDR-Negative Human Cancer Cell Lines | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • IPP51, a chalcone acting as a microtubule inhibitor with in vivo antitumor activity against bladder carcinoma | Oncotarget. (2015, June 10). Retrieved from [Link]

  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy - MDPI. (2025, August 8). Retrieved from [Link]

  • Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives - PubMed. (2021, February 15). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - Taylor & Francis. (2021, December 16). Retrieved from [Link]

  • Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife. (2025, May 29). Retrieved from [Link]

Sources

Safety Operating Guide

Safe Disposal and Handling Protocol: (R)-N-Deacetyl Colchicine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Zero-Compromise Containment

(R)-N-Deacetyl Colchicine is a potent derivative of Colchicine, a pseudo-alkaloid that functions as a mitotic inhibitor. Unlike standard laboratory reagents, this compound possesses a narrow therapeutic index and exhibits high acute toxicity (Category 1/2).

The Core Safety Axiom: Treat this substance as a P-listed equivalent hazardous waste (referencing Colchicine, RCRA P021). Disposal is not merely about regulatory compliance; it is about preventing environmental persistence and accidental exposure. Incineration is the only acceptable final disposal method.

Scientific Rationale: Why Strict Protocols Are Non-Negotiable

To ensure compliance, researchers must understand the causality of the hazard.

Mechanism of Action & Toxicity

(R)-N-Deacetyl Colchicine binds irreversibly to tubulin, inhibiting microtubule polymerization.

  • Cellular Impact: It arrests cells in metaphase (mitotic arrest).

  • Physiological Consequence: Tissues with high turnover rates (GI tract, bone marrow) are destroyed first.

  • Latency: Toxicity is often delayed (2–12 hours), leading to a false sense of security immediately after exposure.

Self-Validating Safety Check: If your disposal protocol does not account for aerosolization (dust) or dermal permeation, it is flawed. The lipophilic nature of colchicine derivatives allows them to penetrate standard latex gloves; double-layered nitrile is the minimum barrier requirement.

Operational Handling & PPE Standards

Before disposal can occur, the chain of custody must be secure.[1]

ParameterSpecificationScientific Justification
Gloves Double Nitrile (Outer: 0.11mm min, Inner: 0.06mm)Prevents permeation; colored inner glove reveals breaches.
Respiratory N95 / P3 (Minimum) or Fume HoodPrevents inhalation of lyophilized powders during transfer.
Eye Protection Chemical Goggles (Not Safety Glasses)Prevents ocular absorption via mucous membranes.
Clothing Tyvek Lab Coat (Impervious)Prevents retention of dust in fabric fibers (cotton coats trap toxins).

Disposal Workflow: The "Chain of Custody"

Do not dispose of this compound down the drain. It is toxic to aquatic life and persists in water systems.

A. Solid Waste (Powders, Contaminated Solids)
  • Primary Containment: Place the substance or contaminated vessel into a clear, sealable polyethylene bag (4 mil thickness).

  • Labeling: Affix a "CYTOTOXIC / HIGH HAZARD" label to the inner bag.

  • Secondary Containment: Place the sealed bag into a rigid, yellow/purple hazardous waste container designated for Incineration Only .

  • Verification: Ensure the container is marked with the appropriate waste code (e.g., RCRA P021 or state-equivalent for cytotoxic waste).

B. Liquid Waste (Mother Liquors, Solvents)
  • Segregation: Do not mix with oxidizers (peroxides, nitric acid) or strong bases, as this may cause uncontrolled exothermic degradation.

  • Container: Collect in a dedicated high-density polyethylene (HDPE) carboy.

  • Labeling: Mark as "LIQUID CYTOTOXIC WASTE - FLAMMABLE/TOXIC" (depending on the solvent).

C. Chemical Deactivation (Spill Management Only)

Note: Chemical deactivation is for surface cleaning, NOT for bulk disposal.

The Oxidative Protocol: Colchicine derivatives contain a tropolone ring system susceptible to oxidative degradation.

  • Reagent: Prepare a fresh solution of 10% Sodium Hypochlorite (Bleach) or Potassium Permanganate .

  • Application: Cover the spill area with the oxidizer and allow a contact time of 30 minutes .

  • Validation: The structure breaks down into less toxic oxidation products, but the resulting sludge must still be treated as hazardous waste.

Visualized Safety Workflows

Diagram 1: The Disposal Decision Tree

This logic flow ensures no ambiguity in the disposal process.

DisposalTree Start Waste Identification: (R)-N-Deacetyl Colchicine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Spill Spill / Contamination StateCheck->Spill Bagging Double Bag (4 mil Poly) Label 'CYTOTOXIC' Solid->Bagging Carboy Segregated HDPE Carboy No Oxidizers Liquid->Carboy Decon Apply 10% Bleach Wait 30 Mins Spill->Decon Bin Yellow/Purple Bin (Trace Chemotherapy) Bagging->Bin Incineration FINAL DISPOSAL: High-Temp Incineration Carboy->Incineration Decon->Bin Bin->Incineration

Caption: Decision matrix for segregating (R)-N-Deacetyl Colchicine waste streams to ensure incineration compliance.

Diagram 2: Mechanism of Hazard & Barrier Failure

Understanding the "Why" prevents complacency.

HazardPath Substance (R)-N-Deacetyl Colchicine Barrier Latex Gloves (INSUFFICIENT) Substance->Barrier Exposure CorrectBarrier Double Nitrile (CORRECT) Substance->CorrectBarrier Permeation Lipophilic Permeation Barrier->Permeation Breach Target Tubulin Binding (Mitotic Arrest) Permeation->Target Systemic Systemic Toxicity (Multi-Organ Failure) Target->Systemic CorrectBarrier->Target Blocked

Caption: Failure mode analysis showing why standard latex gloves are insufficient against lipophilic alkaloids.

Regulatory & Compliance Framework

  • US EPA (RCRA): While (R)-N-Deacetyl Colchicine may not have a unique RCRA code, it should be managed under the P021 (Colchicine) classification or as a characteristic hazardous waste (Toxic) due to its lethal dose profile.

  • EU (EWC): Dispose under code 18 01 08 * (cytotoxic and cytostatic medicines).

  • Transport: UN 1544 (Alkaloids, solid, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.).

Final Scientist's Note: Safety in the laboratory is not achieved by following rules blindly, but by understanding the kinetics of the chemicals we handle. Treat this compound with the respect due to a potent biological modifier. When in doubt, incinerate .

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[2] United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). P-List and U-List of Hazardous Wastes (RCRA).[Link]

  • PubChem. Colchicine Compound Summary (Toxicity and Safety). National Library of Medicine. [Link]

Sources

A Researcher's Guide to the Safe Handling of (R)-N-Deacetyl Colchicine

Author: BenchChem Technical Support Team. Date: February 2026

(R)-N-Deacetyl Colchicine , a derivative of the highly potent antimitotic agent colchicine, requires meticulous handling to ensure the safety of laboratory personnel.[1] Due to its structural similarity to colchicine, it should be treated with the same level of caution, assuming high toxicity and potential mutagenic properties.[2][3] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, offering a framework for the safe handling and disposal of this compound.

Understanding the Risks: A Potent Compound

(R)-N-Deacetyl Colchicine is classified as a potent compound, meaning it can elicit biological effects at very low doses. The primary hazards associated with colchicine and its derivatives include:

  • High Acute Toxicity: Fatal if swallowed.

  • Mutagenicity: May cause genetic defects.[2][4]

  • Irritation: Can cause irritation to the eyes, skin, and respiratory tract.[3]

  • Organ Damage: Potential for damage to the liver, kidneys, and hematopoietic system.[3][5]

Given these significant risks, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment (PPE), and rigorous operational protocols, is imperative.

Engineering Controls: The First Line of Defense

Before handling (R)-N-Deacetyl Colchicine, appropriate engineering controls must be in place to minimize exposure. These are non-discretionary and form the foundation of a safe handling environment.

  • Ventilation: All work with (R)-N-Deacetyl Colchicine, especially when handling the solid form, must be conducted in a well-ventilated area.[6] A certified chemical fume hood or a glove box is mandatory to prevent the inhalation of airborne particles.

  • Containment: For procedures with a higher risk of aerosol generation, such as weighing or preparing concentrated solutions, the use of a containment ventilated enclosure (CVE) or a glove box is strongly recommended.[7]

Personal Protective Equipment (PPE): A Necessary Barrier

The use of appropriate PPE is crucial to prevent dermal, ocular, and respiratory exposure. The following PPE is required when handling (R)-N-Deacetyl Colchicine:

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free, disposable nitrile gloves.Prevents skin contact. Double-gloving provides an extra layer of protection in case the outer glove is compromised.[8]
Body Covering Disposable, long-sleeved gown with knit cuffs that closes in the back.Protects skin and personal clothing from contamination. The back closure minimizes the risk of frontal spills.[8]
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and airborne particles.[8]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powder form or when there is a risk of aerosol generation.[8][9]Prevents the inhalation of the highly toxic powder.
Safe Handling Workflow: A Step-by-Step Approach

A systematic workflow is essential to minimize the risk of exposure and contamination. The following diagram and subsequent steps outline a safe handling protocol for (R)-N-Deacetyl Colchicine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in a Containment Device don_ppe->weigh dissolve Prepare Solutions in a Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste in Designated Hazardous Waste Containers doff_ppe->dispose

Figure 1: Safe handling workflow for (R)-N-Deacetyl Colchicine.

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Designate a specific area for handling (R)-N-Deacetyl Colchicine. Ensure it is clean and uncluttered.

    • Assemble all necessary materials and equipment before starting.

    • Don the required PPE as outlined in the table above.

  • Weighing the Compound:

    • Weigh the solid (R)-N-Deacetyl Colchicine in a containment ventilated enclosure or a glove box to prevent the generation of airborne dust.

    • Use dedicated spatulas and weigh boats.

    • Clean any spills immediately using appropriate procedures (see Emergency Procedures).

  • Preparing Solutions:

    • Prepare solutions in a certified chemical fume hood.

    • Add the solvent to the solid compound slowly to avoid splashing.

    • Ensure the container is securely capped after the solution is prepared.

  • Conducting the Experiment:

    • Handle all solutions of (R)-N-Deacetyl Colchicine within a fume hood.

    • Avoid skin contact with the solution. If contact occurs, follow the emergency procedures outlined below.

  • Cleanup and Decontamination:

    • Decontaminate all work surfaces with an appropriate cleaning agent (e.g., a solution of mild detergent and water, followed by a rinse with 70% ethanol).

    • Clean all equipment used in the procedure.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, inner gloves, face shield/goggles, and respirator.

    • Wash hands thoroughly with soap and water after removing all PPE.[6]

Disposal Plan: Managing Hazardous Waste

All materials contaminated with (R)-N-Deacetyl Colchicine must be disposed of as hazardous waste.[10]

  • Solid Waste: This includes contaminated gloves, gowns, weigh boats, and any other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Unused solutions containing (R)-N-Deacetyl Colchicine should be collected in a designated, sealed hazardous waste container.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous waste.

Consult your institution's environmental health and safety (EHS) department for specific guidelines on hazardous waste disposal.

Emergency Procedures: Immediate Actions

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a large quantity of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

  • Spill:

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[6]

    • For larger spills, evacuate the area and contact your institution's EHS department immediately.[12] Isolate the spill area for at least 25 meters (75 feet) for solids and 50 meters (150 feet) for liquids in all directions.[1][12]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent compound (R)-N-Deacetyl Colchicine and maintain a safe laboratory environment.

References

  • Leica Biosystems.
  • Fisher Scientific.
  • Fisher Scientific.
  • Medline.
  • Centers for Disease Control and Prevention. Colchicine: Biotoxin.
  • U.S.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Colchicine.
  • Carl ROTH.
  • National Oceanic and Atmospheric Administr
  • Camber Pharmaceuticals.
  • Santa Cruz Biotechnology.
  • Sigma-Aldrich.
  • Carl ROTH.
  • Agno Pharmaceuticals.
  • GMP Journal. Safe Handling of Highly Potent Substances.
  • Freund-Vector. Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.